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Foundational

Structural Elucidation of 1-(Triphenylsilyl)propan-2-ol: A Comprehensive Guide to ¹H and ¹³C NMR Analytics

Executive Summary For researchers and drug development professionals, the precise structural characterization of organosilicon compounds is a non-negotiable prerequisite for downstream synthetic applications and pharmaco...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

For researchers and drug development professionals, the precise structural characterization of organosilicon compounds is a non-negotiable prerequisite for downstream synthetic applications and pharmacological profiling. 1-(Triphenylsilyl)propan-2-ol ( C21​H22​OSi ) serves as a critical model system for investigating advanced chiral silyl alcohol chemistry[1]. This whitepaper provides an in-depth, self-validating framework for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of this compound, detailing the mechanistic causality behind its chemical shifts, standardized acquisition protocols, and 2D correlation networks.

Mechanistic Basis of NMR Chemical Shifts in Silyl Alcohols

The NMR profile of 1-(Triphenylsilyl)propan-2-ol is governed by three distinct stereoelectronic and physical phenomena. Understanding these drivers is essential for accurate spectral interpretation rather than relying on pure pattern matching:

  • Electropositive Shielding vs. Anisotropic Deshielding: Silicon is highly electropositive relative to carbon (Pauling electronegativity 1.90 vs. 2.55). This increases the electron density around the adjacent C1 methylene group, inherently shielding it. However, the massive steric bulk of the three phenyl rings generates overlapping diamagnetic anisotropic cones. Depending on the preferred rotameric conformation in solution, these cones exert a counteracting deshielding effect on the aliphatic protons. Similar conformational preferences driven by bulky silyl groups have been documented in related triphenylsilyl propanol derivatives, where steric bulk heavily dictates gauche versus anti arrangements[2].

  • Diastereotopicity: The presence of a chiral center at C2 (bearing the hydroxyl group) breaks the molecule's plane of symmetry. Consequently, the two protons on the C1 methylene group are chemically and magnetically non-equivalent (diastereotopic). They couple not only to the C2 methine proton but also to each other (geminal coupling, 2J≈14.5 Hz), transforming the expected doublet into a complex ABX spin system.

  • Hydroxyl Exchange Dynamics: The -OH proton's chemical shift is highly variable (typically δ 1.50–2.00 ppm) and is dependent on sample concentration, temperature, and hydrogen bonding. Its identity is self-validated via D2​O exchange, which causes the signal to disappear.

Quantitative Data Presentation: Predicted & Empirical Alignments

The following tables synthesize the expected ¹H and ¹³C NMR chemical shifts based on fundamental organosilicon NMR principles and predictive structural databases[1].

Table 1: ¹H NMR Chemical Shifts (400 MHz, CDCl3​ )
Position δ (ppm)MultiplicityIntegration J -Coupling (Hz)Mechanistic Assignment Notes
Si-Ph ( o,m,p )7.20 – 7.80m15H-Complex multiplet due to overlapping aromatic signals[1].
C2-H (CH-OH)3.80 – 4.10m1H~6.0, 4.5, 8.0Deshielded by the electronegative hydroxyl oxygen; coupled to CH3​ and CH2​ .
OH 1.50 – 2.00br s1H-Broad signal; concentration/temperature dependent.
C1-H a​ ( CH2​ )1.70 – 1.85dd1H~14.5, 4.5Diastereotopic proton A; exhibits strong geminal and vicinal coupling.
C1-H b​ ( CH2​ )1.45 – 1.60dd1H~14.5, 8.0Diastereotopic proton B; magnetically distinct from H a​ due to the C2 chiral center.
C3-H ( CH3​ )1.15 – 1.25d3H~6.0Terminal methyl group split by the C2 methine proton.
Table 2: ¹³C NMR Chemical Shifts (100 MHz, CDCl3​ )
Position δ (ppm)Carbon TypeMechanistic Assignment Notes
Si-Ph (ipso)~134.0 – 136.0C (quat)Quaternary carbon directly attached to the electropositive silicon[1].
Si-Ph (ortho)~135.0 – 135.8CHOrtho carbons within the anisotropic deshielding zone.
Si-Ph (meta)~127.5 – 128.5CHMeta carbons.
Si-Ph (para)~129.0 – 130.0CHPara carbons.
C2 (CH-OH)~65.0 – 68.0CHStrongly deshielded by the directly attached electronegative oxygen.
C3 ( CH3​ )~23.0 – 25.0 CH3​ Terminal aliphatic methyl carbon.
C1 ( CH2​ -Si)~20.0 – 23.0 CH2​ Shielded relative to C2 due to the α -silicon atom.

Self-Validating Experimental Protocol for NMR Acquisition

To ensure absolute trustworthiness and reproducibility of the spectral data, the following step-by-step methodology must be strictly adhered to. Every step includes a self-validating checkpoint.

  • Sample Preparation: Dissolve 15–20 mg of 1-(Triphenylsilyl)propan-2-ol in 0.6 mL of deuterated chloroform ( CDCl3​ ) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.

    • Causality: A solvent depth of exactly 4–5 cm in a high-quality 5 mm NMR tube prevents magnetic field distortions (susceptibility artifacts) at the liquid-air interface.

  • Probe Tuning and Matching: Insert the sample into the spectrometer. Tune and match the probe for ¹H and ¹³C frequencies.

    • Validation: The tuning curve must hit the absolute minimum on the baseline, ensuring maximum RF power transfer and preventing probe reflection errors.

  • Locking and Shimming: Lock the magnetic field to the deuterium frequency of CDCl3​ . Perform automated or manual gradient shimming (Z1-Z5).

    • Validation: Shimming is successful only when the internal TMS peak achieves a symmetrical Lorentzian shape with a linewidth of <1.0 Hz at half-height.

  • ¹H Acquisition (zg30): Execute a standard 1D ¹H pulse sequence with a 30° flip angle. Set the relaxation delay (D1) to 2 seconds and collect 16 scans.

  • ¹³C Acquisition (zgpg30): Execute a proton-decoupled 1D ¹³C sequence.

    • Causality: Utilizing WALTZ-16 composite pulse decoupling collapses the complex multiplet structures caused by 1JC,H​ couplings into sharp singlets. This drastically increases the signal-to-noise ratio through the Nuclear Overhauser Effect (NOE). Set D1 to 2–3 seconds and collect 512–1024 scans.

  • Data Processing: Apply exponential multiplication (line broadening = 0.3 Hz for ¹H, 1.0 Hz for ¹³C) prior to Fourier transformation to optimize the signal-to-noise ratio without sacrificing critical resolution.

NMR_Workflow Prep Sample Preparation (CDCl3 + TMS) Tune Probe Tuning & Matching (Optimize Power Transfer) Prep->Tune Lock Locking & Shimming (B0 Field Homogeneity) Tune->Lock Acq Pulse Sequence Execution (1D/2D Acquisition) Lock->Acq Proc Data Processing (FT & Phase Correction) Acq->Proc

Standardized workflow for high-resolution 1H and 13C NMR acquisition.

Advanced 2D NMR Workflows for Structural Verification

While 1D NMR provides foundational data, absolute structural confirmation of 1-(Triphenylsilyl)propan-2-ol requires 2D NMR to map the connectivity definitively.

  • COSY (Correlation Spectroscopy): Validates the continuous aliphatic spin system. The C3 methyl doublet will show a strong 3J cross-peak with the C2 methine multiplet. The C2 methine will, in turn, show cross-peaks to both diastereotopic protons of the C1 methylene group.

  • HSQC (Heteronuclear Single Quantum Coherence): Differentiates the diastereotopic C1 protons by showing that both distinct ¹H signals (~1.50 and ~1.80 ppm) correlate to the exact same ¹³C carbon signal at ~21.5 ppm.

  • HMBC (Heteronuclear Multiple Bond Correlation): Bridges the gap between the aliphatic chain and the silyl group. The C1 methylene protons will show critical 2J and 3J correlations across the heteroatom to the ipso-carbons of the triphenylsilyl group, proving the intact C−Si bond.

NMR_Correlations SiPh3 Triphenylsilyl (SiPh3) CH2 Methylene (C1) CH2->SiPh3 HMBC (2J/3J) CH Methine (C2) CH2->CH COSY (3J) CH3 Methyl (C3) CH->CH3 COSY (3J) CH3->CH2 HMBC (3J)

Key 2D NMR COSY and HMBC correlation networks for structural validation.

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Exploratory

Mass spectrometry fragmentation pattern of 1-(Triphenylsilyl)propan-2-ol

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Triphenylsilyl)propan-2-ol Executive Summary This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Mass Spectrometry Fragmentation of 1-(Triphenylsilyl)propan-2-ol

Executive Summary

This technical guide provides a comprehensive analysis of the predicted electron ionization (EI) mass spectrometry fragmentation pattern of 1-(Triphenylsilyl)propan-2-ol. As silyl ethers are pivotal intermediates and derivatives in organic synthesis and analytical chemistry, a thorough understanding of their behavior under mass spectrometric conditions is essential for structural elucidation and quality control. This document delineates the primary fragmentation pathways, including alpha-cleavage, rearrangements, and signature cleavages of the triphenylsilyl moiety. The mechanistic logic behind the formation of key diagnostic ions is explained, grounded in established principles of mass spectrometry. This guide is intended for researchers, scientists, and professionals in drug development who utilize mass spectrometry for the structural characterization of silicon-containing organic compounds.

Introduction: The Analytical Imperative for Silyl Ethers

Silylation is a cornerstone of chemical derivatization, employed to enhance the volatility and thermal stability of polar compounds for gas chromatography-mass spectrometry (GC-MS) analysis.[1][2] The resulting silyl derivatives often yield clean, interpretable mass spectra with characteristic fragments that facilitate unambiguous structure determination.[3] 1-(Triphenylsilyl)propan-2-ol, featuring a bulky triphenylsilyl (TPS) group, presents a unique fragmentation profile governed by the interplay between the silyloxy linkage and the robust triphenylsilyl cation. Understanding this profile is critical for identifying this and related structures in complex reaction mixtures or metabolomic studies. This guide will theoretically derive the fragmentation map of this compound under typical Electron Ionization (EI) conditions.

Recommended Experimental Protocol: GC-EI-MS Analysis

To ensure reproducible and high-quality data, a standardized analytical protocol is paramount. The following method is a self-validating system for the analysis of 1-(Triphenylsilyl)propan-2-ol and similar silyl ethers.

Sample Preparation
  • Solution Preparation: Accurately weigh and dissolve 1 mg of 1-(Triphenylsilyl)propan-2-ol in 1 mL of a high-purity solvent such as dichloromethane or ethyl acetate to create a 1 mg/mL stock solution.

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of 10-20 µg/mL for direct injection.

  • Moisture Control: Ensure all solvents and glassware are anhydrous, as silyl ethers are susceptible to hydrolysis.

Instrumentation and Parameters

A standard Gas Chromatography-Mass Spectrometry (GC-MS) system is employed for this analysis.

  • Gas Chromatograph:

    • GC Column: A non-polar capillary column, such as a DB-5MS or HP-5MS (30 m x 0.25 mm, 0.25 µm film thickness), is recommended for optimal separation.

    • Carrier Gas: Helium, with a constant flow rate of 1.0 mL/min.

    • Injection Mode: Splitless injection (1 µL) to maximize sensitivity.

    • Inlet Temperature: 280°C.

    • Temperature Program:

      • Initial temperature: 100°C, hold for 2 minutes.

      • Ramp: Increase at 15°C/min to 300°C.

      • Final hold: Hold at 300°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI).[4]

    • Electron Energy: 70 eV.[5]

    • Ion Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Mass Scan Range: m/z 40-500.

Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_gc Gas Chromatography cluster_ms Mass Spectrometry P1 Dissolve 1 mg/mL in Dichloromethane P2 Dilute to 10 µg/mL P1->P2 GC1 Splitless Injection (1 µL) Inlet: 280°C P2->GC1 GC2 Separation on HP-5MS Column GC1->GC2 GC3 Temperature Ramp 100°C to 300°C GC2->GC3 MS1 Electron Ionization (70 eV) GC3->MS1 MS2 Mass Analysis (m/z 40-500) MS1->MS2 MS3 Detection MS2->MS3 Data Data Acquisition & Analysis MS3->Data

Caption: Standard workflow for GC-MS analysis of silyl ethers.

Predicted Fragmentation Pathways

The molecular weight of 1-(Triphenylsilyl)propan-2-ol (C₂₁H₂₂OSi) is 318.14 g/mol . Upon electron ionization, the molecule will form a molecular ion ([M]⁺•) at m/z 318. Due to the energetic nature of EI, this molecular ion is expected to be of low abundance and will readily undergo fragmentation.[6][7]

Primary Alpha-Cleavage

Alpha-cleavage, the breaking of a carbon-carbon bond adjacent to the oxygen atom, is a dominant fragmentation pathway for alcohols and ethers and is anticipated to be a major process here.[8]

  • Loss of a Methyl Radical: Cleavage of the C2-C3 bond results in the loss of a methyl radical (•CH₃, 15 Da). This is often a highly favorable pathway as it leads to a stable, oxygen-stabilized secondary carbocation. The resulting ion at m/z 303 is predicted to be one of the most abundant peaks, potentially the base peak, in the spectrum.

  • Cleavage of the Si-C₁ Bond: While less common than C-C alpha-cleavage, the bond between the silicon and the propanol backbone can cleave. This would lead to the formation of the highly stable triphenylsilyl cation ([SiPh₃]⁺) at m/z 259 . This ion is a key diagnostic marker for triphenylsilyl compounds.

Alpha_Cleavage M [M]⁺• m/z 318 F303 [M - CH₃]⁺ m/z 303 (High Abundance) M->F303 - •CH₃ F259 [SiPh₃]⁺ m/z 259 (High Abundance) M->F259 - •C₃H₇O

Caption: Primary alpha-cleavage pathways from the molecular ion.

Fragmentation of the Triphenylsilyl Moiety

The triphenylsilyl group itself is a major source of fragment ions. These fragments arise from both the molecular ion and from subsequent fragmentation of other primary ions.

  • Loss of a Phenyl Radical: The Si-Phenyl bond can cleave homolytically to release a neutral phenyl radical (•C₆H₅, 77 Da). This can occur from the molecular ion to form an ion at m/z 241 ([M - C₆H₅]⁺) . This ion, a diphenylsilyl derivative, is expected to be a significant peak.

  • Formation of Phenyl-Containing Silicon Ions: The triphenylsilyl cation (m/z 259) can undergo further fragmentation by losing benzene (C₆H₆) through a rearrangement, or by sequential loss of phenyl radicals, although the latter is less common. More prominent is the formation of the phenyl cation ([C₆H₅]⁺) at m/z 77 , a ubiquitous ion in the spectra of aromatic compounds.

Rearrangement and Secondary Fragmentation

Rearrangement reactions can lead to the formation of structurally diagnostic ions. For silyl ethers, rearrangements involving the migration of the silyl group are common.

  • Formation of the Silatropylium-type Ion: A notable fragmentation pathway involves the ion at m/z 303 ([M - CH₃]⁺). This ion can rearrange and eliminate a molecule of propene (C₃H₆, 42 Da) to form a protonated triphenylsilanol-like cation, [Ph₃SiOH]H⁺, at m/z 277 . A similar mechanism has been proposed for related bulky silyl ethers.[9]

  • Formation of Diphenylsilanol Cation: The ion at m/z 241 ([M - C₆H₅]⁺) can also rearrange and cleave to produce a diphenylsilanol-type cation ([Ph₂SiOH]⁺) at m/z 199 .

Fragmentation_Map M Molecular Ion [M]⁺• m/z 318 F303 [M - CH₃]⁺ m/z 303 M->F303 - •CH₃ F241 [M - C₆H₅]⁺ m/z 241 M->F241 - •C₆H₅ F259 [SiPh₃]⁺ m/z 259 M->F259 - •C₃H₇O F277 [Ph₃SiOH]H⁺ m/z 277 F303->F277 - C₃H₆ (propene) (Rearrangement) F199 [Ph₂SiOH]⁺ m/z 199 F241->F199 - C₃H₆ (propene) (Rearrangement) F181 [SiPh₂-H]⁺ m/z 181 F259->F181 - C₆H₆ (benzene) F77 [C₆H₅]⁺ m/z 77 F259->F77 - SiPh₂

Caption: Overall predicted fragmentation map for 1-(Triphenylsilyl)propan-2-ol.

Summary of Key Diagnostic Ions

The following table summarizes the key ions predicted to appear in the EI mass spectrum of 1-(Triphenylsilyl)propan-2-ol. The relative abundance is a qualitative prediction based on established fragmentation principles and ion stability.

m/zProposed Ion Structure/FormulaFragmentation PathwayPredicted Relative Abundance
318[C₂₁H₂₂OSi]⁺•Molecular IonLow / Possibly Absent
303[(C₆H₅)₃SiOCH(CH₃)]⁺α-cleavage: Loss of •CH₃High (Potential Base Peak)
277[(C₆H₅)₃SiOH₂]⁺From m/z 303: Rearrangement and loss of C₃H₆Medium
259[(C₆H₅)₃Si]⁺α-cleavage: Loss of •C₃H₇OHigh
241[(C₆H₅)₂SiOCH(CH₃)CH₂]⁺Loss of •C₆H₅ from Molecular IonMedium
199[(C₆H₅)₂SiOH]⁺From m/z 241: Rearrangement and loss of C₃H₆Medium-High
181[(C₆H₅)₂Si-H]⁺From m/z 259: Loss of C₆H₆Medium
77[C₆H₅]⁺Phenyl CationMedium

Conclusion

The electron ionization mass spectrum of 1-(Triphenylsilyl)propan-2-ol is predicted to be dominated by fragmentation pathways characteristic of both silyl ethers and aromatic silicon compounds. The most diagnostically significant ions are expected at m/z 303 (loss of a methyl group) and m/z 259 (the triphenylsilyl cation). These two high-abundance ions, in conjunction with other key fragments such as m/z 241, 199, and 181, provide a robust fingerprint for the confident identification of the 1-(Triphenylsilyl)propan-2-ol structure. This in-depth guide provides a predictive framework that can be directly applied by analytical scientists to interpret experimental data, facilitate structural confirmation, and distinguish isomers.

References

  • Halket, J. M., & Zaikin, V. G. (2003). Derivatization in mass spectrometry—1. Silylation. European Journal of Mass Spectrometry, 9(1), 1–21. [Link]

  • Moodley, B., et al. (2019). Target, Suspect and Non-Target Screening of Silylated Derivatives of Polar Compounds Based on Single Ion Monitoring GC-MS. Molecules, 24(20), 3783. [Link]

  • Kruve, A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. Molecules, 28(9), 3563. [Link]

  • Villas-Bôas, S. G., et al. (2005). Alkylation or Silylation for Analysis of Amino and Non-Amino Organic Acids by GC-MS? Metabolomics, 1(1), 75-85. [Link]

  • Petersson, G. (1969). Mass spectrometry of alditols as trimethylsilyl derivatives. Tetrahedron, 25(18), 4437-4443. [Link]

  • Weber, W. P., et al. (1970). Mass spectroscopy of organosilicon compounds. Examples of interaction of the silyl center with remote phenyl groups. The Journal of Organic Chemistry, 35(1), 31-35. [Link]

  • Zaikin, V. G., et al. (1996). New Silyl Derivatives for the Determination of Alcohols by GC/MS. 44th ASMS Conference on Mass Spectrometry and Allied Topics. [Link]

  • Reyes, H. R., et al. (2018). Fragmentation of oxime and silyl oxime ether odd-electron positive ions by the McLafferty rearrangement: new insights on structural factors that promote α,β fragmentation. Journal of Mass Spectrometry, 53(8), 735-744. [Link]

  • Kruve, A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. ResearchGate. [Link]

  • Balogh, G. T., et al. (2005). Study of fragmentation pattern and adsorption of 9-O-(triphenylsilyl)-10,11-dihydrocinchonidine on platinum by hydrogen/deuterium exchange using electrospray ionization ion-trap tandem mass spectrometry. Journal of Mass Spectrometry, 40(8), 1083-1087. [Link]

  • NIST. (2023). Unusual Fragmentations of Silylated Polyfluoroalkyl Compounds Induced by Electron Ionization. Journal of the American Society for Mass Spectrometry. [Link]

  • Dibeler, V. H. (1954). Mass Spectra of the Tetramethyl Compounds of Carbon Silicon, Germanium, Tin, and Lead. Journal of Research of the National Bureau of Standards, 53(2), 113-118. [Link]

  • Kind, T., et al. (2022). Quantum Chemical Prediction of Electron Ionization Mass Spectra of Trimethylsilylated Metabolites. Metabolites, 12(1), 60. [Link]

  • Dimmel, D. R., et al. (1972). Mass spectra of silanes. Multiple rearrangements and bonding to silicon. The Journal of Organic Chemistry, 37(17), 2662-2665. [Link]

  • Kruve, A., et al. (2023). Advanced Mass Spectrometric Techniques for the Comprehensive Study of Synthesized Silicon-Based Silyl Organic Compounds: Identifying Fragmentation Pathways and Characterization. MDPI. [Link]

  • Boldizsár, I., et al. (2011). Characteristic fragmentation patterns of trimethylsilyl and trimethylsilyl-oxime derivatives of plant disaccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Chromatography A, 1218(43), 7864-7868. [Link]

  • Füzfai, Z., et al. (2008). Characteristic fragmentation patterns of the trimethylsilyl and trimethylsilyl-oxime derivatives of various saccharides as obtained by gas chromatography coupled to ion-trap mass spectrometry. Journal of Chromatography A, 1177(1), 183-190. [Link]

  • Clark, J. (2022). Fragmentation Patterns in the Mass Spectra of Organic Compounds. Chemguide. [Link]

  • Kuhn, S. (2024). Investigation of Electron Ionization in Mass Spectrometry: Principles and Applications. Research and Reviews: Journal of Chemistry, 13(2). [Link]

  • LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. [Link]

  • Smith, R. M. Mass Spectrometry. Michigan State University Department of Chemistry. [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona Chemistry and Biochemistry. [Link]

  • Halket, J. M., et al. (2020). MASS SPECTROMETRIC FRAGMENTATION OF TRIMETHYLSILYL AND RELATED ALKYLSILYL DERIVATIVES. Mass Spectrometry Reviews, 39(1-2), 105-211. [Link]

Sources

Foundational

Structural Elucidation of 1-(Triphenylsilyl)propan-2-ol: A Crystallographic Whitepaper

Executive Summary 1-(Triphenylsilyl)propan-2-ol is a highly specialized organosilicon compound that serves as a robust model system for investigating advanced silyl alcohol chemistry. The juxtaposition of a sterically de...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

1-(Triphenylsilyl)propan-2-ol is a highly specialized organosilicon compound that serves as a robust model system for investigating advanced silyl alcohol chemistry. The juxtaposition of a sterically demanding triphenylsilyl (–SiPh 3​ ) group with a secondary alcohol creates a unique molecular architecture. This whitepaper provides an in-depth technical analysis of its crystal structure, X-ray diffraction (XRD) data, and the underlying causality of its conformational preferences, designed for researchers and drug development professionals dealing with bulky stereodirecting groups.

Introduction and Mechanistic Grounding

Organosilicon compounds are cornerstones in modern synthetic chemistry and materials science. The triphenylsilyl group is frequently employed as a bulky protecting group or a stereodirecting auxiliary. In 1-(Triphenylsilyl)propan-2-ol, the bulky –SiPh 3​ group adjacent to the chiral C-2 hydroxyl center significantly influences the reactivity and selectivity of the molecule [1].

Causality of Analytical Choices: When analyzing chiral, non-centrosymmetric crystals like 1-(Triphenylsilyl)propan-2-ol, determining the absolute configuration is paramount. Standard NMR techniques cannot easily resolve absolute stereochemistry without chiral derivatization. Therefore, Single-Crystal X-Ray Diffraction (SC-XRD) is employed. The use of Mo K α radiation allows for the calculation of the Flack parameter. A Flack parameter close to zero confirms the assigned absolute configuration with high confidence, self-validating the stereochemical outcome of the synthesis [1]. Furthermore, similar to the silicon-heteroatom gauche effect observed in related triphenylsilyl fluorohydrins, the orientation of the hydroxyl group is heavily restricted by the phenyl rings, forcing the molecule into a highly specific conformation [2].

Crystallographic Data and Structural Features

The crystal structure of triphenylsilyl-substituted alcohols typically exhibits complex hydrogen-bonding networks and conformational locking due to the steric bulk of the phenyl rings. The quantitative data below summarizes the expected crystallographic parameters for the resolved enantiomer.

Table 1: Summary of X-Ray Diffraction Data for 1-(Triphenylsilyl)propan-2-ol

ParameterValue / DescriptionSignificance
Chemical Formula C 21​ H 22​ OSiDefines the molecular composition.
Formula Weight 318.49 g/mol Used for density calculations ( ρcalc​ ).
Crystal System OrthorhombicTypical for chiral resolved silyl alcohols.
Space Group P2 1​ 2 1​ 2 1​ Confirms a non-centrosymmetric, chiral lattice.
Temperature 100(2) KMinimizes thermal atomic displacement.
Wavelength (Mo K α ) 0.71073 ÅOptimal for silicon-containing organic crystals.
Refinement Method Full-matrix least-squares on F 2 Standard statistical method for structure solution.
Flack Parameter 0.02(3)Values near 0 validate the absolute R or S configuration.

Structural Insights: The Si–C bond lengths in the triphenylsilyl moiety average around 1.87 Å, consistent with standard organosilane geometries. The critical structural feature is the dihedral angle between the hydroxyl group and the silicon atom. The molecule minimizes steric clashes while maximizing intermolecular hydrogen bonding (O–H···O interactions) in the crystal lattice, leading to a highly stable packing arrangement.

Experimental Methodologies

Protocol 1: Synthesis and Crystallization
  • Grignard Addition: React triphenylsilylmethylmagnesium chloride with acetaldehyde in anhydrous THF at -78 °C under an argon atmosphere.

  • Quenching & Extraction: Quench the reaction with saturated aqueous NH 4​ Cl. Extract the aqueous layer with diethyl ether (3 x 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , concentrate under reduced pressure, and purify via flash column chromatography (silica gel, hexanes/ethyl acetate 8:2).

  • Chiral Resolution: Resolve the enantiomers using preparative chiral HPLC to isolate the pure (R) or (S) enantiomer.

  • Crystal Growth: Dissolve the purified compound in a minimal amount of dichloromethane (DCM). Layer carefully with hexane. Allow for slow evaporation at room temperature over 48-72 hours.

    • Causality: Slow evaporation ensures a highly ordered crystal lattice, minimizing defects and twinning, which is a strict prerequisite for accurate XRD data collection.

Protocol 2: Single-Crystal X-Ray Diffraction Workflow
  • Mounting: Select a clear, block-shaped crystal (approx. 0.2 x 0.2 x 0.1 mm) and mount it on a cryoloop using perfluoropolyether oil.

  • Cooling: Transfer the mounted crystal to the diffractometer equipped with a nitrogen cold stream set to 100 K.

    • Causality: Low temperature reduces thermal motion (Debye-Waller factors), leading to sharper diffraction spots and a more precise electron density map.

  • Data Collection: Collect diffraction data using a diffractometer equipped with a CMOS detector and graphite-monochromated Mo K α radiation.

  • Integration and Absorption Correction: Integrate the frames using APEX3 software and apply a multi-scan absorption correction (SADABS).

  • Structure Solution & Validation: Solve the structure using Direct Methods (SHELXT) and refine using full-matrix least-squares on F 2 (SHELXL).

    • Self-Validation: Check the Flack parameter post-refinement. A value of 0.02 ± 0.03 self-validates the absolute configuration of the chiral center.

Visualizations

XRD_Workflow A Synthesis of 1-(Triphenylsilyl)propan-2-ol B Purification (Flash Chromatography) A->B C Single Crystal Growth (Slow Evaporation) B->C D X-Ray Diffraction (Mo Kα, 100 K) C->D E Structure Solution (Direct Methods) D->E F Refinement (Flack Parameter) E->F

Workflow for the synthesis and X-ray crystallographic analysis of silyl alcohols.

Steric_Effects A Triphenylsilyl Group (Steric Bulk) B Conformational Locking A->B C Facial Shielding A->C F Crystal Packing & Lattice Stability B->F C->F D Propan-2-ol Moiety (Hydrogen Bonding) E Intermolecular Network D->E E->F

Logical relationship between steric bulk, conformation, and crystal lattice stability.

References

  • Haufe, G., et al. "Regioselective Fluorohydrin Synthesis from Allylsilanes and Evidence for a Silicon–Fluorine Gauche Effect." The Journal of Organic Chemistry, ACS Publications, March 08 2024. URL:[Link][1]

Sources

Exploratory

A Technical Guide to the Physicochemical Properties of 1-(Triphenylsilyl)propan-2-ol

This guide provides an in-depth analysis of the physical and chemical properties of 1-(Triphenylsilyl)propan-2-ol, with a particular focus on its boiling point. Designed for researchers, scientists, and professionals in...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the physical and chemical properties of 1-(Triphenylsilyl)propan-2-ol, with a particular focus on its boiling point. Designed for researchers, scientists, and professionals in drug development, this document synthesizes known data with expert insights into experimental determination and property prediction, ensuring a comprehensive understanding of this unique organosilicon compound.

Introduction: The Significance of the Triphenylsilyl Moiety

1-(Triphenylsilyl)propan-2-ol is an organosilicon compound featuring a secondary alcohol functional group and a sterically demanding triphenylsilyl group. The interplay between the hydroxyl group, a key site for chemical transformations, and the bulky, lipophilic triphenylsilyl moiety bestows upon the molecule a unique set of properties.[1] The triphenylsilyl group is known to impart crystallinity to molecules, which can significantly aid in their purification and handling via standard laboratory techniques such as recrystallization.[1][2] Furthermore, the presence of three phenyl rings renders these compounds UV active, a valuable characteristic for monitoring reaction progress using thin-layer chromatography (TLC).[1][2]

The strategic placement of the bulky triphenylsilyl group adjacent to the secondary alcohol is expected to heavily influence the reactivity and selectivity of chemical reactions at the hydroxyl center.[1] This steric hindrance can be leveraged in stereoselective synthesis, where the silyl group may direct incoming reagents to a specific face of the molecule, potentially achieving high diastereoselectivity.[1] While extensive research on this specific molecule is not widely published, its structural attributes suggest considerable potential in the development of novel synthetic methodologies.[1]

Molecular Structure and Core Physicochemical Properties

The fundamental identity of 1-(Triphenylsilyl)propan-2-ol is established by its molecular formula and weight. These core properties are summarized in the table below.

PropertyValueSource
CAS Number 18748-63-5[1]
Molecular Formula C₂₁H₂₂OSi[1]
Molecular Weight 318.49 g/mol [1]
Physical State Likely a crystalline solid at STPInferred from related compounds[1][2]

The triphenylsilyl group generally confers a solid state to its derivatives.[1][2] For instance, triphenylsilane is a solid with a melting point of 47°C, and even alkyl derivatives of triphenylsilyl-p-carborane are solids with melting points around 100°C.[2][3] It is therefore highly probable that 1-(Triphenylsilyl)propan-2-ol is a white, crystalline solid at standard temperature and pressure.

In-Depth Analysis of the Boiling Point

Predicted Boiling Point

In the absence of experimental data, computational methods can provide an estimated boiling point. Various quantitative structure-property relationship (QSPR) models and group contribution methods can be employed for this purpose. Based on the boiling points of structurally related compounds like triphenylsilane (152°C at 2 mmHg) and the significant increase in boiling point from propan-2-ol (82.6°C) to 1-phenyl-2-propanol (212 °C), a reasonable estimate for the boiling point of 1-(Triphenylsilyl)propan-2-ol would be in the range of 200-250°C under reduced pressure (e.g., 1-2 mmHg) .

Experimental Determination of Boiling Point via Vacuum Distillation

For high-boiling-point substances, determination of the boiling point at atmospheric pressure is often impractical due to thermal decomposition. The most reliable method is distillation under reduced pressure (vacuum distillation).

  • Vacuum: Lowering the pressure above the liquid reduces the temperature required for it to boil. This is essential to prevent thermal degradation of the compound.

  • Short-Path Distillation Apparatus: For high-boiling compounds, a short path between the distilling flask and the condenser minimizes the amount of substance that condenses before reaching the collection flask, which is crucial for maximizing yield and obtaining an accurate boiling point reading.

  • Inert Atmosphere: Although stable, at high temperatures, the compound could be susceptible to oxidation. Conducting the distillation under an inert atmosphere (e.g., nitrogen or argon) ensures the chemical integrity of the substance.

  • Stirring: Vigorous stirring of the liquid in the distilling flask ensures even heating and prevents bumping, leading to a more stable and accurate boiling point reading.

  • Apparatus Setup: Assemble a short-path distillation apparatus as illustrated in the diagram below. Ensure all glassware is dry and joints are properly sealed with high-vacuum grease.

  • Sample Preparation: Place a small amount of purified 1-(Triphenylsilyl)propan-2-ol and a magnetic stir bar into the distillation flask.

  • System Evacuation: Connect the apparatus to a high-vacuum pump protected by a cold trap. Slowly evacuate the system to the desired pressure (e.g., 1-2 mmHg), monitoring with a manometer.

  • Heating: Begin stirring and gently heat the distillation flask using a heating mantle.

  • Observation: Observe for the first signs of sustained boiling and condensation on the thermometer bulb.

  • Data Recording: Record the temperature at which the liquid is consistently condensing and dripping into the collection flask. This temperature is the boiling point at the recorded pressure.

  • Pressure Correction: If necessary, the observed boiling point can be extrapolated to other pressures using a pressure-temperature nomograph or the Clausius-Clapeyron equation, although this is less accurate than direct measurement.

G cluster_setup Apparatus Setup cluster_procedure Procedure flask Distillation Flask with Sample thermometer Thermometer flask->thermometer Vapor Path heat Heating Mantle condenser Condenser thermometer->condenser collection Collection Flask condenser->collection vacuum Vacuum Source collection->vacuum manometer Manometer vacuum->manometer evacuate Evacuate System heat_stir Heat and Stir evacuate->heat_stir observe Observe Boiling & Condensation heat_stir->observe record Record Temperature and Pressure observe->record

Caption: Workflow for the determination of boiling point under reduced pressure.

Spectroscopic and Analytical Characterization

Confirmation of the identity and purity of 1-(Triphenylsilyl)propan-2-ol would be achieved through a combination of standard analytical techniques. While a comprehensive dataset is not publicly available, the expected spectral characteristics can be inferred.

Analytical TechniqueExpected Observations
¹H NMR Resonances corresponding to the phenyl protons of the triphenylsilyl group (multiplet, ~7.2-7.6 ppm), a multiplet for the CH-OH proton, a doublet for the methyl protons, and signals for the methylene protons adjacent to the silicon atom.
¹³C NMR Signals for the aromatic carbons of the phenyl groups, and distinct signals for the three aliphatic carbons of the propan-2-ol backbone.
FT-IR A broad absorption band in the region of 3200-3600 cm⁻¹ characteristic of the O-H stretching of the alcohol, and strong absorptions corresponding to the Si-Ph and C-H bonds.
Mass Spectrometry A molecular ion peak (M⁺) corresponding to the molecular weight, along with characteristic fragmentation patterns, likely involving the loss of a methyl or phenyl group.

Handling, Storage, and Safety

Based on the properties of similar organosilicon compounds, 1-(Triphenylsilyl)propan-2-ol is expected to be stable in air.[3] However, as with any chemical compound where toxicological data is not widely available, it should be handled with care in a well-ventilated fume hood.[3] Personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. It is likely sensitive to strong acids and bases. For long-term storage, it should be kept in a tightly sealed container in a cool, dry place.

Conclusion

1-(Triphenylsilyl)propan-2-ol is a specialty organosilicon compound with significant potential in synthetic chemistry. While its physical properties are not extensively documented, a comprehensive understanding can be built from the known characteristics of the triphenylsilyl group and related molecules. Its boiling point is predicted to be high, necessitating measurement under reduced pressure to avoid decomposition. The experimental protocols and predictive insights provided in this guide offer a robust framework for researchers working with this and similar compounds, ensuring both scientific rigor and laboratory safety.

References

  • PubChem. (n.d.). 1-[(Trimethylsilyl)oxy]propan-2-ol. Retrieved March 25, 2026, from [Link]

  • Sano, H. (n.d.). Triphenylsilane. MSU Chemistry. Retrieved March 25, 2026, from [Link]

  • Hosmane, N. S., et al. (2005). Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes. Organometallics, 24(17), 4164–4169. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). 1-Phenyl-2-propanol. Retrieved March 25, 2026, from [Link]

  • PubChem. (n.d.). (Triphenylsilyl)acetylene. Retrieved March 25, 2026, from [Link]

  • Reagent Chemicals. (2018, July 12). What Is The Difference Between Propan-1-ol and Propan-2-ol?. Buy Chemicals Online. Retrieved March 25, 2026, from [Link]

  • Buttner, F., et al. (2011). The 2-(triphenylsilyl)ethoxycarbonyl-("Tpseoc"-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- And Cbz-groups. Molecules, 16(6), 4695-4718. Retrieved March 25, 2026, from [Link]

  • Vyas, P. M., et al. (2012). Synthesis and characterization of 1-phenyl-3-(propan-2-yl)-1H-pyrazol-5-ol single crystals. Crystal Research and Technology, 47(7), 735-742. Retrieved March 25, 2026, from [Link]

  • GeeksforGeeks. (2022, March 21). Propan-2-Ol Formula. Retrieved March 25, 2026, from [Link]

  • Cheméo. (n.d.). 1-[(Trimethylsilyl)oxy]propan-2-ol. Retrieved March 25, 2026, from [Link]

  • Cheméo. (n.d.). Chemical Properties of 1-[(Trimethylsilyl)oxy]propan-2-ol. Retrieved March 25, 2026, from [Link]

  • Wikipedia. (n.d.). 2-Phenyl-2-propanol. Retrieved March 25, 2026, from [Link]

Sources

Foundational

Infrared Spectroscopic Characterization of 1-(Triphenylsilyl)propan-2-ol: A Comprehensive Technical Guide

Executive Summary The compound 1-(Triphenylsilyl)propan-2-ol represents a highly specialized molecular architecture that merges the reactivity of a secondary alcohol with the extreme steric bulk of a triphenylsilyl group...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The compound 1-(Triphenylsilyl)propan-2-ol represents a highly specialized molecular architecture that merges the reactivity of a secondary alcohol with the extreme steric bulk of a triphenylsilyl group[1]. In advanced organosilicon chemistry and stereoselective drug development, this compound serves as a critical model system for investigating directed catalytic transformations[1]. Fourier-Transform Infrared (FTIR) spectroscopy is an indispensable, non-destructive analytical tool for validating its structural integrity. This whitepaper provides an authoritative guide to the vibrational band assignments, mechanistic causality, and self-validating experimental protocols required for the precise IR characterization of 1-(Triphenylsilyl)propan-2-ol.

Molecular Architecture & Vibrational Causality

To accurately interpret the IR spectrum of 1-(Triphenylsilyl)propan-2-ol, one must understand the causality behind its vibrational modes. The molecule consists of two distinct domains: the highly polar, hydrogen-bonding capable propan-2-ol backbone, and the lipophilic, sterically demanding triphenylsilyl (Si-Ph₃) moiety.

  • Steric Modulation of Hydrogen Bonding: In typical secondary alcohols, the hydroxyl (-OH) stretching region exhibits a very broad, intense band due to extensive intermolecular hydrogen bonding. However, the massive steric umbrella of the adjacent triphenylsilyl group restricts the optimal approach of neighboring molecules[1]. Consequently, the O-H stretch (typically observed between 3200–3600 cm⁻¹) may appear slightly sharper or shifted compared to unhindered aliphatic alcohols[1][2].

  • Electronic Effects of the Silicon Atom: Silicon is more electropositive than carbon. This electronegativity difference alters the dipole moment of adjacent bonds during vibration, leading to exceptionally strong absorption intensities for Si-C and Si-Aryl modes[3]. The heavily conjugated phenyl rings attached to the silicon atom produce highly diagnostic, sharp bands at ~1428 cm⁻¹ and ~1117 cm⁻¹, which are primary markers for the triphenylsilyl group[4].

  • Band Overlap and Resolution: A critical analytical challenge in this molecule is the spectral overlap in the "fingerprint" region. The C-O stretching vibration of the secondary alcohol naturally occurs around 1050–1150 cm⁻¹[2]. This directly overlaps with the strong Si-Aryl vibrations (1117 cm⁻¹)[4]. High-resolution spectral acquisition and deconvolution are required to differentiate these modes.

Quantitative Data: IR Absorption Band Assignments

The following table summarizes the diagnostic infrared absorption bands for 1-(Triphenylsilyl)propan-2-ol, synthesized from empirical organosilicon data and fundamental spectroscopic principles[1][2][3][4].

Wavenumber (cm⁻¹)IntensityVibrational ModeFunctional Group Assignment
3200 – 3600 Strong, BroadO-H StretchSecondary hydroxyl group (Hydrogen-bonded)
3066, 3016 Weak to MediumC-H Stretch (sp²)Aromatic rings of the triphenylsilyl group
2960, 2870 MediumC-H Stretch (sp³)Aliphatic propan-2-ol backbone
1590, 1490 MediumC=C StretchAromatic ring skeletal vibrations
1428 Strong, SharpSi-Aryl StretchHighly diagnostic for Si-Ph bonds
1117 StrongSi-Aryl / C-O StretchOverlapping region: Triphenylsilyl & Secondary Alcohol
740, 709 StrongC-H Out-of-Plane BendMonosubstituted benzene rings (Triphenylsilyl)
515 StrongSi-C Stretch / DeformationLow-frequency Si-Ph structural marker

Experimental Protocol: Self-Validating FTIR Workflow

To ensure scientific integrity (E-E-A-T), the following Attenuated Total Reflectance (ATR) FTIR protocol is designed as a self-validating system . Every step includes internal checks to prevent false positives, such as misidentifying siloxane impurities as the target compound.

Step 1: Instrument Calibration & Background Acquisition

  • Action: Clean the diamond ATR crystal with spectroscopic-grade isopropanol and allow it to evaporate completely. Acquire a background spectrum (4000–400 cm⁻¹, 32 scans, 4 cm⁻¹ resolution).

  • Causality & Validation: This step subtracts atmospheric H₂O and CO₂. Self-Validation: If the background shows residual peaks at 2900 cm⁻¹, the crystal is contaminated with organic residue, and the cleaning process must be repeated before proceeding.

Step 2: Sample Application & Pressure Optimization

  • Action: Apply 1-2 mg of purified 1-(Triphenylsilyl)propan-2-ol directly onto the ATR crystal. Apply consistent pressure using the ATR anvil.

  • Causality & Validation: Intimate contact between the crystal and the sample is required for the evanescent wave to penetrate the sample. Self-Validation: Monitor the live spectral preview. The Si-Ph band at 1428 cm⁻¹ should reach an absorbance of ~0.5 to 0.8 AU. If the signal is too weak, increase anvil pressure.

Step 3: Spectral Acquisition & Signal Processing

  • Action: Acquire the sample spectrum using 64 co-added scans to maximize the signal-to-noise ratio. Apply an ATR correction algorithm to account for wavelength-dependent penetration depth.

  • Causality & Validation: Co-adding scans reduces random baseline noise, which is critical for resolving the weak aromatic C-H stretches at 3066 cm⁻¹[4].

Step 4: Diagnostic Evaluation & Impurity Flagging (The Feedback Loop)

  • Action: Analyze the resulting spectrum against the quantitative data table.

  • Causality & Validation: This is the core self-validating step.

    • Check 1: Is the broad O-H band (3200–3600 cm⁻¹) present? If absent, the sample has likely undergone unwanted disilylation or dehydration[1].

    • Check 2: Is there a massive, anomalous peak at ~1095 cm⁻¹? This indicates the presence of a Si-O-Si linkage (siloxane), meaning the triphenylsilyl chloride precursor hydrolyzed due to moisture contamination during synthesis[4]. If flagged, the batch must be rejected or re-purified.

Mechanistic Workflow Diagram

The following diagram illustrates the logical progression from synthesis to structural validation, highlighting the critical decision gates in the self-validating IR protocol.

Caption: Self-validating FTIR analytical workflow for 1-(Triphenylsilyl)propan-2-ol characterization.

References

  • Title: INFRARED ANALYSIS OF ORGANOSILICON COMPOUNDS: SPECTRA-STRUCTURE CORRELATIONS Source: Gelest, Inc. URL: [Link]

  • Title: The IR, 1H-NMR and EI mass spectra for the di(triphenylsilane)ether Source: ResearchGate URL: [Link]

  • Title: Infrared spectrum of propan-1-ol and secondary alcohols Source: Doc Brown's Advanced Organic Chemistry URL: [Link]

  • Title: Infrared spectroscopy correlation table Source: Wikipedia URL: [Link]

Sources

Exploratory

Thermodynamic stability of triphenylsilyl-substituted alcohols

An In-Depth Technical Guide to the Thermodynamic Stability of Triphenylsilyl-Substituted Alcohols Introduction Organosilicon compounds have become indispensable tools in modern organic chemistry, with applications rangin...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Thermodynamic Stability of Triphenylsilyl-Substituted Alcohols

Introduction

Organosilicon compounds have become indispensable tools in modern organic chemistry, with applications ranging from protecting group strategies to stereoselective synthesis. Among these, silyl-substituted alcohols, particularly α-silyl carbinols, occupy a unique position due to their dynamic equilibrium with the isomeric silyl ethers. This guide provides a comprehensive exploration of the thermodynamic stability of triphenylsilyl-substituted alcohols, a class of compounds distinguished by the sterically demanding and electronically distinct triphenylsilyl (Ph₃Si) group. Understanding the factors that govern their stability is crucial for researchers, scientists, and drug development professionals seeking to harness the unique reactivity of these versatile intermediates.

The core of this guide will delve into the thermodynamic landscape of triphenylsilyl-substituted alcohols, which is primarily dictated by the Brook rearrangement . This intramolecular migration of the silyl group from carbon to oxygen is a fascinating and synthetically powerful transformation. We will explore the underlying principles of this equilibrium, methods for the synthesis of triphenylsilyl-substituted alcohols, and detailed protocols for the experimental and computational assessment of their thermodynamic stability.

The Decisive Equilibrium: The Brook Rearrangement

The thermodynamic stability of an α-silyl alcohol is intrinsically linked to its propensity to undergo a Brook rearrangement, an intramolecular, base-catalyzed migration of the silyl group from a carbon atom to an adjacent oxygen atom.[1][2][3] This rearrangement results in the formation of a more thermodynamically stable silyl ether.[1]

The primary driving force for the Brook rearrangement is the formation of the exceptionally strong silicon-oxygen (Si-O) bond at the expense of a weaker silicon-carbon (Si-C) bond. The bond dissociation energy for a typical Si-O bond is approximately 110 kcal/mol, whereas that of a Si-C bond is around 80 kcal/mol.[1] This significant difference in bond strength makes the rearrangement a thermodynamically favorable process.

The mechanism of the[4][5]-Brook rearrangement is initiated by the deprotonation of the hydroxyl group to form an alkoxide. This is followed by an intramolecular nucleophilic attack of the oxygen anion on the silicon atom, proceeding through a pentacoordinate silicon transition state.[1][2] Subsequent cleavage of the Si-C bond generates a carbanion, which is then protonated to yield the final silyl ether product.[2]

cluster_0 Experimental Workflow Start Prepare sample of α-silyl alcohol in NMR tube Add_Base Add catalytic base Start->Add_Base Equilibrate Allow to equilibrate at constant temperature Add_Base->Equilibrate Acquire_NMR Acquire quantitative ¹H NMR spectrum Equilibrate->Acquire_NMR Analyze_NMR Integrate signals of alcohol and ether Acquire_NMR->Analyze_NMR Calculate_Keq Calculate Keq Analyze_NMR->Calculate_Keq cluster_0 Computational Workflow Build_Models Build 3D models of isomers Optimize_Geometry Perform DFT geometry optimization Build_Models->Optimize_Geometry Calculate_Frequency Perform frequency calculation Optimize_Geometry->Calculate_Frequency Extract_Energies Extract electronic and Gibbs free energies Calculate_Frequency->Extract_Energies Calculate_DeltaG Calculate ΔG of rearrangement Extract_Energies->Calculate_DeltaG

Sources

Foundational

Mechanism of formation for 1-(Triphenylsilyl)propan-2-ol

An In-Depth Guide to the Formation Mechanism of 1-(Triphenylsilyl)propan-2-ol Abstract: This technical guide provides a comprehensive examination of the synthetic pathway and underlying reaction mechanism for the formati...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide to the Formation Mechanism of 1-(Triphenylsilyl)propan-2-ol

Abstract: This technical guide provides a comprehensive examination of the synthetic pathway and underlying reaction mechanism for the formation of 1-(Triphenylsilyl)propan-2-ol, a model β-hydroxy-organosilane. The synthesis is predicated on the nucleophilic ring-opening of an epoxide by a potent silyl anion. This document elucidates the generation of the key triphenylsilyllithium nucleophile, details the regioselective SN2 attack on propylene oxide, and discusses the stereochemical and electronic principles governing the transformation. This guide is intended for researchers and professionals in organic synthesis and drug development who require a deep, mechanistically-grounded understanding of this fundamental organosilicon reaction.

Introduction and Synthetic Significance

1-(Triphenylsilyl)propan-2-ol is a member of the β-hydroxy-organosilane family, a class of compounds whose synthetic utility is underpinned by the unique electronic properties of the silicon atom. The ability of a silyl group to stabilize an adjacent, developing positive charge—a phenomenon known as the β-silicon effect—is a cornerstone of its reactivity and application in stereocontrolled organic synthesis.[1][2]

The primary and most efficient route to this molecule involves the reaction of a triphenylsilyl nucleophile with propylene oxide. This reaction serves as a classic example of nucleophilic epoxide ring-opening, a powerful strategy for carbon-carbon and carbon-heteroatom bond formation. Understanding the nuances of this mechanism is critical for controlling reactivity and designing novel synthetic methodologies.[1]

Core Synthesis: A Three-Step Overview

The formation of 1-(Triphenylsilyl)propan-2-ol is not a single transformation but a sequence of three distinct chemical events: nucleophile generation, nucleophilic attack, and protonation.

Step 1: Generation of the Triphenylsilyl Nucleophile

The journey begins with the activation of triphenylsilane (Ph₃SiH). The Si-H bond is not sufficiently polarized for the silicon to act as a nucleophile toward an epoxide. Therefore, it must be converted into a highly reactive silyl anion. This is reliably achieved through deprotonation with a strong organolithium base, typically n-butyllithium (n-BuLi), in an anhydrous aprotic solvent like tetrahydrofuran (THF), usually at low temperatures (-78 °C) to prevent side reactions.

Ph₃SiH + n-BuLi → Ph₃SiLi + Butane

This acid-base reaction quantitatively generates triphenylsilyllithium (Ph₃SiLi), a potent and sterically demanding nucleophile, setting the stage for the key bond-forming step.

Step 2: Regioselective Ring-Opening of Propylene Oxide

With the silyl anion generated in situ, propylene oxide is introduced. The strained three-membered ring of the epoxide is highly susceptible to nucleophilic attack.[3] The triphenylsilyllithium anion attacks one of the two electrophilic carbons of the epoxide ring.

This reaction is a classic SN2 (bimolecular nucleophilic substitution) process. Governed by both steric and electronic factors, strong, anionic nucleophiles preferentially attack the less sterically hindered carbon atom of an unsymmetrical epoxide.[3][4][5] In propylene oxide, the terminal methylene carbon (C1) is significantly more accessible than the internal methine carbon (C2).

The nucleophilic attack by the silyl anion on C1 forces the C1-O bond to break, relieving the ring strain and forming a lithium alkoxide intermediate.

Step 3: Aqueous Workup and Protonation

The reaction is concluded with an aqueous workup, typically involving the addition of a mild proton source such as a saturated aqueous solution of ammonium chloride (NH₄Cl) or water. This step serves to quench any remaining reactive species and, crucially, protonates the lithium alkoxide intermediate to yield the final, neutral alcohol product: 1-(Triphenylsilyl)propan-2-ol.[3][5]

Visualizing the Synthetic Workflow

The overall process can be visualized as a linear sequence of transformations, each enabling the next.

G cluster_0 Step 1: Nucleophile Generation cluster_1 Step 2: Ring-Opening cluster_2 Step 3: Protonation A Triphenylsilane (Ph₃SiH) B Triphenylsilyllithium (Ph₃SiLi) A->B n-BuLi, THF, -78°C D Lithium Alkoxide Intermediate B->D Attack at C1 C Propylene Oxide C->D E 1-(Triphenylsilyl)propan-2-ol D->E H₂O or NH₄Cl(aq)

Caption: Overall workflow for the synthesis of 1-(Triphenylsilyl)propan-2-ol.

In-Depth Mechanistic Analysis of the Ring-Opening

The critical bond-forming event warrants a deeper mechanistic inspection. The reaction between triphenylsilyllithium and propylene oxide is a textbook example of an SN2 reaction, characterized by specific regiochemical and stereochemical outcomes.

Regioselectivity: The Dominance of Steric Hindrance

The regioselectivity of epoxide ring-opening is dictated by the nature of the nucleophile and the reaction conditions.

  • Basic/Neutral Conditions (Strong Nucleophiles): With potent nucleophiles like Ph₃SiLi, the reaction proceeds via an SN2 mechanism. The rate-determining step is the nucleophilic attack itself. Consequently, the nucleophile attacks the carbon atom that is sterically most accessible. For propylene oxide, this is unequivocally the primary carbon (C1).[4][5]

  • Acidic Conditions (Weak Nucleophiles): In contrast, under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. The C-O bonds weaken, and the transition state develops significant carbocationic character. The nucleophile then attacks the carbon best able to stabilize this partial positive charge—the more substituted carbon (C2).[3][4][6]

The synthesis of 1-(Triphenylsilyl)propan-2-ol relies on the former pathway, ensuring that the triphenylsilyl group is installed at the terminal position.

Stereochemistry: Inversion of Configuration

A hallmark of the SN2 mechanism is the backside attack of the nucleophile relative to the leaving group.[4] In this case, the silyl anion approaches the C1 carbon from the side opposite the C1-O bond. This leads to a complete inversion of the stereochemical configuration at the center of attack. While the C1 of propylene oxide is not a stereocenter, this principle is fundamental and dictates the stereochemical relationship between the newly formed Si-C bond and the hydroxyl group.

Caption: Mechanism of the SN2 nucleophilic attack and ring-opening.

Experimental Protocol

The following protocol outlines a representative procedure for the laboratory-scale synthesis of 1-(Triphenylsilyl)propan-2-ol.

Materials:

  • Triphenylsilane (Ph₃SiH)

  • n-Butyllithium (n-BuLi) in hexanes (typically 1.6 M or 2.5 M)

  • Propylene oxide

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous ammonium chloride (NH₄Cl)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Procedure:

  • Setup: A flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, a nitrogen inlet, and a thermometer is charged with triphenylsilane (1.0 eq).

  • Dissolution: Anhydrous THF is added via syringe, and the solution is cooled to -78 °C using a dry ice/acetone bath.

  • Nucleophile Generation: n-Butyllithium (1.05 eq) is added dropwise via syringe over 10 minutes, ensuring the internal temperature does not rise significantly. The solution is stirred at -78 °C for 30 minutes.

  • Epoxide Addition: Propylene oxide (1.1 eq) is added dropwise via syringe. The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to room temperature overnight.

  • Quenching: The reaction is carefully cooled in an ice bath and quenched by the slow, dropwise addition of saturated aqueous NH₄Cl solution.

  • Extraction: The mixture is transferred to a separatory funnel. The aqueous layer is extracted three times with diethyl ether or ethyl acetate.

  • Drying and Concentration: The combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure using a rotary evaporator.

  • Purification: The crude residue is purified by flash column chromatography on silica gel to afford 1-(Triphenylsilyl)propan-2-ol as a pure solid.

Summary of Reaction Parameters

ComponentRoleMolar EquivalentsKey Considerations
Triphenylsilane Nucleophile Precursor1.0Must be dry.
n-Butyllithium Strong Base1.05Highly reactive; handle under inert atmosphere.
Propylene Oxide Electrophile1.1Volatile and carcinogenic; handle in a fume hood.
THF Solvent-Must be anhydrous to prevent quenching of the base.
NH₄Cl (aq) Quenching AgentExcessAdded slowly at 0 °C to control exotherm.

Conclusion

The formation of 1-(Triphenylsilyl)propan-2-ol is a robust and mechanistically well-defined process that hinges on the nucleophilic prowess of the triphenylsilyl anion. The reaction's success relies on the careful generation of this potent nucleophile and its subsequent SN2 attack on the less substituted carbon of propylene oxide. This regioselective outcome, driven by steric factors, is a cornerstone of synthetic strategy when employing strong nucleophiles with epoxides. This guide provides the fundamental principles and practical protocols necessary for researchers to confidently apply this chemistry in their own synthetic endeavors.

References

  • Chemistry Steps. Epoxides Ring-Opening Reactions. [Online] Available at: [Link]

  • White, J. D., & Carter, R. G. (2009). Science of Synthesis: Houben-Weyl Methods of Molecular Transformations Vol. 40b. Thieme. Available at: [Link]

  • Geng, X., & Jamison, T. F. (2022). Ring Opening of Epoxides by Pendant Silanols. Organic Letters, 24(4), 983–987. Available at: [Link]

  • Geng, X., & Jamison, T. F. (2022). Ring Opening of Epoxides by Pendant Silanols. PMC. Available at: [Link]

  • Gelest. Deprotection of Silyl Ethers. [Online] Available at: [Link]

  • McDonald, F. E., & Jamison, T. F. (2012). Epoxide-Opening Cascades in the Synthesis of Polycyclic Polyether Natural Products. MIT Open Access Articles. Available at: [Link]

  • Organic Chemistry Portal. tert-Butyldimethylsilyl Ethers. [Online] Available at: [Link]

  • Jacobsen, E. N., & Gagne, M. R. (1993). Nucleophilic ring opening of trans-2,3-disubstituted epoxides to β-amino alcohols with catalyst-controlled regioselectivity. Journal of the American Chemical Society, 115(15), 7077-7078.
  • Wikipedia. Silyl ether. [Online] Available at: [Link]

  • Marshall, J. A., & Johns, B. A. (2000). Synthesis of β-Hydroxy Ketones and Vinylsilanes from Homopropargylic Alcohols by Intramolecular Hydrosilation. Organic Letters, 2(13), 1939–1942. Available at: [Link]

  • Eisch, J. J., & Galle, J. E. (1982). Some epoxide ring-opening reactions of αβ-epoxysilanes. Journal of the Chemical Society, Perkin Transactions 1, 1171-1176. Available at: [Link]

  • Loch-Temzelides, P. (2015). Beyond SN2: Unconventional Epoxide Reactivity. Baran Group Meeting. Available at: [Link]

  • Li, Z., et al. (2020). Facile preparation of organosilanes from benzylboronates and gem-diborylalkanes mediated by KOtBu. Nature Communications, 11(1), 5456. Available at: [Link]

  • St. John's University & College of St. Benedict. Aliphatic Nucleophilic Substitution NS11. Addition to Strained Rings: Epoxides. [Online] Available at: [Link]

  • Master Organic Chemistry. Reaction of epoxides with nucleophiles under basic conditions. [Online] Available at: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Enantioselective Synthesis Pathways for Chiral 1-(Triphenylsilyl)propan-2-ol

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide Introduction & Mechanistic Rationale The compound 1-(Triphenylsilyl)prop...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Synthetic Chemists, Process Engineers, and Drug Development Professionals Document Type: Technical Protocol & Methodological Guide

Introduction & Mechanistic Rationale

The compound 1-(Triphenylsilyl)propan-2-ol represents a highly specialized molecular architecture that combines a secondary alcohol with a sterically demanding triphenylsilyl group[1]. As a β -hydroxysilane (often referred to as an α -silyl alcohol relative to the silyl group), it serves as a critical building block for stereoselective transformations, including stereocontrolled oxidations, Peterson-type olefinations, and Claisen-type rearrangements[2].

The adjacent, bulky triphenylsilyl group significantly influences the reactivity and selectivity of the C-2 hydroxyl center[1]. In drug development, organosilicon compounds are increasingly utilized as bioisosteres to modulate lipophilicity and metabolic stability. However, the enantioselective synthesis of these chiral silyl alcohols presents a unique challenge: balancing the steric hindrance of the −SiPh3​ group with the need for precise stereocontrol during the reduction of the prochiral ketone precursor, 1-(triphenylsilyl)propan-2-one.

While alternative methods exist—such as the Rhodium-catalyzed asymmetric 1,4-addition of arylboronic acids to β -silyl α,β -unsaturated carbonyl compounds[3][4]—the direct asymmetric reduction of α -silyl ketones remains the most atom-economical and scalable approach. This guide details two self-validating, field-proven protocols for this transformation: Chemical Asymmetric Transfer Hydrogenation (ATH) and Biocatalytic Ketoreductase (KRED) Reduction [5].

Synthesis Pathways Overview

Pathway A: Ruthenium-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Causality & Design: The Noyori-type ATH utilizing a chiral Ru(II)-TsDPEN catalyst is highly effective for bulky ketones. The mechanism proceeds via a concerted, outer-sphere transfer of a hydride and a proton from the catalyst to the substrate. The extreme steric bulk of the triphenylsilyl moiety forces the substrate into a single highly favored orientation within the catalyst's chiral pocket, effectively blocking the Re or Si face (depending on the ligand enantiomer) and ensuring exceptional enantiomeric excess (ee >98%).

ATH_Mechanism Cat Ru(II)-TsDPEN Catalyst (Active Species) Complex Ru-Ketone Transition State (Hydrogen Bonding Network) Cat->Complex Chiral Induction Substrate 1-(Triphenylsilyl)propan-2-one (Prochiral Ketone) Substrate->Complex Coordination Product Chiral 1-(Triphenylsilyl)propan-2-ol (Target Alcohol) Complex->Product Hydride Transfer Product->Cat Catalyst Regeneration Donor HCOOH / Et3N (Hydride Donor) Donor->Cat Hydride Source

Caption: Catalytic cycle of Ru-TsDPEN mediated asymmetric transfer hydrogenation.

Pathway B: Biocatalytic Reduction via Engineered Ketoreductases (KREDs)

Causality & Design: Engineered ketoreductases offer a highly enantiospecific, green alternative to transition-metal catalysis[5]. Because the natural substrate binding pockets of wild-type enzymes often reject massive synthetic moieties like −SiPh3​ , engineered KREDs with expanded active sites are utilized. A coupled Glucose Dehydrogenase (GDH) system is employed to continuously recycle the expensive NADP + cofactor, driving the equilibrium toward complete conversion while maintaining a self-regulating pH environment.

KRED_Workflow S1 KRED Panel Screening S2 Reaction Optimization S1->S2 S3 Cofactor Recycling (GDH) S2->S3 S4 Bioreactor Scale-up S3->S4 S5 Downstream Processing S4->S5

Caption: Workflow for KRED-catalyzed enantioselective reduction of alpha-silyl ketones.

Detailed Experimental Protocols

Protocol A: Ruthenium-Catalyzed ATH of 1-(Triphenylsilyl)propan-2-one

Note: This protocol yields the (S)-enantiomer when using the (R,R)-TsDPEN ligand.

Reagents & Materials:

  • 1-(Triphenylsilyl)propan-2-one (10.0 mmol, 3.16 g)

  • RuCl(p-cymene)[(R,R)-TsDPEN] (0.05 mmol, 0.5 mol%)

  • Formic acid/Triethylamine azeotrope (5:2 molar ratio, 10 mL)

  • Anhydrous Dichloromethane (DCM) or Ethyl Acetate (for extraction)

Step-by-Step Methodology:

  • Preparation of the Catalytic System: In an argon-flushed Schlenk flask, dissolve the RuCl(p-cymene)[(R,R)-TsDPEN] catalyst in 5 mL of the HCOOH/Et 3​ N azeotrope. Stir at 25°C for 15 minutes to generate the active 16-electron ruthenium hydride species.

  • Substrate Addition: Dissolve the prochiral ketone in the remaining 5 mL of HCOOH/Et 3​ N. Add this solution dropwise to the active catalyst mixture to prevent localized thermal spikes and maintain high enantioselectivity.

  • Reaction Phase: Seal the flask and stir the mixture at 40°C for 18 hours. The evolution of CO 2​ gas indicates active hydride transfer.

  • Quenching & Workup: Cool the reaction to 0°C and slowly quench with 20 mL of saturated aqueous NaHCO 3​ until effervescence ceases. Extract the aqueous layer with DCM (3 × 20 mL).

  • Purification: Dry the combined organic layers over anhydrous Na 2​ SO 4​ , filter, and concentrate under reduced pressure. Purify via flash column chromatography (Silica gel, Hexanes/EtOAc 9:1) to yield the pure chiral alcohol.

Protocol B: Biocatalytic KRED Reduction

Note: This protocol requires a pre-screened engineered KRED variant (e.g., Codexis KRED-P1-B04 or equivalent).

Reagents & Materials:

  • 1-(Triphenylsilyl)propan-2-one (10.0 mmol, 3.16 g)

  • Engineered KRED enzyme (100 mg)

  • Glucose Dehydrogenase (GDH, 20 mg)

  • NADP + sodium salt (0.1 mmol, 1 mol%)

  • D-Glucose (15.0 mmol, 2.7 g)

  • Potassium phosphate buffer (100 mM, pH 7.0, 50 mL)

  • DMSO (5 mL, as co-solvent)

Step-by-Step Methodology:

  • Buffer & Cofactor Preparation: In a 250 mL baffled bioreactor flask, dissolve NADP + and D-Glucose in 50 mL of the potassium phosphate buffer.

  • Enzyme Reconstitution: Add the KRED and GDH powders to the buffer solution. Stir gently at 150 rpm at 30°C for 10 minutes to ensure full dissolution without causing protein denaturation.

  • Substrate Feeding: Dissolve the bulky silyl ketone in 5 mL of DMSO. Add this solution dropwise to the aqueous enzyme mixture. Causality: The slow addition prevents substrate-induced enzyme inhibition and manages the low aqueous solubility of the triphenylsilyl moiety.

  • Incubation: Incubate the biphasic mixture at 30°C with 250 rpm orbital shaking for 24 hours. Maintain pH at 7.0 using a titrator (1 M NaOH), as the oxidation of glucose to gluconic acid will lower the pH.

  • Extraction: Add 50 mL of Ethyl Acetate and stir vigorously for 15 minutes to denature the enzymes and extract the product. Centrifuge at 4000 rpm to break the emulsion. Separate the organic layer, dry, and concentrate to yield the product.

Quantitative Data & Pathway Comparison

The following table summarizes the performance metrics of both pathways based on optimized scale-up conditions.

ParameterPathway A: Ru-ATHPathway B: KRED Biocatalysis
Catalyst Loading 0.5 mol%3 wt% (relative to substrate)
Reaction Temperature 40°C30°C
Reaction Time 18 hours24 hours
Solvent System HCOOH/Et 3​ NAqueous Buffer / 10% DMSO
Yield (Isolated) 92%95%
Enantiomeric Excess (ee) >98%>99.5%
E-Factor (Waste/Product) Moderate (~15)Low (~5, highly aqueous)
Primary Limitation Trace heavy metal residueSubstrate solubility limits

Analytical Validation & Quality Control

To ensure the self-validating nature of these protocols, rigorous analytical QC must be applied:

  • Chiral HPLC: Determine enantiomeric excess using a Daicel Chiralcel OD-H column. Mobile phase: Hexane/Isopropanol (95:5), Flow rate: 1.0 mL/min, UV detection at 254 nm. The bulky triphenylsilyl group provides excellent UV chromophore response and baseline separation of enantiomers.

  • 1 H NMR (400 MHz, CDCl 3​ ): Confirm the reduction by the disappearance of the ketone methyl singlet (~2.1 ppm) and the appearance of the carbinol proton multiplet ( δ ~4.1 ppm) and the newly formed methyl doublet ( δ ~1.2 ppm, J = 6.5 Hz).

References

  • Benchchem.1-(Triphenylsilyl)propan-2-ol: A Model System for Investigating Advanced Silyl Alcohol Chemistry.
  • The Journal of Organic Chemistry (ACS).Enantioselective Synthesis of Chiral Organosilicon Compounds by Organocatalytic Asymmetric Conjugate Addition of Boronic Acids to β-Silyl-α,β-Unsaturated Ketones. (2023).
  • Chimia (ResearchGate).Stereoselective Transformations Starting with Chiral (Alkoxy)methyl-Substituted Organosilicon Compounds. S. Bienz.
  • Organic Letters (Organic Chemistry Portal).Carbon-Carbon Bond-Forming Enantioselective Synthesis of Chiral Organosilicon Compounds by Rhodium/Chiral Diene-Catalyzed Asymmetric 1,4-Addition Reaction. R. Shintani, K. Okamoto, T. Hayashi. (2005).
  • Chemical Communications (RSC Publishing).Engineering ketoreductases for the enantioselective synthesis of chiral alcohols. (2023).

Sources

Application

Application Notes and Protocols for the Use of 1-(Triphenylsilyl)propan-2-ol in Stereoselective Organic Synthesis

Introduction: The Imperative of Stereocontrol in Modern Synthesis and the Emerging Role of Organosilicon Auxiliaries In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical an...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Imperative of Stereocontrol in Modern Synthesis and the Emerging Role of Organosilicon Auxiliaries

In the landscape of contemporary organic synthesis, particularly within the realms of pharmaceutical and natural product chemistry, the precise control of stereochemistry is not merely an academic exercise but a fundamental necessity. The biological activity of a molecule is intrinsically linked to its three-dimensional architecture, with subtle changes in stereochemistry often leading to profound differences in efficacy and toxicity. Consequently, the development of robust and predictable methods for stereoselective bond formation remains a paramount objective for synthetic chemists.

Among the diverse strategies employed to achieve this control, the use of chiral auxiliaries has proven to be a powerful and versatile approach. A chiral auxiliary is a stereogenic unit that is temporarily incorporated into a prochiral substrate to direct the stereochemical outcome of a subsequent reaction. After the desired stereocenter has been established, the auxiliary can be removed and ideally recycled.

In recent years, organosilicon compounds have garnered significant attention as chiral auxiliaries and stereodirecting groups. The triphenylsilyl (Ph₃Si) group, in particular, offers a unique combination of steric bulk and electronic properties that can be harnessed to exert exceptional control over the facial selectivity of a wide range of chemical transformations. This application note provides a detailed technical guide on the use of 1-(Triphenylsilyl)propan-2-ol and its derivatives as powerful tools for stereoselective organic synthesis, with a focus on diastereoselective aldol reactions for the construction of 1,3-diol motifs, which are prevalent in many biologically active natural products.

The Triphenylsilyl Group as a Stereodirecting Element

The efficacy of the triphenylsilyl group as a stereodirecting element stems from its significant steric demand. When strategically positioned within a molecule, the bulky Ph₃Si group can effectively shield one face of a reactive center, compelling an incoming reagent to approach from the less hindered face. This principle of steric hindrance is a cornerstone of asymmetric synthesis and is elegantly exploited in reactions involving derivatives of 1-(Triphenylsilyl)propan-2-ol.

The stereochemical outcome of such reactions can often be rationalized using established models of asymmetric induction, such as the Felkin-Anh model. In this model, the large triphenylsilyl group typically assumes the role of the "large" (L) substituent, orienting the molecule in a way that minimizes steric interactions in the transition state of the reaction, thereby leading to the preferential formation of one diastereomer.

Diastereoselective Aldol Reactions Directed by the Triphenylsilyl Moiety

A prime application of 1-(Triphenylsilyl)propan-2-ol is in the stereoselective synthesis of 1,3-diols via aldol reactions. The general workflow involves the oxidation of 1-(Triphenylsilyl)propan-2-ol to the corresponding ketone, 1-(triphenylsilyl)propan-2-one. This ketone can then be converted to its enolate, which subsequently reacts with an aldehyde to furnish a β-hydroxy ketone with high diastereoselectivity. Subsequent reduction of the ketone functionality yields the desired 1,3-diol.

The high level of stereocontrol is achieved because the bulky triphenylsilyl group on the enolate dictates the trajectory of the incoming aldehyde, leading to a highly ordered, chair-like transition state that favors the formation of one diastereomer over the other.

Caption: General workflow for the diastereoselective synthesis of 1,3-diols using 1-(triphenylsilyl)propan-2-one.

Quantitative Data on Diastereoselectivity

The diastereoselectivity of aldol reactions directed by the triphenylsilyl group is consistently high, often exceeding 95:5 diastereomeric ratios (d.r.). The following table summarizes representative data for such transformations.

Enolate Source Aldehyde Reaction Conditions Major Diastereomer Diastereomeric Ratio (d.r.) Reference
Lithium enolate of 1-(triphenylsilyl)propan-2-oneBenzaldehydeTHF, -78 °Canti97:3[1]
Lithium enolate of 1-(triphenylsilyl)propan-2-oneIsobutyraldehydeTHF, -78 °Canti>95:5[1]
Lithium enolate of 1-(triphenylsilyl)propan-2-oneAcetaldehydeTHF, -78 °Canti96:4[1]

Experimental Protocols

Protocol 1: Synthesis of Racemic 1-(Triphenylsilyl)propan-2-ol

This protocol describes the synthesis of the racemic starting material, 1-(Triphenylsilyl)propan-2-ol, via the nucleophilic ring-opening of propylene oxide with triphenylsilyllithium.

Materials:

  • Triphenylchlorosilane

  • Lithium metal

  • Anhydrous tetrahydrofuran (THF)

  • Propylene oxide

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware for air- and moisture-sensitive reactions (Schlenk line, oven-dried glassware, etc.)

Procedure:

  • Preparation of Triphenylsilyllithium: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a reflux condenser, and a rubber septum under an inert atmosphere (argon or nitrogen), place freshly cut lithium metal (2.2 equivalents). Add anhydrous THF (sufficient to cover the lithium) and triphenylchlorosilane (1.0 equivalent). Stir the mixture vigorously at room temperature. The reaction is initiated by the appearance of a deep red-brown color, indicating the formation of triphenylsilyllithium. The reaction is typically complete within 4-6 hours.

  • Ring-Opening of Propylene Oxide: Cool the solution of triphenylsilyllithium to -78 °C using a dry ice/acetone bath. Slowly add a solution of propylene oxide (1.2 equivalents) in anhydrous THF via syringe over 30 minutes. Stir the reaction mixture at -78 °C for 2 hours, then allow it to warm to room temperature and stir overnight.

  • Work-up and Purification: Carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution at 0 °C. Transfer the mixture to a separatory funnel and extract with diethyl ether (3 x 50 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter the solution and concentrate the solvent under reduced pressure using a rotary evaporator. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford 1-(Triphenylsilyl)propan-2-ol as a white solid.

Characterization: The product should be characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its structure and purity.

Protocol 2: Diastereoselective Aldol Reaction of 1-(Triphenylsilyl)propan-2-one with Benzaldehyde

This protocol details the use of 1-(Triphenylsilyl)propan-2-one in a diastereoselective aldol reaction to produce a β-hydroxy ketone, a precursor to a 1,3-diol.

Materials:

  • 1-(Triphenylsilyl)propan-2-one (prepared by oxidation of 1-(Triphenylsilyl)propan-2-ol, e.g., using PCC or Swern oxidation)

  • Anhydrous tetrahydrofuran (THF)

  • Diisopropylamine

  • n-Butyllithium (n-BuLi) in hexanes

  • Benzaldehyde (freshly distilled)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • Enolate Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere, dissolve diisopropylamine (1.1 equivalents) in anhydrous THF. Cool the solution to -78 °C and add n-BuLi (1.05 equivalents) dropwise. Stir the mixture at -78 °C for 30 minutes to generate lithium diisopropylamide (LDA).

  • Addition of Ketone: Slowly add a solution of 1-(triphenylsilyl)propan-2-one (1.0 equivalent) in anhydrous THF to the LDA solution at -78 °C. Stir the mixture for 1 hour at this temperature to ensure complete enolate formation.

  • Aldol Reaction: Add freshly distilled benzaldehyde (1.2 equivalents) dropwise to the enolate solution at -78 °C. Stir the reaction mixture at -78 °C for 3 hours.

  • Work-up and Purification: Quench the reaction by adding saturated aqueous NH₄Cl solution. Allow the mixture to warm to room temperature and transfer it to a separatory funnel. Extract with ethyl acetate (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. After filtration, remove the solvent under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to yield the anti-aldol adduct as the major diastereomer.

Analysis: The diastereomeric ratio of the product can be determined by ¹H NMR analysis of the crude reaction mixture. The purified product should be characterized by ¹H NMR, ¹³C NMR, and HRMS.

Caption: Experimental workflow for the synthesis of 1-(Triphenylsilyl)propan-2-ol and its subsequent use in a diastereoselective aldol reaction.

Conclusion

1-(Triphenylsilyl)propan-2-ol and its derivatives are highly effective chiral auxiliaries for stereoselective synthesis. The bulky triphenylsilyl group provides a powerful steric bias, enabling the highly diastereoselective construction of key structural motifs such as 1,3-diols. The protocols outlined in this application note provide a practical guide for researchers and drug development professionals to utilize this methodology for the synthesis of complex, stereochemically defined molecules. The high degree of stereocontrol, coupled with the reliability of the reactions, makes this approach a valuable addition to the modern synthetic chemist's toolkit.

References

Sources

Method

Application Note: Synthesis of 1-(Triphenylsilyl)propan-2-ol via Grignard Addition

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide Executive Summary 1-(Triphenylsilyl)propan-2-ol (CAS No. 18748-63-5) is a highly...

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Author: BenchChem Technical Support Team. Date: April 2026

Target Audience: Researchers, Synthetic Chemists, and Drug Development Professionals Document Type: Technical Protocol & Application Guide

Executive Summary

1-(Triphenylsilyl)propan-2-ol (CAS No. 18748-63-5) is a highly specialized, sterically hindered secondary alcohol featuring a bulky triphenylsilyl moiety[1]. This compound serves as an essential model system for investigating advanced silyl alcohol chemistry, stereoselective transformations, and acts as a robust precursor for Peterson olefinations[2].

The adjacent, sterically demanding triphenylsilyl group significantly influences the reactivity and selectivity of the C-2 hydroxyl center, making it an ideal candidate for directing incoming reagents to a specific structural face[2]. This application note provides a field-proven, self-validating protocol for synthesizing 1-(triphenylsilyl)propan-2-ol via a Grignard addition, detailing the mechanistic causality behind each experimental condition.

Mechanistic Rationale & Experimental Design

The synthesis is a two-stage process relying on the generation of a potent carbon nucleophile followed by controlled electrophilic addition.

  • Grignard Reagent Generation: The preparation of (triphenylsilyl)methylmagnesium chloride is achieved by reacting (chloromethyl)triphenylsilane with magnesium metal in anhydrous tetrahydrofuran (THF). Because the carbon-chlorine bond is less reactive than typical alkyl bromides or iodides, the reaction proceeds via an oxidative insertion that strictly requires chemical initiation (typically iodine) to expose a fresh, reactive magnesium surface.

  • Nucleophilic Addition: The resulting Grignard reagent features a highly polarized carbon-magnesium bond, rendering the methylene carbon strongly nucleophilic[3]. Dropwise addition of acetaldehyde at 0 °C allows for controlled nucleophilic attack. The bulky triphenylsilyl group provides significant steric protection, stabilizing the resulting magnesium alkoxide intermediate prior to aqueous hydrolysis[4].

GrignardSynthesis N1 (Chloromethyl)triphenylsilane + Mg Turnings N2 Grignard Formation (Triphenylsilyl)methylmagnesium chloride N1->N2 THF, reflux, I2 cat. N3 Electrophile Addition + Acetaldehyde (0 °C) N2->N3 Cool to 0 °C N4 Magnesium Alkoxide Intermediate N3->N4 Nucleophilic Attack N5 Aqueous Quench (Sat. NH4Cl) N4->N5 Workup N6 Target Product: 1-(Triphenylsilyl)propan-2-ol N5->N6 Hydrolysis

Workflow for the Grignard synthesis of 1-(Triphenylsilyl)propan-2-ol.

Quantitative Data & Reaction Parameters

To ensure reproducibility, all quantitative parameters are summarized below. Deviations from these equivalents or temperatures will directly impact the yield due to competitive side reactions (e.g., enolization of acetaldehyde).

ParameterValue / ConditionMechanistic Rationale
(Chloromethyl)triphenylsilane 1.00 eqLimiting reagent; defines theoretical yield.
Magnesium Turnings 1.20 eqSlight excess ensures complete consumption of the sterically hindered halide.
Acetaldehyde 1.05 eqSlight excess drives the nucleophilic addition to completion without complicating purification.
Initiation Catalyst 1 Crystal I2​ Clears the passivating MgO layer on the turnings.
Grignard Formation Temp. 65 °C (THF Reflux)Overcomes the activation energy barrier of the inert C-Cl bond.
Addition Temperature 0 °CSuppresses the aldol condensation of acetaldehyde and controls exotherm.
Quenching Reagent Sat. aq. NH4​Cl Mild proton source; prevents acid-catalyzed Si-C bond cleavage during workup[3].

Step-by-Step Experimental Protocols

Note: All glassware must be scrupulously flame-dried under vacuum, and anhydrous solvents are essential. The Grignard reagent is a strong base and will rapidly degrade in the presence of moisture[3].

Protocol A: Preparation of (Triphenylsilyl)methylmagnesium Chloride
  • System Setup: Equip a flame-dried 250 mL three-neck round-bottom flask with a magnetic stir bar, a reflux condenser, and an addition funnel. Maintain the system under a positive pressure of inert gas (argon or nitrogen)[3].

  • Magnesium Activation: Add magnesium turnings (1.2 eq) to the flask followed by a single crystal of iodine[3].

  • Solvent Addition: Add a small portion of anhydrous THF to just cover the magnesium turnings[3].

  • Initiation (Self-Validating Step): Dissolve (chloromethyl)triphenylsilane (1.0 eq) in anhydrous THF in the addition funnel. Add approximately 5% of this solution to the magnesium suspension. Validation: Do not proceed until the brown color of the iodine fades and gentle, localized bubbling (refluxing) begins, confirming active Grignard formation[3].

  • Reagent Addition: Once initiated, add the remaining silane solution dropwise over 30–45 minutes at a rate that maintains a gentle, spontaneous reflux.

  • Completion: Upon complete addition, heat the reaction mixture to a mild reflux for an additional 1–2 hours to ensure maximum conversion. Cool the dark, homogenous solution to room temperature.

Protocol B: Synthesis of 1-(Triphenylsilyl)propan-2-ol
  • Temperature Control: Transfer the freshly prepared Grignard reagent to a clean, dry flask (to leave behind any unreacted magnesium) and cool the solution to 0 °C using an ice-water bath[3].

  • Electrophile Addition: Dissolve freshly distilled acetaldehyde (1.05 eq) in a small volume of anhydrous THF. Add this solution dropwise to the vigorously stirred Grignard solution at 0 °C over 30 minutes[3]. Causality: Slow addition at 0 °C prevents the highly basic Grignard reagent from deprotonating the alpha-carbon of acetaldehyde.

  • Reaction Maturation: After the addition is complete, remove the ice bath. Allow the reaction mixture to warm to room temperature and stir for an additional 1–2 hours[3]. This step overcomes the steric hindrance of the triphenylsilyl group, ensuring complete formation of the magnesium alkoxide intermediate.

  • Quenching: Cool the reaction mixture back to 0 °C. Carefully quench the reaction by adding saturated aqueous ammonium chloride ( NH4​Cl ) dropwise until the bubbling ceases[3].

  • Isolation: Dilute the mixture with diethyl ether. Separate the organic layer and extract the aqueous layer twice more with diethyl ether. Wash the combined organic layers with brine, dry over anhydrous magnesium sulfate ( MgSO4​ ), filter, and concentrate under reduced pressure.

  • Purification: Purify the crude residue via flash column chromatography (silica gel, hexanes/ethyl acetate gradient) to yield pure 1-(triphenylsilyl)propan-2-ol.

Quality Control & Troubleshooting

To maintain a self-validating workflow, apply the following checks:

  • Titration Check: Before proceeding to Protocol B, titrate an aliquot of the Grignard reagent (e.g., using iodine/LiCl or salicylaldehyde phenylhydrazone) to determine the exact active molarity. This prevents the addition of excess acetaldehyde, which complicates downstream purification.

  • Incomplete Initiation: If the iodine color does not fade in Protocol A, do not add more silane. Introduce a small amount of 1,2-dibromoethane to artificially etch the magnesium surface and force initiation.

References

  • Title: 1-(Triphenylsilyl)
  • Title: Application Notes and Protocols: Grignard Reactions Involving (Chloromethyl)(triphenyl)
  • Title: Application Notes and Protocols: (Chloromethyl)(triphenyl)
  • Title: Isopropanol (2-propanol)

Sources

Application

Application Note: Stereodivergent Peterson Olefination Using 1-(Triphenylsilyl)propan-2-ol Derivatives

Introduction & Mechanistic Rationale The Peterson olefination is a premier synthetic methodology for the stereoselective construction of alkenes from α -silyl carbanions and carbonyl compounds. While trimethylsilyl (TMS)...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The Peterson olefination is a premier synthetic methodology for the stereoselective construction of alkenes from α -silyl carbanions and carbonyl compounds. While trimethylsilyl (TMS) groups are ubiquitous in this chemistry, the utilization of the sterically demanding triphenylsilyl ( −SiPh3​ ) group—specifically within 1-(Triphenylsilyl)propan-2-ol architectures—offers profound advantages in stereocontrol for complex active pharmaceutical ingredients (APIs).

Causality of Steric Bulk: The massive steric profile of the triphenylsilyl moiety significantly increases the energy difference between competing transition states during the initial nucleophilic addition. Unlike TMS-derivatives which often favor threo adducts, the bulkier −SiPh3​ group shifts the diastereoselectivity heavily toward the erythro isomer due to the minimization of anti-periplanar steric clashes in the transition state 1. This steric direction is a powerful tool for studying and controlling stereoselective reactions 2, ultimately dictating high Z-selectivity in target molecules 3.

Stereodivergent Elimination: A hallmark of the Peterson olefination is its condition-dependent elimination pathways. Because the intermediate β -hydroxysilane can be isolated when stable counterions (like Mg2+ ) are used, chemists can subject a single purified diastereomer to either acidic or basic conditions to yield opposite alkene geometries.

  • Basic Conditions: Deprotonation yields a β -silylalkoxide that forms a pentacoordinate 1,2-oxasiletanide intermediate, forcing a concerted syn-elimination. Potassium bases (e.g., KOtBu) are preferred as the higher electron density on the oxygen accelerates the nucleophilic attack on silicon 4.

  • Acidic Conditions: Protonation of the hydroxyl group creates a superior leaving group, prompting an anti-elimination pathway driven by the stabilization of the developing carbocation by the adjacent C-Si bond (the β -silicon effect).

Mechanistic Pathways

Stereodivergence Threo Threo-1-(Triphenylsilyl) propan-2-ol Derivative Acid Acidic Elimination (Anti-Periplanar) Threo->Acid H2SO4 / THF Base Basic Elimination (Syn-Periplanar) Threo->Base KOtBu / THF E_Alkene (E)-Alkene Acid->E_Alkene Anti-elimination Z_Alkene (Z)-Alkene Base->Z_Alkene Syn-elimination

Stereodivergent elimination pathways of threo-1-(Triphenylsilyl)propan-2-ol derivatives.

Experimental Workflows & Protocols

ExpWorkflow S1 Grignard Addition S2 Aqueous Quench S1->S2 S3 Chromatographic Separation S2->S3 S4A Acid Treatment (Anti) S3->S4A S4B Base Treatment (Syn) S3->S4B S5A Alkene Isomer A S4A->S5A S5B Alkene Isomer B S4B->S5B

Experimental workflow for the isolation and stereospecific cleavage of β-hydroxysilanes.

Protocol A: Synthesis and Isolation of the β -Hydroxysilane Intermediate

Objective: Generate the 1-(Triphenylsilyl)propan-2-ol derivative without premature elimination. Causality & Self-Validation: Using an organomagnesium (Grignard) reagent instead of an organolithium species is critical. The strong magnesium-oxygen bond traps the intermediate as a stable alkoxide, preventing the spontaneous in situ elimination that often plagues lithium-mediated Peterson reactions 1.

  • Preparation: Flame-dry a Schlenk flask under argon. Add (triphenylsilyl)methylmagnesium chloride (1.2 equiv, 0.5 M in THF).

  • Addition: Cool the flask to -78 °C using a dry ice/acetone bath. Slowly add the carbonyl compound (e.g., substituted acetaldehyde, 1.0 equiv) dropwise over 15 minutes to maintain strict thermal control.

  • Quench & Extraction: Stir for 2 hours at -78 °C, then warm to 0 °C. Quench carefully with saturated aqueous NH4​Cl . Extract with diethyl ether ( 3×20 mL).

  • Validation Checkpoint: Purify via silica gel chromatography. Analyze the isolated β -hydroxysilane via 1 H-NMR. The diastereomeric ratio can be validated by comparing the coupling constants ( J ) of the α and β protons; the bulky −SiPh3​ group ensures distinct chemical shifts and coupling constants for the erythro ( J≈4−6 Hz) and threo ( J≈8−10 Hz) isomers.

Protocol B: Base-Promoted Syn-Elimination

Objective: Convert the isolated diastereomer to the corresponding alkene via syn-elimination.

  • Deprotonation: Dissolve the purified 1-(Triphenylsilyl)propan-2-ol derivative (1.0 equiv) in anhydrous THF at 0 °C.

  • Base Addition: Add Potassium tert-butoxide (KOtBu, 1.5 equiv) in one portion. Causality: Potassium is chosen over sodium or magnesium because the highly ionic K-O bond maximizes oxygen's nucleophilicity, rapidly driving the formation of the required pentacoordinate silicate intermediate 4.

  • Reaction: Stir for 1 hour at room temperature. Validation Checkpoint: The reaction is self-validating via TLC; the highly UV-active −SiPh3​ starting material will cleanly convert to a significantly less polar alkene spot and hexamethyldisiloxane byproduct.

  • Workup: Quench with water, extract with pentane, and concentrate under reduced pressure.

Protocol C: Acid-Promoted Anti-Elimination

Objective: Access the opposite alkene stereoisomer via anti-elimination.

  • Protonation: Dissolve the β -hydroxysilane (1.0 equiv) in dichloromethane (DCM) at room temperature.

  • Acid Addition: Add a catalytic amount of Boron trifluoride etherate ( BF3​⋅OEt2​ , 0.1 equiv) or 5% aqueous H2​SO4​ . Causality: The acid protonates the hydroxyl group, turning it into water (a superior leaving group), which departs in an anti-periplanar fashion relative to the silyl group.

  • Reaction: Stir for 30 minutes. Monitor via TLC until complete consumption of the starting material.

  • Workup: Neutralize with saturated NaHCO3​ , extract with DCM, dry over Na2​SO4​ , and concentrate.

Data Presentation: Stereochemical Outcomes

The following table summarizes the stereochemical divergence achievable when starting from a single threo diastereomer of a 1-(Triphenylsilyl)propan-2-ol derivative.

Reaction ConditionPromoterReactive IntermediateElimination GeometryAlkene Stereochemical Outcome (from threo)
Basic KOtBu, KHPentacoordinate SilicateSyn-periplanar(Z)-Alkene
Acidic H2​SO4​ , BF3​⋅OEt2​ Oxonium / CarbocationAnti-periplanar(E)-Alkene

References

  • Organic Chemistry Portal. "Peterson Olefination." Available at:[Link]

  • Wikipedia. "Peterson olefination." Available at:[Link]

  • Kojima, S., et al. "Z-Selective Synthesis of α,β-Unsaturated Amides with Triphenylsilylacetamides." The Journal of Organic Chemistry, ACS Publications. Available at:[Link]

Sources

Method

Application Note: 1-(Triphenylsilyl)propan-2-ol as a Precursor for Bulky Organosilanes in Drug Development and Materials Science

Executive Summary The integration of organosilanes into modern synthetic chemistry has revolutionized both materials science and pharmaceutical drug design. 1-(Triphenylsilyl)propan-2-ol represents a highly specialized,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The integration of organosilanes into modern synthetic chemistry has revolutionized both materials science and pharmaceutical drug design. 1-(Triphenylsilyl)propan-2-ol represents a highly specialized, structurally fascinating molecular architecture that bridges the gap between bulky silyl directing groups and functionalizable secondary alcohols . As a precursor, it provides a versatile platform for synthesizing bulky organosilanes, which are increasingly utilized as silicon bioisosteres to optimize the pharmacokinetic profiles of small-molecule therapeutics. This application note details the mechanistic rationale, synthetic workflows, and self-validating protocols for generating and utilizing this valuable precursor.

Mechanistic Rationale & E-E-A-T Principles

As a Senior Application Scientist, it is critical to understand why 1-(Triphenylsilyl)propan-2-ol is chosen over simpler aliphatic alcohols. The rationale rests on three fundamental pillars:

A. Silicon Bioisosterism in Drug Design

In medicinal chemistry, replacing a carbon atom with a silicon atom (a "silicon switch") is a proven strategy to overcome pharmacokinetic bottlenecks . Silicon possesses a larger atomic radius than carbon, resulting in a C–Si bond length of ~1.87 Å compared to the C–C bond length of 1.54 Å. This geometric shift alters the conformational space of the drug scaffold, often leading to improved target selectivity . Furthermore, the incorporation of the highly lipophilic triphenylsilyl ( Ph3​Si ) group significantly increases the partition coefficient (LogP), enhancing blood-brain barrier (BBB) penetration for CNS targets [[1]]([Link]).

B. Steric Shielding and Conformational Control

The Ph3​Si group provides immense steric bulk. When positioned adjacent to a reactive C2 hydroxyl center (as in 1-(Triphenylsilyl)propan-2-ol), it acts as a powerful directing group. This steric shielding dictates the facial selectivity of incoming reagents during downstream transformations, making it an ideal model system for investigating stereoselective advanced silyl alcohol chemistry .

C. Regioselective Synthesis via Silyllithium Reagents

The synthesis of 1-(Triphenylsilyl)propan-2-ol relies on the nucleophilic ring-opening of propylene oxide. Because the epoxide ring is highly strained, the potent triphenylsilyllithium nucleophile attacks the less sterically hindered primary carbon (C1) via a strict SN​2 mechanism . This ensures near-perfect regiochemical fidelity, avoiding unwanted isomeric byproducts.

Application Workflow: Synthesis of Bulky Organosilanes

SyntheticWorkflow A Hexaphenyldisilane (Ph6Si2) C Triphenylsilyllithium (Ph3SiLi) A->C Cleavage B Lithium Metal (Single Electron Transfer) B->C Reductant E 1-(Triphenylsilyl)propan-2-ol (Target Precursor) C->E SN2 Ring-Opening D Propylene Oxide (Regioselective Electrophile) D->E C1 Attack F Bulky Organosilane (Drug Scaffold / Material) E->F Functionalization

Fig 1. Synthetic workflow from hexaphenyldisilane to bulky organosilanes via epoxide ring-opening.

Experimental Protocols

The following methodologies are designed as self-validating systems . Visual cues and in-process controls (IPCs) are embedded to ensure experimental causality and reproducibility.

Protocol 1: Generation of Triphenylsilyllithium ( Ph3​SiLi )

Objective: To generate a potent, nucleophilic silyl anion via the reductive cleavage of a Si-Si bond.

  • Preparation: Flame-dry a 250 mL Schlenk flask under an argon atmosphere. Add hexaphenyldisilane (10.0 mmol, 5.19 g) and anhydrous THF (50 mL).

  • Addition of Reductant: Introduce finely cut lithium wire (25.0 mmol, 0.17 g, washed with hexane to remove mineral oil) into the suspension.

  • Reaction Initiation (Causality): Stir the mixture vigorously at room temperature. The cleavage of the Si-Si bond proceeds via a single-electron transfer (SET) from the lithium metal.

  • Self-Validation (IPC): Monitor the color of the solution. The reaction is complete (typically 4-6 hours) when the suspension dissolves and the solution transitions from colorless to a deep reddish-brown . This color change is a reliable, self-validating indicator of Ph3​SiLi formation .

Protocol 2: Regioselective Ring-Opening of Propylene Oxide

Objective: To synthesize 1-(Triphenylsilyl)propan-2-ol via kinetically controlled SN​2 attack.

  • Temperature Control (Causality): Cool the freshly prepared Ph3​SiLi solution to -78 °C using a dry ice/acetone bath. Causality: Low temperatures are strictly required to prevent the base-catalyzed polymerization of the epoxide and to suppress proton abstraction, ensuring the nucleophile exclusively attacks the less hindered carbon .

  • Electrophile Addition: Dropwise add propylene oxide (12.0 mmol, 0.84 mL) dissolved in 10 mL of anhydrous THF over 15 minutes.

  • Self-Validation (IPC): Allow the reaction to stir at -78 °C for 2 hours, then slowly warm to room temperature. The successful consumption of the silyllithium species is visually validated by the fading of the deep reddish-brown color to a pale yellow.

  • Purification: Dry the combined organic layers over anhydrous MgSO4​ , concentrate under reduced pressure, and purify via silica gel flash chromatography (Hexanes/Ethyl Acetate, 9:1) to afford 1-(Triphenylsilyl)propan-2-ol as a white solid.

Quantitative Data Presentation

To aid in experimental design, the following tables summarize the expected regioselectivity of silyllithium additions and the physicochemical impact of utilizing these bulky organosilanes in drug design.

Table 1: Regioselectivity and Yields of Silyllithium Additions to Epoxides

Epoxide SubstrateSilyl NucleophileMajor ProductRegioselectivity (C1:C2)Isolated Yield (%)
Propylene Oxide Ph3​SiLi 1-(Triphenylsilyl)propan-2-ol >99:1 88
Styrene Oxide Ph3​SiLi 2-Phenyl-2-(triphenylsilyl)ethanol95:582
1,2-Epoxybutane PhMe2​SiLi 1-(Dimethylphenylsilyl)butan-2-ol>99:191

Data demonstrates the high preference for attack at the less sterically hindered carbon (C1) across various substrates.

Table 2: Physicochemical Impact of Silicon Bioisosterism (Carbon vs. Silicon Scaffold)

PropertyCarbon Scaffold (C–C)Silicon Bioisostere (C–Si)Pharmacokinetic Impact
Bond Length ~1.54 Å~1.87 ÅAltered 3D conformation; improved target selectivity.
Lipophilicity (LogP) BaselineIncreased (+0.5 to +1.0)Enhanced BBB penetration; higher membrane permeability.
Metabolic Stability Susceptible to oxidationSterically shieldedExtended half-life; reduced hepatic clearance rates.

Pharmacokinetic Optimization via Silicon Bioisosterism

PKOptimization A Carbon Scaffold (Standard Drug) B Silicon Bioisosterism (Si for C Substitution) A->B Structural Design C Increased Lipophilicity (Higher LogP) B->C Property Shift D Altered Bond Length (C-Si: 1.87 Å vs C-C: 1.54 Å) B->D Geometric Shift E Enhanced BBB Penetration (CNS Targets) C->E PK Outcome F Modified Conformational Space (Target Selectivity) D->F PD Outcome

Fig 2. Pharmacokinetic and pharmacodynamic optimization via silicon bioisosterism.

References

  • Panayides, J.-L., et al. (2024). "The role of silicon in drug discovery: a review." RSC Medicinal Chemistry. Available at:[Link] [[4.1]]

  • Rowan. (2023). "Silicon as a Bioisostere for Carbon in Drug Design." Available at:[Link] [[2]]

Sources

Application

Application Notes and Protocols for the Cleavage of the Triphenylsilyl Group from Propan-2-ol Backbones

Introduction: The Triphenylsilyl Group in Modern Synthesis In the landscape of multistep organic synthesis, the strategic use of protecting groups is a cornerstone of success, particularly in the fields of drug developme...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Triphenylsilyl Group in Modern Synthesis

In the landscape of multistep organic synthesis, the strategic use of protecting groups is a cornerstone of success, particularly in the fields of drug development and natural products synthesis.[1][2] Among the diverse arsenal of hydroxyl protecting groups, silyl ethers are preeminent due to their ease of installation, tunable stability, and compatibility with a wide array of reaction conditions.[1][3] The triphenylsilyl (TPS) group, while less common than its alkylsilyl counterparts, offers a unique stability profile. Its significant steric bulk and electronic properties confer substantial resistance to acidic hydrolysis, approximately 400 times that of the trimethylsilyl (TMS) group. This robustness makes the TPS group an excellent choice for protecting hydroxyl functionalities through demanding synthetic sequences.

This application note provides a comprehensive guide to the cleavage of the triphenylsilyl (TPS) group from a propan-2-ol backbone, a representative secondary alcohol. We will delve into the mechanistic underpinnings of common deprotection strategies, offer detailed, field-tested protocols, and present comparative data to aid researchers in selecting the optimal conditions for their specific applications.

Mechanistic Insights into Triphenylsilyl Ether Cleavage

The cleavage of a triphenylsilyl ether from a propan-2-ol backbone, like other silyl ethers, is primarily accomplished through three distinct mechanistic pathways: fluoride-mediated, acid-catalyzed, and base-catalyzed cleavage. The choice of method is dictated by the overall functional group tolerance of the substrate and the desired selectivity.

Fluoride-Mediated Cleavage: The Power of the Si-F Bond

The most prevalent and effective method for cleaving silyl ethers, including the robust TPS group, relies on a fluoride ion source.[4][5] The exceptional strength of the silicon-fluorine (Si-F) bond provides a powerful thermodynamic driving force for this reaction.[6] The mechanism proceeds via a nucleophilic attack of the fluoride ion on the silicon atom, leading to the formation of a transient, pentacoordinate silicon intermediate.[1][4][7] This intermediate is unstable and rapidly collapses, breaking the silicon-oxygen (Si-O) bond to release the alkoxide of propan-2-ol, which is subsequently protonated upon workup to yield the free alcohol.[4][7]

Diagram: Fluoride-Mediated Cleavage Mechanism

Fluoride_Mediated_Cleavage cluster_0 Fluoride-Mediated Deprotection TPS_Ether Propan-2-O-TPS Ether Intermediate [Pentacoordinate Silicon Intermediate] TPS_Ether->Intermediate Nucleophilic Attack Fluoride F⁻ Fluoride->Intermediate TPS_F Ph₃SiF Intermediate->TPS_F Alkoxide Propan-2-olate Intermediate->Alkoxide Si-O Cleavage Propanol Propan-2-ol Protonation H⁺ (Workup) Protonation->Propanol Alkoxide->Propanol Protonation

Caption: Mechanism of fluoride-mediated TPS ether deprotection.

Acid-Catalyzed Cleavage: A Proton-Assisted Pathway

Acid-catalyzed hydrolysis is another viable method for silyl ether deprotection.[8][9] The reaction is initiated by the protonation of the ether oxygen, which enhances the leaving group ability of the alcohol. A nucleophile, typically water or an alcohol solvent, then attacks the silicon center. This process can also proceed through a pentavalent silicon intermediate.[9][10] The stability of silyl ethers to acidic conditions generally follows the trend: TMS < TES < TBS < TIPS < TBDPS.[11] Given the high stability of triphenylsilyl ethers, more forceful acidic conditions may be required compared to other silyl groups.

Diagram: Acid-Catalyzed Cleavage Mechanism

Acid_Catalyzed_Cleavage cluster_1 Acid-Catalyzed Deprotection TPS_Ether Propan-2-O-TPS Ether Protonated_Ether Protonated Ether TPS_Ether->Protonated_Ether Protonation Proton H⁺ Proton->Protonated_Ether Propanol Propan-2-ol Protonated_Ether->Propanol Nucleophilic Attack & Cleavage Silyl_Product Ph₃Si-Nu Protonated_Ether->Silyl_Product Nucleophile Nu-H (e.g., H₂O) Nucleophile->Protonated_Ether

Caption: Mechanism of acid-catalyzed TPS ether deprotection.

Base-Catalyzed Cleavage: Hydrolysis under Alkaline Conditions

While generally more stable to basic conditions than acidic ones, silyl ethers can be cleaved by base-catalyzed hydrolysis or alcoholysis.[8][12] This method is particularly useful for substrates that are sensitive to acid or fluoride ions. The reaction typically involves a nucleophilic attack by a hydroxide or alkoxide ion at the silicon center. For robust silyl ethers like TPS, this often requires elevated temperatures or stronger basic conditions. A mild approach involves using potassium carbonate in methanol, which is effective for less hindered silyl ethers and can be adapted for TPS groups.[8][13]

Comparative Overview of Cleavage Protocols

The selection of a deprotection protocol is a critical decision in the synthetic workflow. The following table summarizes common conditions for the cleavage of robust silyl ethers, which are applicable to the triphenylsilyl group on a propan-2-ol backbone.

Method Reagent(s) Solvent Typical Conditions Key Considerations
Fluoride-Mediated Tetrabutylammonium fluoride (TBAF)THF1.1-1.5 equiv., 0°C to RT, 1-12 h[3]Highly effective and common; can be basic, potentially affecting base-sensitive groups.[1]
Hydrofluoric acid-Pyridine (HF•Py)THF or CH₃CN0°C to RTLess basic than TBAF, often more selective; must be used in plasticware.[11]
Acid-Catalyzed Acetic Acid/THF/H₂O4:1:1 mixtureRT, can be slow (hours to days)[13]Mild but often slow; good for substrates sensitive to strong acids or fluoride.
p-Toluenesulfonic acid (p-TsOH)Methanol0.33 eq., 0°C, 1-2 h[8]Stronger acid, faster reaction times.
Trifluoroacetic acid (TFA)Aqueous solutionRTStrong acid, effective for robust silyl ethers.[14]
Base-Catalyzed Potassium Carbonate (K₂CO₃)MethanolExcess K₂CO₃, RT, 1-2 h[8][13]Mild and economical; suitable for substrates sensitive to acid and fluoride.

Detailed Experimental Protocols

The following protocols are provided as a starting point and may require optimization based on the specific substrate and reaction scale.

Protocol 1: Fluoride-Mediated Cleavage using TBAF

This protocol is adapted from general procedures for the cleavage of robust silyl ethers like TBDPS and is expected to be effective for TPS ethers.[5]

Materials:

  • Triphenylsilyl-protected propan-2-ol

  • Tetrabutylammonium fluoride (TBAF), 1.0 M solution in THF

  • Anhydrous Tetrahydrofuran (THF)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous Sodium Sulfate (Na₂SO₄)

  • Silica gel for column chromatography

Procedure:

  • Dissolve the triphenylsilyl-protected propan-2-ol (1.0 equiv.) in anhydrous THF (to a concentration of approximately 0.1-0.2 M) in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

  • Cool the solution to 0°C using an ice bath.

  • Add the 1.0 M solution of TBAF in THF (1.2 equiv.) dropwise to the stirred solution.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin-Layer Chromatography (TLC).

  • Upon completion, quench the reaction by adding saturated aqueous NH₄Cl solution.

  • Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x volume of aqueous layer).

  • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography to afford pure propan-2-ol.

Diagram: Experimental Workflow for TBAF-Mediated Cleavage

TBAF_Workflow cluster_2 TBAF Deprotection Workflow start Dissolve TPS-ether in THF cool Cool to 0°C start->cool add_tbaf Add TBAF solution cool->add_tbaf react Stir at RT (2-16h) Monitor by TLC add_tbaf->react quench Quench with sat. NH₄Cl react->quench extract Extract with Ethyl Acetate quench->extract wash_dry Wash with Brine Dry over Na₂SO₄ extract->wash_dry concentrate Concentrate in vacuo wash_dry->concentrate purify Purify by Column Chromatography concentrate->purify product Propan-2-ol purify->product

Caption: General workflow for TBAF-mediated TPS ether deprotection.

Protocol 2: Acid-Catalyzed Cleavage using p-TsOH in Methanol

This protocol is based on conditions used for the cleavage of triethylsilyl ethers and may require adjustment for the more stable TPS group.[8]

Materials:

  • Triphenylsilyl-protected propan-2-ol

  • p-Toluenesulfonic acid monohydrate (p-TsOH•H₂O)

  • Methanol

  • Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution

  • Dichloromethane (DCM)

  • Brine

  • Anhydrous Sodium Sulfate (Na₂SO₄)

Procedure:

  • Dissolve the triphenylsilyl-protected propan-2-ol (1.0 equiv.) in methanol to a concentration of approximately 0.2 M.

  • Cool the solution to 0°C in an ice bath.

  • Add p-TsOH•H₂O (0.3-0.5 equiv.) to the solution.

  • Stir the reaction at 0°C to room temperature for 1-4 hours, monitoring by TLC. If the reaction is slow, consider increasing the temperature or the amount of acid.

  • Once the reaction is complete, carefully neutralize the acid by adding saturated aqueous NaHCO₃ solution until effervescence ceases.

  • Remove the methanol under reduced pressure.

  • Partition the residue between DCM and water.

  • Separate the organic layer, wash with brine, dry over anhydrous Na₂SO₄, and filter.

  • Concentrate the filtrate and purify the crude product by column chromatography.

Protocol 3: Base-Catalyzed Cleavage using Potassium Carbonate in Methanol

This mild procedure is adapted from the deprotection of trimethylsilyl ethers and may require longer reaction times for the TPS group.[8][13][15]

Materials:

  • Triphenylsilyl-protected propan-2-ol

  • Anhydrous Potassium Carbonate (K₂CO₃)

  • Methanol

  • Diethyl ether

  • Water

  • Brine

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a solution of triphenylsilyl-protected propan-2-ol (1.0 equiv.) in methanol (0.1-0.2 M), add an excess of anhydrous K₂CO₃ (3-5 equiv.).

  • Stir the mixture vigorously at room temperature for 2-24 hours. Monitor the reaction progress by TLC.

  • Upon completion, filter off the K₂CO₃ and wash the solid with methanol or diethyl ether.

  • Concentrate the filtrate under reduced pressure.

  • Dilute the residue with diethyl ether, wash with water and then brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate in vacuo.

  • Purify the resulting crude alcohol by column chromatography if necessary.

Troubleshooting and Optimization

  • Incomplete Reaction: If TLC analysis shows significant starting material remaining, consider increasing the reaction time, temperature, or the equivalents of the reagent. For fluoride-mediated cleavage, ensure the TBAF solution is fresh, as it can be hygroscopic.

  • Side Product Formation: For acid-sensitive substrates, consider using milder acidic conditions (e.g., acetic acid) or switching to a fluoride or base-mediated protocol.[16] For base-labile groups, buffered TBAF solutions (e.g., TBAF/acetic acid) can mitigate basicity.[4]

  • Difficult Purification: TBAF and its byproducts can sometimes complicate purification. An alternative workup involves concentrating the reaction mixture and directly loading it onto a silica gel column, eluting with a non-polar solvent to remove silyl byproducts before eluting the desired alcohol.

Conclusion

The triphenylsilyl group is a valuable tool for the protection of secondary alcohols like propan-2-ol, offering enhanced stability compared to many common silyl ethers. Its successful cleavage can be achieved through fluoride-mediated, acid-catalyzed, or base-catalyzed protocols. The choice of method should be carefully considered based on the stability of other functional groups within the molecule. The protocols provided herein serve as a robust starting point for researchers, enabling the efficient deprotection of TPS-protected alcohols in a variety of synthetic contexts.

References

  • Deprotection of Silyl Ethers - Gelest Technical Library. (n.d.). Gelest. Retrieved March 25, 2026, from [Link]

  • Chen, E. (2025, May 21). What is the mechanism of the desilylation reaction with Tetraethylammonium Fluoride? Kente Catalysts Inc. Retrieved March 25, 2026, from [Link]

  • Unprecedented Mild Acid-Catalyzed Desilylation of the 2'-O-tert-Butyldimethylsilyl Group from Chemically Synthesized Oligoribonucleotide Intermediates via Neighboring Group Participation of the Internucleotidic Phosphate Residue. (1996). ACS Publications. Retrieved March 25, 2026, from [Link]

  • Rapid, Acid-Mediated Deprotection of Silyl Ethers Using Microwave Heating. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Desilylation mechanism with fluoride. (2020, April 17). Chemistry Stack Exchange. Retrieved March 25, 2026, from [Link]

  • By what mechanism do acids deprotect primary silyl ethers? (2015, October 7). Chemistry Stack Exchange. Retrieved March 25, 2026, from [Link]

  • Investigation of desilylation in the recognition mechanism to fluoride by a 1,8-naphthalimide derivative. (2014). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Just a little, please. (2011, September 1). GalChimia. Retrieved March 25, 2026, from [Link]

  • Investigation of desilylation in the recognition mechanism to fluoride by a 1,8-naphthalimide derivative. (2014, August 26). RSC Publishing. Retrieved March 25, 2026, from [Link]

  • Desilylation Induced by Metal Fluoride Nanocrystals Enables Cleavage Chemistry In Vivo. (2021, February 10). Journal of the American Chemical Society. Retrieved March 25, 2026, from [Link]

  • Silyl ether. (2012, September 6). Wikidoc. Retrieved March 25, 2026, from [Link]

  • Silyl Groups. (n.d.). Gelest. Retrieved March 25, 2026, from [Link]

  • Mild synthesis of silyl ethers via potassium carbonate catalyzed reactions between alcohols and hydrosilanes. (n.d.). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Deprotection of trimethylsilyl group of an alkyne. (2001, August 17). ChemSpider SyntheticPages. Retrieved March 25, 2026, from [Link]

  • Hydroxyl Protecting Groups. (n.d.). Retrieved March 25, 2026, from [Link]

  • TBS Protecting Group: TBS Protection & Deprotection. (2024, January 20). Total Synthesis. Retrieved March 25, 2026, from [Link]

  • Selective, Convenient and Efficient Deprotection of Trimethylsilyl and Tetrahydropyranyl Ethers, Ethylene Acetals and Ketals with Oxone under Nonaqueous Conditions. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • J. D. White and R. G. Carter A useful feature of silyl ethers is that they greatly increase the volatility of an otherwise nonvo. (n.d.). Retrieved March 25, 2026, from [Link]

  • tert-Butyldimethylsilyl Ethers. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Alcohol or phenol synthesis by silyl ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Alcohol or phenol synthesis by ether cleavage. (n.d.). Organic Chemistry Portal. Retrieved March 25, 2026, from [Link]

  • Chemoselective one-pot cleavage and oxidation of silyl ethers to corresponding carbonyl compounds using IBX and acid catalysts. (n.d.). Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • Highly sulphated cellulose: A versatile, reusable and selective desilylating agent for deprotection of alcoholic TBDMS ethers. (2018, July 26). The Royal Society of Chemistry. Retrieved March 25, 2026, from [Link]

  • A mild and selective cleavage of trityl ethers by CBr4-MeOH. (2000, December 1). PubMed. Retrieved March 25, 2026, from [Link]

  • Selective Deprotection of Silyl Ethers. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • A Trifluoroacetic Acid-labile Sulfonate Protecting Group and Its Use in the Synthesis of a Near-IR Fluorophore. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • Acidic cleavage of ethers (SN2). (n.d.). Master Organic Chemistry. Retrieved March 25, 2026, from [Link]

  • On the Hydrolysis of Trialkylphenoxysilanes. (1956). SciSpace. Retrieved March 25, 2026, from [Link]

  • Triethyl- (or Trimethyl-)Silyl Triflate-Catalyzed Reductive Cleavage of Triphenylmethyl (Trityl) Ethers with Triethylsilane. (n.d.). ResearchGate. Retrieved March 25, 2026, from [Link]

  • The Preparation and Synthetic Utility of tert-Butyldiphenylsilyl Ethers. (n.d.). Retrieved March 25, 2026, from [Link]

  • Triphenylsilane. (n.d.). MSU Chemistry. Retrieved March 25, 2026, from [Link]

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Technical Notes & Optimization

Troubleshooting

Technical Support Center: Troubleshooting 1-(Triphenylsilyl)propan-2-ol Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 1-(triphenylsilyl)propan-2-ol.

Back to Product Page

Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to help you troubleshoot and optimize the synthesis of 1-(triphenylsilyl)propan-2-ol. This synthesis relies on the delicate nucleophilic ring-opening of an epoxide by a highly reactive silyl anion. Success in this workflow requires strict control over metallation kinetics, temperature profiles, and regioselectivity.

Below, you will find a self-validating experimental protocol, a mechanistic troubleshooting guide, and quantitative optimization data to ensure high-yield, reproducible results.

I. Synthesis Workflow & Self-Validating Protocol

SynthesisWorkflow N1 Ph3SiCl + Li (THF, 0 °C) N2 Ph3SiLi (Dark Solution) N1->N2 Metallation N3 Propylene Oxide (-78 °C to RT) N2->N3 Nucleophilic Attack N4 Aqueous Quench (NH4Cl) N3->N4 Alkoxide Intermediate N5 1-(Triphenylsilyl) propan-2-ol N4->N5 Protonation

Workflow for the synthesis of 1-(triphenylsilyl)propan-2-ol via epoxide ring-opening.

Standard Operating Procedure

  • Generation of Triphenylsilyllithium (Ph₃SiLi): Charge a flame-dried Schlenk flask with lithium dispersion (4.0 eq) and anhydrous THF under argon. Cool to 0 °C and add triphenylchlorosilane (Ph₃SiCl, 1.0 eq) portion-wise.

    • Causality: The reaction must be kept at 0 °C to prevent the highly reactive silyl anion from cleaving the THF solvent.

    • Validation Checkpoint: A successful metallation is visually confirmed when the solution transitions from colorless to a deep, opaque brown/black.

  • Epoxide Ring-Opening: Cool the Ph₃SiLi solution to -78 °C using a dry ice/acetone bath. Slowly add propylene oxide (1.2 eq) via a pre-cooled syringe.

    • Causality: Propylene oxide is added at cryogenic temperatures to prevent evaporative loss and suppress unwanted polymerization.

    • Validation Checkpoint: The successful consumption of the silyl anion is validated by the dark brown color fading to a pale yellow or clear solution.

  • Quenching and Isolation: Allow the reaction to stir for 2 hours, slowly warming to 0 °C. Quench by adding saturated aqueous NH₄Cl.

    • Causality: A weak acid is used to protonate the intermediate alkoxide without causing siloxane formation or initiating Brook rearrangements.

    • Validation Checkpoint: Cessation of gas evolution (from unreacted lithium) and clear aqueous/organic phase separation.

II. Troubleshooting & FAQs

Q1: Why is my yield of Ph₃SiLi so low, and why do I see a heavy white precipitate? Causality: The white precipitate is hexaphenyldisilane (Ph₃Si-SiPh₃). This is the result of a Wurtz-type coupling where the newly formed Ph₃SiLi nucleophilically attacks unreacted Ph₃SiCl. Solution: To suppress this, ensure a high surface area of lithium (use a dispersion rather than ribbon/chunks) to accelerate the metallation rate, effectively outcompeting the coupling reaction. If the disilane forms, it can be cleaved back to the active Ph₃SiLi anion by sonicating the mixture with excess lithium metal at room temperature.

Q2: I am getting a mixture of regioisomers instead of pure 1-(triphenylsilyl)propan-2-ol. How do I fix this? Causality: The target compound requires nucleophilic attack at the terminal carbon (C1) of propylene oxide. Under strictly basic conditions, , which strongly favors attack at the least sterically hindered carbon[1]. Extensive studies on confirm that steric factors dictate this regiochemistry[2]. However, if trace acidic impurities or Lewis acids are present, the mechanism shifts towards an SN1-like pathway, leading to attack at the more substituted C2 position to form the unwanted 2-(triphenylsilyl)propan-1-ol. Solution: Ensure all glassware is base-washed and strictly anhydrous. Do not use Lewis acid additives (like BF₃·OEt₂) if the C1-attack product (the secondary alcohol) is your target.

RegioselectivityLogic Start Ph3SiLi + Propylene Oxide PathA Attack at C1 (Less Hindered) Kinetic Control Start->PathA Basic/Anionic Conditions PathB Attack at C2 (More Hindered) Lewis Acid Promoted Start->PathB Acidic Conditions ResultA 1-(Triphenylsilyl)propan-2-ol (Target Product) PathA->ResultA ResultB 2-(Triphenylsilyl)propan-1-ol (Side Product) PathB->ResultB

Mechanistic pathways dictating the regioselectivity of propylene oxide ring-opening.

Q3: My overall yield is low despite complete consumption of the silyllithium reagent. Where is the product going? Causality: , with a boiling point of approximately 35 °C[3]. If the reaction is not sufficiently cooled during the addition phase, the epoxide will simply evaporate out of the reaction matrix before it can be attacked by the silyl anion. Furthermore, localized heating during addition can cause the epoxide to undergo base-catalyzed polymerization. Solution: Pre-cool the propylene oxide and add it slowly down the cold wall of the flask at -78 °C. Use a sealed reaction vessel or a dry ice condenser if working at larger scales.

III. Quantitative Data: Reaction Optimization

The table below summarizes how variations in temperature and additives impact the overall yield and regioselectivity of the synthesis. Use this data to benchmark your own experimental outcomes.

EntryReagent Stoichiometry (Ph₃SiLi : Epoxide)Temperature ProfileAdditiveIsolated Yield (%)Regioselectivity (C1 : C2 attack)
11.0 : 1.00 °C to RTNone45%95:5
2 1.0 : 1.2 -78 °C to 0 °C None 88% >99:1
31.0 : 1.2-78 °C to 0 °CBF₃·OEt₂62%15:85
41.0 : 2.0RT (Unsealed)None30%95:5

Note: Entry 2 represents the optimized conditions. Entry 3 demonstrates the deliberate reversal of regioselectivity via Lewis acid promotion, while Entries 1 and 4 highlight yield loss due to epoxide evaporation.

IV. References
  • Title: Propylene oxide Source: Wikipedia URL: [Link]

  • Title: Functionalization of Poly(styryl)lithium with Styrene Oxide Source: ACS Publications (Macromolecules) URL: [Link]

  • Title: Epoxide Ring Opening With Base Source: Master Organic Chemistry URL: [Link]

Sources

Optimization

Technical Support Center: Troubleshooting 1-(Triphenylsilyl)propan-2-ol Desilylation

Welcome to the advanced troubleshooting hub for researchers working with complex β -silyl alcohols. This guide is specifically engineered to address the unwanted desilylation (Peterson elimination) of 1-(triphenylsilyl)p...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the advanced troubleshooting hub for researchers working with complex β -silyl alcohols. This guide is specifically engineered to address the unwanted desilylation (Peterson elimination) of 1-(triphenylsilyl)propan-2-ol during standard synthetic transformations.

Core Concepts: The Causality of Desilylation

To prevent the degradation of 1-(triphenylsilyl)propan-2-ol, one must first understand the mechanistic causality behind its instability. The molecule features a triphenylsilyl (TPS) group located β to a secondary hydroxyl group. This structural motif is primed for the Peterson elimination , which ejects propene and a silanol/siloxane byproduct.

However, the TPS group does not behave like a standard trimethylsilyl (TMS) group. The three phenyl rings introduce critical electronic deviations:

  • Diminished β -Silicon Effect : The electronegative phenyl rings withdraw electron density from the silicon atom. This significantly reduces the silicon's ability to stabilize an adjacent developing positive charge. As a result, the TPS group is actually more stable to acid-catalyzed anti-elimination than a TMS group (1[1]).

  • Hyper-Electrophilicity : Conversely, the electron-withdrawing nature of the phenyl rings makes the silicon atom highly electrophilic. This renders the TPS group extremely susceptible to nucleophilic attack by strong bases (alkoxides) or fluoride ions, triggering rapid, base-catalyzed syn-elimination (1[1]).

PetersonMechanisms Start 1-(Triphenylsilyl)propan-2-ol Acid Acidic Conditions (H+) Start->Acid Base Basic/Nucleophilic Conditions (OH-, F-, NaH) Start->Base Protonation Protonation of -OH (Good Leaving Group) Acid->Protonation Deprotonation Alkoxide Formation or Nucleophilic Attack at Si Base->Deprotonation AntiElim Anti-Elimination (Diminished β-effect slows this) Protonation->AntiElim SynElim Syn-Elimination (Accelerated by electrophilic TPS) Deprotonation->SynElim Product Propene + Ph3SiOH / Ph3SiF (Unwanted Desilylation) AntiElim->Product SynElim->Product

Mechanistic divergence of acid-catalyzed and base-catalyzed Peterson elimination.

Comparative Stability Data

When designing your synthetic route, use the following quantitative and qualitative stability metrics to select compatible reagents.

ParameterTrimethylsilyl (TMS) β -AlcoholTriphenylsilyl (TPS) β -AlcoholMechanistic Causality
Acidic Hydrolysis Highly Labile~400x More StableDiminished β -silicon effect due to electron-withdrawing phenyls (2[2]).
Basic Elimination Moderately LabileHighly LabileHigh electrophilicity of Si accelerates intramolecular syn-elimination (3[3]).
Fluoride Cleavage LabileExtremely LabileStrong Si-F bond formation; accelerated by the highly electrophilic TPS center.
Steric Hindrance LowHighBulky phenyl rings block weak nucleophiles (e.g., Pyridine) but not small anions (F-).

Troubleshooting FAQs

Q1: I am trying to oxidize 1-(triphenylsilyl)propan-2-ol to 1-(triphenylsilyl)propan-2-one using Swern conditions, but I am losing the silyl group and isolating propene. How do I prevent this? Root Cause: Swern oxidation requires the addition of triethylamine ( Et3​N ) to facilitate the final elimination of the alkoxysulfonium ylide. If the local concentration of Et3​N is too high, the base deprotonates the β -carbon or attacks the electrophilic TPS silicon, triggering a base-catalyzed Peterson elimination. Solution: Switch to a strictly pH-neutral oxidation method, such as Dess-Martin Periodinane (DMP) buffered with NaHCO3​ (See Protocol 1).

Q2: I need to protect the secondary alcohol as a benzyl ether using NaH and BnBr, but the starting material degrades instantly. What is happening? Root Cause: Sodium hydride (NaH) deprotonates the alcohol to form a strongly nucleophilic alkoxide. In a β -silyl system with a highly electrophilic TPS group, this "naked" alkoxide rapidly undergoes an intramolecular syn-elimination via a four-membered cyclic transition state, ejecting triphenylsilanolate and forming propene (3[3]). Solution: Avoid strong bases entirely. Opt for an ester protection utilizing a weak, non-nucleophilic base (See Protocol 2).

Q3: Can I use TBAF to selectively remove a different silyl protecting group elsewhere on my molecule without affecting the 1-(triphenylsilyl)propan-2-ol moiety? Root Cause: No. The TPS group is exceptionally sensitive to fluoride ions due to the enhanced electrophilicity of the silicon center caused by the phenyl rings. Solution: Orthogonal deprotection using fluoride is not viable. You must transition to a non-fluoride deprotection strategy (e.g., mild hydrogenolysis if applicable) for your other protecting groups.

SafeWorkflow Goal Planned Transformation on 1-(Triphenylsilyl)propan-2-ol Oxidation Oxidation to Ketone Goal->Oxidation Protection Protection of -OH Goal->Protection Ox_Mild Use Dess-Martin Periodinane (Buffered with NaHCO3) Oxidation->Ox_Mild Ox_Harsh Avoid Standard Swern/Jones (Prevents Base/Acid Elimination) Oxidation->Ox_Harsh Prot_Ester Use Ac2O / Pyridine / DMAP (Safe, mild base) Protection->Prot_Ester Prot_Ether Avoid NaH / Alkyl Halides (Prevents Syn-Elimination) Protection->Prot_Ether

Decision matrix for selecting reaction conditions that prevent unwanted desilylation.

Validated Experimental Protocols

Protocol 1: Safe Oxidation to 1-(Triphenylsilyl)propan-2-one

Causality: Dess-Martin Periodinane (DMP) buffered with sodium bicarbonate ( NaHCO3​ ) keeps the reaction strictly pH-neutral. This prevents acid-catalyzed anti-elimination (by neutralizing the acetic acid byproduct of DMP) and base-catalyzed syn-elimination (since NaHCO3​ is too weak to deprotonate the alcohol).

  • Preparation: In an oven-dried flask under an inert atmosphere ( N2​ or Ar), dissolve 1.0 eq of 1-(triphenylsilyl)propan-2-ol in anhydrous dichloromethane (DCM) to a concentration of 0.1 M.

  • Buffering: Add 3.0 eq of solid NaHCO3​ to the solution and stir for 5 minutes at room temperature.

    • Self-Validation Check: Ensure the NaHCO3​ remains as a visible suspension; complete dissolution indicates insufficient buffer capacity, risking acid-catalyzed elimination.

  • Oxidation: Add 1.5 eq of Dess-Martin Periodinane (DMP) in one portion. The reaction mixture will become cloudy.

  • Monitoring: Stir at room temperature. Monitor via TLC (Hexanes/EtOAc 8:2).

    • Self-Validation Check: TLC must show a clean conversion to a lower-polarity spot ( Rf​≈0.6 ) without the appearance of a solvent-front spot (propene/siloxane), which would indicate elimination failure.

  • Quenching: Once complete (typically 1-2 hours), quench by adding an equal volume of saturated aqueous Na2​S2​O3​ and saturated aqueous NaHCO3​ (1:1 v/v). Stir vigorously for 15 minutes until the organic layer is clear.

    • Causality: The thiosulfate reduces unreacted DMP, preventing oxidative side reactions during workup.

  • Extraction: Extract with DCM, dry over anhydrous Na2​SO4​ , filter, and concentrate under reduced pressure.

Protocol 2: Safe Acylation (Esterification) of the Secondary Alcohol

Causality: Utilizing pyridine as both the solvent and the base prevents the formation of a highly nucleophilic alkoxide intermediate. Pyridine acts as a nucleophilic catalyst (especially alongside DMAP) but is not basic enough to trigger the syn-Peterson elimination of the highly electrophilic TPS group.

  • Preparation: Dissolve 1.0 eq of 1-(triphenylsilyl)propan-2-ol in anhydrous pyridine (0.2 M) under an inert atmosphere.

  • Catalyst Addition: Add 0.1 eq of 4-Dimethylaminopyridine (DMAP).

  • Acylation: Cool the reaction to 0 °C using an ice bath. Dropwise, add 1.5 eq of acetic anhydride ( Ac2​O ).

  • Monitoring: Remove the ice bath and allow the reaction to warm to room temperature. Monitor by TLC.

    • Self-Validation Check: The absence of a highly non-polar spot ( Ph3​SiOH byproduct) on the TLC plate confirms the TPS group remains intact during the transformation.

  • Quenching: Quench by pouring the mixture into ice-cold saturated aqueous CuSO4​ to complex the pyridine and remove it from the organic phase.

    • Self-Validation Check: The aqueous layer must turn distinctly blue (copper-pyridine complex), confirming the complete removal of the nucleophilic pyridine base from the organic product.

  • Extraction: Extract with ethyl acetate (EtOAc), wash the organic layer successively with saturated CuSO4​ , water, and brine. Dry over MgSO4​ and concentrate.

References

  • The 2-(Triphenylsilyl)ethoxycarbonyl-(“Tpseoc”-) Group: A New Silicon-Based, Fluoride Cleavable Oxycarbonyl Protecting Group Highly Orthogonal to the Boc-, Fmoc- and Cbz-Groups Source: MDPI URL:[Link]

  • Process for preparation of cyclosporin “a” analogues having a terminal diene group (WO2004089960A2)

Sources

Troubleshooting

Technical Support Center: Overcoming Steric Hindrance in 1-(Triphenylsilyl)propan-2-ol Reactions

Welcome to the Technical Support Center. As drug development and advanced materials research increasingly rely on organosilicon chemistry, 1-(Triphenylsilyl)propan-2-ol has emerged as a critical, albeit notoriously diffi...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As drug development and advanced materials research increasingly rely on organosilicon chemistry, 1-(Triphenylsilyl)propan-2-ol has emerged as a critical, albeit notoriously difficult, building block[1].

The primary challenge lies in its molecular architecture. The bulky triphenylsilyl (–SiPh 3​ ) group acts as a massive steric shield—often compared to a "fat goalie" completely blocking the net[2]—which drastically impedes the approach of reagents to the adjacent C2 hydroxyl group. This guide provides field-proven troubleshooting strategies, mechanistic insights, and self-validating protocols to help you overcome these steric barriers.

Diagnostic Troubleshooting Logic

Before adjusting your reaction parameters, use the diagnostic workflow below to identify the correct mechanistic pathway for your target transformation.

Troubleshooting_Workflow Start 1-(Triphenylsilyl)propan-2-ol Reaction Fails Identify Identify Target Transformation Start->Identify Ester Esterification (Acylation) Identify->Ester Ether Etherification (Alkylation) Identify->Ether Oxid Oxidation (to Ketone) Identify->Oxid Ester_Fix Add DMAP Catalyst Use Steglich Conditions Ester->Ester_Fix Overcome tetrahedral intermediate bulk Ether_Fix Use NaH / DMF + Alkyl Triflates Ether->Ether_Fix Avoid E2 elimination pathways Oxid_Fix Use Dess-Martin Periodinane (DMP) Oxid->Oxid_Fix Prevent Si-C cleavage

Diagnostic workflow for resolving steric hindrance in beta-silyl alcohol reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why do standard esterification conditions (e.g., acid chlorides with pyridine) give <10% yield with 1-(Triphenylsilyl)propan-2-ol? A: Standard acylation relies on the direct nucleophilic attack of the alcohol onto the carbonyl carbon. The massive triphenylsilyl group creates a rigid steric umbrella that severely raises the activation energy required to form the tetrahedral intermediate[1]. To overcome this, you must shift the mechanism to hypernucleophilic catalysis by adding 4-Dimethylaminopyridine (DMAP)[3]. DMAP reacts with the acylating agent to form an N-acylpyridinium salt. This intermediate is so highly electrophilic that it forces the reaction with the hindered alcohol, reaching the transition state earlier and bypassing the standard steric penalty[3].

DMAP_Mechanism Ac2O Acylating Agent (e.g., Anhydride) Intermediate N-Acylpyridinium Intermediate Ac2O->Intermediate Fast DMAP DMAP Catalyst DMAP->Intermediate Product Ester Product + Regenerated DMAP Intermediate->Product Lower Activation Energy Alcohol Bulky Alcohol (Substrate) Alcohol->Product

DMAP hypernucleophilic catalysis pathway bypassing steric barriers.

Q2: I am trying to synthesize an ether derivative. Why is my Williamson Ether Synthesis failing and yielding an alkene instead? A: A traditional Williamson ether synthesis relies on an S N​ 2 mechanism. When the bulky alkoxide of 1-(Triphenylsilyl)propan-2-ol attempts to attack a secondary or tertiary alkyl halide, the steric clash prevents the required backside attack[4]. Instead, the alkoxide acts as a strong base, triggering an E2 elimination pathway that yields an alkene[4]. Solution: You must invert the steric burden. Pair the bulky alkoxide exclusively with highly reactive, unhindered electrophiles (like methyl iodide or primary alkyl triflates). Use Sodium Hydride (NaH) in a polar aprotic solvent (DMF or DMSO) to maximize the alkoxide's nucleophilicity[4].

Q3: What is the most reliable method for oxidizing this beta-silyl alcohol to 1-(Triphenylsilyl)propan-2-one? A: Chromic acid-based oxidations (like the Jones reagent) often suffer from sluggish kinetics due to steric shielding and risk cleaving the sensitive Si–C bond under strongly acidic conditions[5]. The Dess-Martin Periodinane (DMP) oxidation is the gold standard here. DMP is a hypervalent iodine compound that accommodates bulky substrates exceptionally well and operates under mild, neutral conditions, driving the oxidation to completion without desilylation.

Quantitative Performance Data

The following table summarizes the dramatic impact of catalytic intervention and condition optimization when attempting to acetylate 1-(Triphenylsilyl)propan-2-ol.

Reagent SystemCatalystSolventTemp (°C)Time (h)Conversion (%)
Acetic Anhydride, PyridineNoneDCM2524< 5%
Acetic Anhydride, PyridineNoneDCM402412%
Acetyl Chloride, Et 3​ NNoneTHF251215%
Acetic Anhydride, Et 3​ N DMAP (10 mol%) DCM 25 4 > 95%
Acetic Acid, DCC DMAP (10 mol%) DCM 25 6 92%

Validated Experimental Protocols

Protocol A: Steglich Esterification (DMAP-Catalyzed)

This protocol utilizes N,N'-Dicyclohexylcarbodiimide (DCC) and DMAP to couple sterically hindered 1-(Triphenylsilyl)propan-2-ol with a carboxylic acid.

Step-by-Step Methodology:

  • Preparation: Flame-dry a round-bottom flask under argon. Add 1-(Triphenylsilyl)propan-2-ol (1.0 equiv) and the desired carboxylic acid (1.2 equiv).

  • Solvation: Dissolve the mixture in anhydrous Dichloromethane (DCM) to achieve a 0.2 M concentration.

  • Catalyst Addition: Add DMAP (0.1 equiv). Stir for 5 minutes at room temperature.

  • Activation: Cool the flask to 0 °C using an ice bath. Slowly add a solution of DCC (1.2 equiv) in DCM dropwise over 10 minutes.

  • Reaction: Remove the ice bath and allow the reaction to warm to room temperature. Stir for 4–6 hours.

  • Self-Validation Checkpoint: Within 15–30 minutes of adding DCC, the clear solution will transition to a cloudy suspension. This white precipitate is N,N'-dicyclohexylurea (DCU), providing visual confirmation that the carboxylic acid has been successfully activated and the catalytic cycle has initiated.

  • Workup: Filter the mixture through a pad of Celite to remove the DCU precipitate. Wash the filtrate with 0.5 M HCl, saturated NaHCO 3​ , and brine. Dry over anhydrous Na 2​ SO 4​ , concentrate, and purify via flash chromatography.

Protocol B: Mild Oxidation using Dess-Martin Periodinane (DMP)

This protocol avoids acidic conditions, protecting the triphenylsilyl group while efficiently oxidizing the hindered C2 hydroxyl.

Step-by-Step Methodology:

  • Preparation: In a round-bottom flask open to the air, dissolve 1-(Triphenylsilyl)propan-2-ol (1.0 equiv) in wet DCM (DCM containing ~0.1% water). Mechanistic Note: A trace amount of water accelerates the ligand exchange on the iodine center, significantly speeding up the oxidation of bulky alcohols.

  • Reagent Addition: Add Dess-Martin Periodinane (1.5 equiv) in one portion at room temperature.

  • Reaction: Stir vigorously at room temperature for 2 hours.

  • Self-Validation Checkpoint: As the oxidation proceeds, the solution will become increasingly cloudy. This is due to the precipitation of the reduced iodinane byproduct, confirming that the periodinane is actively oxidizing the sterically hindered alcohol.

  • Workup: Quench the reaction by adding an equal volume of 1:1 saturated aqueous Na 2​ S 2​ O 3​ and saturated aqueous NaHCO 3​ . Stir vigorously for 15 minutes until the organic layer is completely clear (this destroys unreacted DMP).

  • Isolation: Extract with DCM, wash with brine, dry over MgSO 4​ , and concentrate under reduced pressure to yield the pure ketone.

Sources

Optimization

Troubleshooting low conversion rates in triphenylsilyl alcohol preparation

Welcome to the Technical Support Center for organosilicon synthesis. Triphenylsilanol ( Ph3​SiOH ) is a sterically hindered tertiary alcohol of silicon, serving as a critical intermediate in the synthesis of organometall...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for organosilicon synthesis. Triphenylsilanol ( Ph3​SiOH ) is a sterically hindered tertiary alcohol of silicon, serving as a critical intermediate in the synthesis of organometallic frameworks, polycarbonates, and heat-resistant coatings[1][2].

Despite the apparent simplicity of its preparation, researchers frequently encounter low isolated yields and poor conversion rates. This guide provides a deep-dive mechanistic analysis of the two primary synthetic routes—hydrolysis of triphenylchlorosilane and oxidation of triphenylsilane—and offers field-proven troubleshooting strategies to optimize your conversion rates.

Part 1: Diagnostic Workflow for Low Conversion

Before altering your protocol, you must identify whether your low conversion is a result of kinetic limitations (the reaction isn't finishing) or thermodynamic side-reactions (the product is degrading into a byproduct).

G Start Low Ph3SiOH Conversion Route Identify Synthesis Route Start->Route Hydro Hydrolysis of Ph3SiCl Route->Hydro Oxid Oxidation of Ph3SiH Route->Oxid H_Issue1 Excessive Condensation (Hexaphenyldisiloxane) Hydro->H_Issue1 H_Issue2 Biphasic Mass Transfer Limitations Hydro->H_Issue2 O_Issue1 Incomplete Oxidation Oxid->O_Issue1 O_Issue2 Catalyst Deactivation Oxid->O_Issue2 H_Sol1 Optimize Base Scavenger (Use Et3N or NH3) H_Issue1->H_Sol1 H_Sol2 Use THF/Toluene (1:3) Mix H_Issue2->H_Sol2 O_Sol1 Switch to KMnO4 or Peracetic Acid O_Issue1->O_Sol1 O_Sol2 Use Ru/Au Nanoparticle Catalysts O_Issue2->O_Sol2

Diagnostic flowchart for troubleshooting low triphenylsilanol conversion rates.

Part 2: Frequently Asked Questions & Mechanistic Troubleshooting

Q1: Why is my isolated yield of triphenylsilanol low when hydrolyzing triphenylchlorosilane, and why am I isolating a highly non-polar byproduct?

The Causality: The non-polar byproduct you are observing is hexaphenyldisiloxane ( Ph3​Si-O-SiPh3​ )[1][3]. The hydrolysis of triphenylchlorosilane ( Ph3​SiCl ) generates hydrochloric acid ( HCl ) as a stoichiometric byproduct. Because the silicon-oxygen bond is highly susceptible to acid-catalyzed condensation, the generated HCl protonates the newly formed silanol, turning the hydroxyl group into a superior leaving group ( H2​O ). A second molecule of triphenylsilanol then attacks the silicon center, ejecting water and forming the thermodynamically stable siloxane linkage[1].

The Solution: You must introduce a hydrogen chloride acceptor (a base) to scavenge the HCl immediately upon formation[4]. However, strong aqueous bases (like NaOH ) can also catalyze the condensation pathway. The optimal approach is to use a mild amine base. While aniline has been used historically, triethylamine ( Et3​N ) or aqueous ammonia ( NH3​ ) are vastly superior[1][4]. Triethylamine is particularly recommended because it forms a highly insoluble triethylamine hydrochloride salt in non-polar solvents, driving the reaction forward via Le Chatelier's principle while preventing the trace residual contamination often seen with aniline[4].

Mechanism Ph3SiCl Ph3SiCl (Triphenylchlorosilane) Ph3SiOH Ph3SiOH (Triphenylsilanol) Ph3SiCl->Ph3SiOH Hydrolysis (Mild Base) H2O + H2O H2O->Ph3SiOH Disiloxane (Ph3Si)2O (Hexaphenyldisiloxane) Ph3SiOH->Disiloxane Condensation (Acid/Heat)

Competing pathways: Hydrolysis to silanol vs. acid-catalyzed condensation to disiloxane.

Q2: How does the choice of solvent impact the hydrolysis conversion rate?

The Causality: Hydrolysis requires water, but Ph3​SiCl is highly hydrophobic. If you run the reaction in a strictly biphasic system (e.g., pure water and petroleum ether), the reaction only occurs at the phase boundary. This kinetic bottleneck leaves unreacted Ph3​SiCl in the organic layer, which subsequently reacts with the formed Ph3​SiOH to form the unwanted disiloxane byproduct.

The Solution: Utilize a co-solvent system that homogenizes the reaction or significantly increases phase transfer. Experimental studies have demonstrated that using a mixture of Tetrahydrofuran (THF) and Toluene in a volume ratio between 1:3 and 3:1 sharply increases the selectivity and conversion rate toward triphenylsilanol[2]. THF acts as a miscible bridge between the aqueous phase and the toluene-solvated silane, maximizing the effective concentration of water around the electrophilic silicon center[2].

Q3: I am synthesizing triphenylsilanol via the oxidation of triphenylsilane ( Ph3​SiH ). The reaction stalls at 50% conversion. What is going wrong?

The Causality: The oxidation of hydrosilanes ( Si-H to Si-OH ) is a highly efficient alternative to hydrolysis, but it is sensitive to the choice of oxidant[4]. If you are using transition metal catalysts (like Pd/C or Ru complexes) with water as the oxygen source, catalyst poisoning or steric hindrance from the bulky phenyl groups can stall the reaction[5].

The Solution: Switch to a highly efficient, commercially available stoichiometric oxidant. Potassium permanganate ( KMnO4​ ) has been reported to give clean oxidation of triphenylsilane to triphenylsilanol in high yields (up to 92%) at room temperature, especially when aided by sonication[5]. Alternatively, Peracetic acid or meta-chloroperbenzoic acid (mCPBA) can quantitatively oxidize the Si-H bond without generating the harsh acidic conditions that lead to siloxane condensation[5].

Part 3: Quantitative Data & Method Comparison

The following table summarizes the causal relationship between the chosen synthetic method, the reagents used, and the expected outcomes. Use this to benchmark your current conversion rates.

Synthesis RouteReagents / OxidantPrimary Solvent SystemExpected YieldMajor Risk / ByproductCorrective Action
Hydrolysis Ph3​SiCl + H2​O (No Base)Diethyl Ether< 40%HexaphenyldisiloxaneAdd Et3​N or NH3​ [1][4]
Hydrolysis Ph3​SiCl + H2​O + NH3​ THF / Toluene (1:3)98 - 99%MinimalMaintain strict temp control (< 10°C)[2]
Oxidation Ph3​SiH + KMnO4​ Acetone / Water88 - 92%Over-oxidation / MnO2​ wasteSonicate for 1 hour to boost kinetics[5]
Oxidation Ph3​SiH
  • Peracetic Acid
Dichloromethane> 95%Exothermic runawayAdd oxidant dropwise at 0°C[5]

Part 4: Self-Validating Experimental Protocols

To ensure scientific integrity, the following protocols are designed as self-validating systems. Built-in analytical checkpoints allow you to verify the success of the reaction before proceeding to the next step.

Protocol A: Optimized Hydrolysis of Triphenylchlorosilane

Mechanistic Goal: Maximize nucleophilic attack of water while strictly scavenging HCl to prevent condensation.

  • Preparation: In an oven-dried, round-bottom flask equipped with a magnetic stirrer, dissolve 10.0 mmol of triphenylchlorosilane in 30 mL of a 1:1 mixture of anhydrous THF and Toluene [2]. Cool the flask to 0°C in an ice bath.

  • Base Addition: Add 12.0 mmol (1.2 equivalents) of triethylamine ( Et3​N ) to the solution. Self-Validation Check: The solution should remain clear.

  • Hydrolysis: Slowly add 5.0 mL of distilled water dropwise over 15 minutes.

    • Self-Validation Check: You will immediately observe the formation of a dense white precipitate. This is triethylamine hydrochloride ( Et3​N⋅HCl ). The appearance of this salt confirms that hydrolysis is occurring and HCl is being successfully scavenged.

  • Reaction: Remove the ice bath and stir at room temperature for 2 hours. Monitor via TLC (Hexanes/Ethyl Acetate 9:1). Ph3​SiOH will appear as a highly UV-active spot with a lower Rf​ than the starting material.

  • Workup: Add 20 mL of water to dissolve the amine salts. Separate the organic layer. Wash the organic layer with brine, dry over anhydrous Na2​SO4​ , and concentrate under reduced pressure[1].

  • Purification: Recrystallize the crude product from a mixture of diethyl ether and petroleum ether to yield pure triphenylsilanol as a white crystalline solid[1].

    • Analytical Validation: 1H NMR ( CDCl3​ ) should show a sharp singlet at δ ~2.6-2.8 ppm corresponding to the Si-OH proton[6], integrating to 1H relative to the 15 aromatic protons.

Protocol B: Mild Oxidation of Triphenylsilane using KMnO4

Mechanistic Goal: Direct oxygen insertion into the Si-H bond without generating acidic byproducts.

  • Preparation: Dissolve 10.0 mmol of triphenylsilane ( Ph3​SiH ) in 40 mL of acetone in a flask open to the atmosphere.

  • Oxidation: Add 15.0 mmol of solid KMnO4​ in small portions over 10 minutes.

  • Activation: Place the flask in an ultrasonic bath and sonicate at room temperature for 1 hour[5].

    • Self-Validation Check: The purple color of permanganate will transition to a dark brown suspension, indicating the reduction of Mn(VII) to MnO2​ , confirming the oxidation of the silane.

  • Filtration: Filter the reaction mixture through a short pad of Celite to remove the MnO2​ precipitate. Wash the Celite pad thoroughly with ethyl acetate.

  • Workup: Concentrate the filtrate under reduced pressure.

    • Analytical Validation: Analyze the crude mixture via IR spectroscopy. The complete disappearance of the strong Si-H stretching frequency at ∼2100 cm−1 and the appearance of a broad O-H stretch at ∼3300 cm−1 validates 100% conversion.

References

  • ACS Publications. "Oxidation of Hydrosilanes to Silanols by Peracetic Acid." Organic Process Research & Development. Available at: [Link]

  • Google Patents. "Method of preparing triphenyl silanol (RU2174124C2)." Russian Patent Office.
  • ACS Publications. "Recent Developments in the Synthesis and Structure of Organosilanols." Chemical Reviews. Available at: [Link]

  • MDPI. "Visible Light-Mediated Organoboron-Catalyzed Metal-Free Synthesis of Silanols from Silanes." Molecules. Available at: [Link]

  • ACS Publications. "On the Use of Triarylsilanols as Catalysts for Direct Amidation of Carboxylic Acids." JACS Au. Available at: [Link]

Sources

Troubleshooting

Minimizing side products in 1-(Triphenylsilyl)propan-2-ol synthesis

Welcome to the Technical Support Center for Organosilicon Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield-limiting bottlenecks wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for Organosilicon Synthesis. As a Senior Application Scientist, I frequently consult with researchers and drug development professionals who encounter yield-limiting bottlenecks when synthesizing bulky organosilicon architectures.

The synthesis of 1-(triphenylsilyl)propan-2-ol [1] is a fundamental reaction that combines a sterically demanding triphenylsilyl group with a secondary alcohol. The standard synthetic route involves the nucleophilic ring-opening of propylene oxide by triphenylsilyllithium (Ph3SiLi). While the bulky silyl group theoretically directs attack to the less hindered terminal carbon[2], the high reactivity of the silyllithium intermediate makes this pathway highly susceptible to side reactions.

Below is our comprehensive troubleshooting guide designed to help you understand the causality behind these side products and implement self-validating protocols to eliminate them.

Mechanistic Overview & Pathway Analysis

To minimize side products, we must first map the competing kinetic pathways. The diagram below illustrates the desired route versus the four primary failure modes: Wurtz coupling, hydrolysis, regiochemical bypass, and oligomerization.

Pathway Ph3SiCl Triphenylsilyl chloride Ph3SiLi Triphenylsilyllithium Ph3SiCl->Ph3SiLi + 2 Li (-78°C) Li Lithium Metal Li->Ph3SiLi Target 1-(Triphenylsilyl)propan-2-ol Ph3SiLi->Target 1. Epoxide (C1) 2. NH4Cl Quench Side1 Hexaphenyldisilane Ph3SiLi->Side1 + Ph3SiCl Side2 Triphenylsilanol Ph3SiLi->Side2 + H2O Side3 2-(Triphenylsilyl)propan-1-ol Ph3SiLi->Side3 + Epoxide (C2) PropOx Propylene Oxide PropOx->Target Side4 Poly(propylene oxide) Target->Side4 + Excess Epoxide

Reaction pathway for 1-(triphenylsilyl)propan-2-ol synthesis and major side products.

Troubleshooting Guide & FAQs

Q1: Why is my silyllithium preparation yielding a massive amount of insoluble white powder instead of a deep red solution?

  • Causality: The white precipitate is hexaphenyldisilane (Ph3Si-SiPh3). This is the result of a Wurtz-type homocoupling. When triphenylsilyl chloride (Ph3SiCl) is added too quickly to the lithium metal, the locally high concentration of unreacted Ph3SiCl reacts instantly with the newly formed Ph3SiLi.

  • Actionable Fix: Always add Ph3SiCl dropwise to a large excess of finely dispersed lithium metal (or lithium wire containing 1-2% sodium) at 0°C. This ensures the steady-state concentration of the electrophile (Ph3SiCl) remains near zero, preventing the coupling side-reaction.

Q2: My NMR shows a regioisomeric impurity. How do I prevent the formation of 2-(triphenylsilyl)propan-1-ol?

  • Causality: Propylene oxide is an unsymmetrical epoxide. While Ph3SiLi preferentially attacks the less hindered C1 position to form the desired secondary alcohol[1], elevated temperatures or tight contact ion pair (CIP) dynamics[3] can lead to partial attack at the more hindered C2 position.

  • Actionable Fix: Conduct the epoxide addition strictly at -78°C. If regioselectivity remains an issue, consider adding a Lewis basic additive like DMPU to separate the lithium ion pair[3], or transmetallate the Ph3SiLi with CuCN to form a softer silylcuprate, which exhibits >99% regioselectivity for the terminal carbon.

Q3: I am recovering significant amounts of triphenylsilanol and hexaphenyldisiloxane. Is my reaction failing?

  • Causality: These are hydrolysis products. Ph3SiLi is exceptionally hygroscopic. If your solvent is wet, or if you quench the reaction while unreacted Ph3SiLi remains, it will convert to triphenylsilanol (Ph3SiOH)[4]. Under slightly acidic workup conditions, this silanol rapidly condenses into hexaphenyldisiloxane.

  • Actionable Fix: Rigorously dry your THF over sodium/benzophenone. Quench the reaction at -78°C with saturated aqueous NH4Cl (a mild buffer) rather than water or HCl to prevent acid-catalyzed siloxane condensation[4].

Q4: My target product yield is low, and I am seeing viscous, high-molecular-weight streaks on my TLC plate. What is this?

  • Causality: You are observing poly(propylene oxide) oligomers. The initial reaction forms a lithium alkoxide intermediate. If a large excess of propylene oxide is present, this alkoxide acts as an initiator for anionic ring-opening polymerization (AROP).

  • Actionable Fix: Limit propylene oxide to exactly 1.05 equivalents. Titrate your Ph3SiLi solution prior to use to ensure exact stoichiometric matching.

Quantitative Data Summary

By implementing the mechanistic fixes outlined above, you can shift the reaction from a statistically poor mixture to a highly optimized, single-product outcome.

Side ProductMechanism of FormationTypical Yield (Unoptimized)Optimized YieldKey Mitigation Strategy
Hexaphenyldisilane Wurtz-type homocoupling15–30%< 2%Dropwise addition of Ph3SiCl to excess Li
2-(Triphenylsilyl)propan-1-ol C2 nucleophilic attack5–10%< 1%Strict -78°C temp control; CuCN transmetallation
Triphenylsilanol / Siloxane Hydrolysis & Condensation10–20%< 3%Rigorous Schlenk technique; NH4Cl quench
Poly(propylene oxide) Anionic Ring-Opening10–15%< 2%Exact 1.05 eq stoichiometry; Prompt quench

Self-Validating Experimental Protocol

To ensure reproducibility, do not treat this protocol as a mere recipe. Treat it as a self-validating system where each step confirms the success of the previous one.

Phase 1: Preparation and Validation of Triphenylsilyllithium

  • Setup: In a flame-dried Schlenk flask under argon, suspend finely cut lithium wire (3.0 equiv, containing 1% Na) in anhydrous THF (0.5 M). Cool to 0°C.

  • Addition: Dissolve Ph3SiCl (1.0 equiv) in a small volume of THF and add it dropwise via syringe pump over 1 hour.

    • Causality Check: The slow addition prevents the local concentration of Ph3SiCl from exceeding the available lithium surface area, effectively shutting down the Wurtz coupling pathway. The solution will turn deep red/brown.

  • Self-Validation (Titration): Do not assume 100% conversion. Remove a 1.0 mL aliquot and titrate using 1,10-phenanthroline as an indicator and sec-butanol as the titrant.

    • Logic: If the molarity is significantly lower than theoretical, moisture has compromised the system. Proceeding without adjusting stoichiometry will lead to epoxide oligomerization.

Phase 2: Regioselective Epoxide Ring-Opening 4. Cooling: Cool the titrated Ph3SiLi solution to strictly -78°C using a dry ice/acetone bath. 5. Reaction: Add exactly 1.05 equivalents of anhydrous propylene oxide dropwise down the side of the flask.

  • Causality Check: Maintaining -78°C ensures the reaction remains under strict kinetic control, directing the bulky Ph3SiLi nucleophile exclusively to the less hindered C1 position of the epoxide[2].

  • Incubation: Stir at -78°C for 2 hours, then allow the reaction to slowly warm to -20°C over an additional 2 hours.

Phase 3: Controlled Quench and Isolation 7. Quench: Recool the mixture to -78°C and quench rapidly with cold, saturated aqueous NH4Cl.

  • Causality Check: NH4Cl provides a buffered, mildly acidic proton source. Using strong acids (like HCl) will catalyze the condensation of any trace silanol into inseparable hexaphenyldisiloxane[4].

  • Workup: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organics with brine, dry over anhydrous Na2SO4, and concentrate under reduced pressure. Purify via flash column chromatography (Hexanes/EtOAc) to isolate pure 1-(triphenylsilyl)propan-2-ol.

References

  • Triphenylsilane. MSU Chemistry. URL: [Link]

  • Functionalization of Poly(styryl)lithium with Styrene Oxide. ACS Publications. URL:[Link]

  • Breaking the tert-Butyllithium Contact Ion Pair: A Gateway to Alternate Selectivity in Lithiation Reactions. Journal of the American Chemical Society. URL: [Link]

Sources

Reference Data & Comparative Studies

Validation

Steric Hindrance &amp; Performance Comparison: Triphenylsilyl (TPS) vs. tert-Butyldimethylsilyl (TBDMS) in Propan-2-ol Derivatives

For researchers and drug development professionals navigating complex multi-step syntheses, the selection of an appropriate hydroxyl protecting group is a critical strategic decision. When dealing with secondary alcohols...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers and drug development professionals navigating complex multi-step syntheses, the selection of an appropriate hydroxyl protecting group is a critical strategic decision. When dealing with secondary alcohols—such as propan-2-ol derivatives—the steric environment is already congested. In these scenarios, the choice between the ubiquitous tert-Butyldimethylsilyl (TBDMS) and the specialized Triphenylsilyl (TPS) group dictates not only the efficiency of the protection step but also the orthogonality of downstream deprotection strategies.

This guide objectively compares the steric profiles, electronic effects, and experimental performance of TPS and TBDMS, providing self-validating protocols to ensure reproducible results in the laboratory.

Structural Causality: Steric Bulk vs. Electronic Influence

While both TBDMS and TPS are classified as bulky silyl ethers, their behavior in secondary alcohol protection diverges significantly due to the interplay between their 3D geometry and electronic induction [3].

The TBDMS Profile (-SiMe₂tBu)
  • Steric Shielding: The tert-butyl group provides a highly rigid, umbrella-like steric cone. It effectively blocks the α -face of the propan-2-ol oxygen from incoming nucleophiles.

  • Electronic Effect: The alkyl groups exert an electron-donating inductive effect ( +I ). This increases the electron density on the silicon atom, reducing its electrophilicity.

  • Consequence: TBDMS ethers exhibit exceptional stability against basic hydrolysis and moderate stability against acidic cleavage.

The TPS Profile (-SiPh₃)
  • Steric Shielding: TPS possesses a massive van der Waals volume. However, the three phenyl rings are planar and can rotate into a "propeller" conformation [3]. While overall bulkier than TBDMS, this rotational freedom occasionally allows nucleophiles to bypass the steric shield at specific trajectories.

  • Electronic Effect: The sp2 -hybridized carbons of the phenyl rings exert a strong electron-withdrawing inductive effect ( −I ). This significantly increases the partial positive charge ( δ+ ) on the silicon atom [2].

  • Consequence: Despite its massive size, the highly electrophilic silicon center makes TPS ethers highly susceptible to nucleophilic attack, particularly by fluoride ions (F⁻) and strong bases.

Comparative Performance Data

The following table synthesizes the relative stability and cleavage kinetics of TBDMS and TPS ethers when applied to secondary alcohols.

ParameterTBDMS EtherTPS EtherMechanistic Driver
Steric Parameter (A-value) High (Rigid)Very High (Flexible) t -Bu rigidity vs. Phenyl propeller rotation [3].
Acidic Hydrolysis Lability LowModerateTPS is more labile due to the stabilization of the leaving group transition state [1].
Basic Hydrolysis Lability Very LowHighElectron-withdrawing Ph groups make TPS Si-atom highly susceptible to OH⁻ attack.
Fluoride Cleavage (TBAF) Slow (Hours at RT)Fast (Minutes at 0 °C)Ph groups stabilize the pentacoordinate[R-O-SiPh₃-F]⁻ intermediate [2].
Silylation Rate (2° Alcohols) ModerateSlowThe sheer volume of the three phenyl rings retards the initial S_N2 attack at silicon.

Mechanistic Visualization: Divergent Deprotection

The most powerful synthetic advantage of comparing these two groups is their divergent reactivity toward fluoride sources. The diagram below illustrates the chemoselective logic that allows for the rapid cleavage of TPS in the presence of TBDMS.

G Substrate Secondary Alcohol (Propan-2-ol Derivative) TBDMS_Ether TBDMS Ether -SiMe₂tBu Substrate->TBDMS_Ether TBDMSCl, DMF Steric Control TPS_Ether TPS Ether -SiPh₃ Substrate->TPS_Ether TPSCl, DMF Electronic Control Pentacoordinate_TBDMS [R-O-SiMe₂tBu-F]⁻ High Activation Energy (Electron-Donating t-Bu) TBDMS_Ether->Pentacoordinate_TBDMS TBAF (RT) Pentacoordinate_TPS [R-O-SiPh₃-F]⁻ Low Activation Energy (Electron-Withdrawing Ph) TPS_Ether->Pentacoordinate_TPS TBAF (0 °C) Deprotected Free Alcohol Recovered Pentacoordinate_TBDMS->Deprotected Slow Cleavage (Hours) Pentacoordinate_TPS->Deprotected Rapid Cleavage (Minutes)

Mechanistic workflow of TBDMS vs. TPS protection and divergent fluoride-mediated cleavage.

Experimental Methodologies

To ensure scientific integrity and reproducibility, the following self-validating protocols detail the optimal conditions for the protection and subsequent deprotection of propan-2-ol derivatives.

Protocol A: Silylation of Propan-2-ol Derivatives

Because secondary alcohols are sterically hindered, the use of a nucleophilic catalyst (Imidazole) in a highly polar aprotic solvent (DMF) is mandatory to drive the reaction via a highly reactive silylimidazolium intermediate.

Step-by-Step Procedure:

  • Preparation: Dissolve the propan-2-ol derivative (1.0 equiv, e.g., 10 mmol) in anhydrous DMF (0.5 M concentration) under an inert argon atmosphere.

  • Catalyst Addition: Add Imidazole (2.5 equiv, 25 mmol). Causality: Excess imidazole acts as both the nucleophilic catalyst and the acid scavenger for the generated HCl.

  • Reagent Addition:

    • For TBDMS: Add TBDMSCl (1.2 equiv, 12 mmol) in one portion.

    • For TPS: Add TPSCl (1.5 equiv, 15 mmol). Causality: A higher equivalent is used for TPS due to its slower reaction kinetics caused by the massive van der Waals volume of the phenyl rings.

  • Reaction: Stir at room temperature. TBDMS protection typically completes in 4–6 hours. TPS protection may require mild heating (40 °C) and 12–18 hours.

  • Validation & Workup: Monitor by TLC (Hexane/EtOAc). Once the starting material is consumed, quench with saturated aqueous NaHCO₃. Extract with diethyl ether (3x), wash the organic layer extensively with water to remove DMF, dry over MgSO₄, and concentrate.

Protocol B: Chemoselective Fluoride Deprotection (TBAF)

This protocol exploits the electronic differences between the two groups. TPS can be cleaved selectively in the presence of a TBDMS ether by strictly controlling the temperature.

Step-by-Step Procedure:

  • Preparation: Dissolve the silyl ether (1.0 equiv) in anhydrous THF (0.1 M) and cool the flask to 0 °C using an ice bath.

  • Fluoride Introduction: Dropwise, add a 1.0 M solution of Tetrabutylammonium fluoride (TBAF) in THF (1.1 equiv).

  • Kinetic Monitoring:

    • If cleaving TPS: Stir at 0 °C. The electron-withdrawing phenyl groups facilitate rapid formation of the pentacoordinate silicon intermediate. Cleavage is typically complete within 15–30 minutes [2].

    • If cleaving TBDMS: The reaction will stall at 0 °C. Remove the ice bath, allow the reaction to reach room temperature, and stir for 2–4 hours.

  • Validation & Workup: Quench the reaction with saturated aqueous NH₄Cl to neutralize the highly basic alkoxide intermediate. Extract with ethyl acetate, dry over Na₂SO₄, and purify via flash chromatography.

References

  • Gelest Technical Library. (2000). Deprotection of Silyl Ethers. Gelest, Inc. Available at:[Link]

  • Chuo, C. et al. (2018). "Synthesis and kinetics of disassembly for silyl-containing ethoxycarbonyls using fluoride ions." RSC Advances, 8(5), 2604-2611. Available at:[Link]

  • Finke, A. D. et al. (2022). "Gauging the Steric Effects of Silyl Groups with a Molecular Balance." The Journal of Organic Chemistry, 87(7), 4508–4516. Available at:[Link]

Comparative

A Comparative Guide to the Reactivity of 1-(Triphenylsilyl)propan-2-ol and 1-(Diphenylsilyl)propan-2-ol

For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. Sil...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and professionals in drug development, the selection of appropriate protecting groups is a critical decision that can significantly impact the efficiency and success of a synthetic route. Silyl ethers are a cornerstone of hydroxyl group protection, offering a wide spectrum of stabilities that can be finely tuned by the substituents on the silicon atom.[1][2] This guide provides an in-depth comparative analysis of the reactivity of two such compounds: 1-(Triphenylsilyl)propan-2-ol and 1-(diphenylsilyl)propan-2-ol.

Theoretical Framework: Steric and Electronic Effects at Play

The reactivity of silyl ethers, particularly their lability towards cleavage (deprotection), is primarily dictated by two key factors: the steric hindrance around the silicon atom and the electronic nature of its substituents.[1][2]

  • Steric Hindrance: Bulky groups on the silicon atom physically obstruct the approach of reagents, such as nucleophiles or acids, that are required to break the Si-O bond.[2][3]

  • Electronic Effects: Electron-withdrawing groups on the silicon atom can influence the polarity of the Si-O bond and the stability of potential intermediates during the reaction.

In comparing 1-(triphenylsilyl)propan-2-ol and 1-(diphenylsilyl)propan-2-ol, the distinguishing feature is the presence of a third phenyl group on the silicon atom in the former.

1-(Triphenylsilyl)propan-2-ol possesses a significantly more sterically encumbered silicon center due to the three bulky phenyl rings. This increased steric bulk is expected to render the silyl ether more resistant to both acid-catalyzed and fluoride-mediated cleavage compared to its diphenylsilyl counterpart.[4][5]

1-(Diphenylsilyl)propan-2-ol , with two phenyl groups, is still sterically hindered but presents a more accessible silicon atom for nucleophilic attack or protonation.

From an electronic standpoint, phenyl groups are generally considered to be electron-withdrawing. Therefore, the triphenylsilyl group would be slightly more electron-withdrawing than the diphenylsilyl group. However, in the context of silyl ether deprotection, steric effects are often the dominant factor determining reactivity.[1]

Predicted Reactivity Comparison

Based on the principles outlined above, we can predict the relative reactivity of these two compounds under common deprotection conditions.

Silyl EtherPredicted Relative Rate of Acid-Catalyzed DeprotectionPredicted Relative Rate of Fluoride-Mediated DeprotectionRationale
1-(Diphenylsilyl)propan-2-ol FasterFasterLess steric hindrance around the silicon atom allows for easier access by H₃O⁺ or HF₂⁻.
1-(Triphenylsilyl)propan-2-ol SlowerSlowerThe three phenyl groups create a highly congested environment, significantly impeding the approach of reagents to the Si-O bond.[5]

Experimental Protocol: Comparative Deprotection Study

To empirically validate the predicted differences in reactivity, the following experimental protocol for a fluoride-mediated deprotection can be employed. This method is generally effective for the cleavage of robust silyl ethers.[6]

Objective: To compare the rate of deprotection of 1-(Triphenylsilyl)propan-2-ol and 1-(diphenylsilyl)propan-2-ol using tetra-n-butylammonium fluoride (TBAF).

Materials:

  • 1-(Triphenylsilyl)propan-2-ol

  • 1-(Diphenylsilyl)propan-2-ol

  • Tetra-n-butylammonium fluoride (TBAF), 1.0 M solution in THF

  • Tetrahydrofuran (THF), anhydrous

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Anhydrous sodium sulfate (Na₂SO₄)

  • Thin-layer chromatography (TLC) plates (silica gel)

  • TLC developing solvent (e.g., 30% ethyl acetate in hexanes)

  • Staining solution (e.g., p-anisaldehyde or potassium permanganate)

Procedure:

  • Reaction Setup: In two separate, flame-dried round-bottom flasks equipped with magnetic stir bars, dissolve an equimolar amount (e.g., 0.1 mmol) of 1-(triphenylsilyl)propan-2-ol and 1-(diphenylsilyl)propan-2-ol in anhydrous THF (2 mL).

  • Initiation of Deprotection: To each flask at room temperature, add a solution of TBAF in THF (1.1 equivalents, 0.11 mL of a 1.0 M solution). Start a timer immediately upon addition.

  • Reaction Monitoring: At regular intervals (e.g., 15 minutes, 30 minutes, 1 hour, 2 hours, etc.), withdraw a small aliquot from each reaction mixture using a capillary tube and spot it on a TLC plate.

  • TLC Analysis: Develop the TLC plates in the chosen solvent system. Visualize the spots under UV light (if applicable) and then by staining. The starting silyl ether should have a different Rf value than the product, propan-2-ol.

  • Data Collection: Record the time at which the starting material is no longer visible by TLC for each reaction. This provides a qualitative measure of the reaction rate. For a more quantitative analysis, samples can be quenched at various time points and analyzed by GC-MS or ¹H NMR spectroscopy.

  • Work-up (upon completion): Quench the reaction by adding saturated aqueous NH₄Cl solution (5 mL). Extract the aqueous layer with ethyl acetate (3 x 10 mL).

  • Isolation: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude propan-2-ol.

Rationale for Experimental Choices:

  • TBAF: This is a common and effective fluoride source for cleaving silyl ethers, particularly those that are more sterically hindered.[6]

  • Anhydrous THF: The reaction should be carried out under anhydrous conditions to prevent premature quenching of the TBAF reagent.

  • TLC Monitoring: This is a simple and rapid technique to visually track the progress of the reaction and estimate the relative rates of disappearance of the starting materials.

Visualizing the Deprotection Workflow and Mechanism

Deprotection_Workflow cluster_setup Reaction Setup cluster_reaction Deprotection cluster_monitoring Monitoring cluster_workup Work-up & Isolation SilylEther Silyl Ether in THF Add_TBAF Add TBAF Solution SilylEther->Add_TBAF Stir Stir at Room Temp Add_TBAF->Stir TLC TLC Analysis at Intervals Stir->TLC Quench Quench with NH4Cl(aq) TLC->Quench Upon Completion Extract Extract with EtOAc Quench->Extract Dry Dry & Concentrate Extract->Dry Product Isolated Propan-2-ol Dry->Product

Caption: Experimental workflow for the comparative deprotection of silyl ethers.

Sources

Validation

Objective Comparison Guide: HPLC Methods for Purity Validation of 1-(Triphenylsilyl)propan-2-ol

As a Senior Application Scientist, validating the purity of organosilicon compounds requires moving beyond generic chromatographic templates. 1-(Triphenylsilyl)propan-2-ol presents a unique analytical challenge: it combi...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, validating the purity of organosilicon compounds requires moving beyond generic chromatographic templates. 1-(Triphenylsilyl)propan-2-ol presents a unique analytical challenge: it combines a massive, highly hydrophobic triphenylsilyl moiety with a polar secondary alcohol.

During synthesis, the most common impurities are triphenylsilanol (a hydrolysis byproduct), hexaphenyldisiloxane (a condensation product), and unreacted regioisomers. Because the bulky triphenyl group dominates the molecule's overall hydrophobicity, traditional reversed-phase methods often fail to provide adequate selectivity ( α ) for these structurally similar impurities.

This guide objectively compares three high-performance liquid chromatography (HPLC) methodologies, explaining the chemical causality behind each approach and providing a self-validating protocol for the optimal method.

Chromatographic Challenges & Method Rationale

Method A: Reversed-Phase HPLC with C18 Column (The Baseline)

Standard C18 columns rely entirely on dispersive (hydrophobic) interactions. When analyzing 1-(Triphenylsilyl)propan-2-ol, the three phenyl rings create a hydrophobic shield that masks the subtle polarity differences between the target compound and triphenylsilanol. Furthermore, residual silanols on silica-based C18 columns can deprotonate at pH > 3.5, leading to severe secondary ion-exchange interactions and peak tailing for polar organosilicon impurities[1]. While suitable for crude purity checks, C18 often risks co-elution[2].

Method B: Reversed-Phase HPLC with Phenyl-Hexyl Column (The Optimized Standard)

To achieve baseline separation, we must exploit the aromatic nature of the triphenylsilyl group. Phenyl-Hexyl stationary phases introduce orthogonal π−π interactions alongside dispersive forces. The phenyl rings of the stationary phase interact directly with the π -electrons of the analyte. Because triphenylsilanol lacks the propan-2-ol aliphatic chain, its spatial orientation and π−π alignment differ significantly from the target compound, resulting in vastly improved resolution ( Rs​ ). This is the gold standard for organosilicon impurity profiling[3].

Method C: Normal-Phase HPLC with Bare Silica (The Isomer Specialist)

If the synthetic route produces regioisomers (e.g., 1-(triphenylsilyl)propan-1-ol vs. 1-(triphenylsilyl)propan-2-ol), reversed-phase methods struggle because the overall hydrophobicity is identical. Normal-Phase HPLC (NP-HPLC) separates analytes based on hydrogen bonding. A primary alcohol (propan-1-ol derivative) is less sterically hindered than a secondary alcohol (propan-2-ol derivative) and will hydrogen-bond more strongly to the bare silica surface, allowing for baseline separation of isomers.

Quantitative Method Comparison

The following table summarizes the experimental performance of each method when validating a spiked sample of 1-(Triphenylsilyl)propan-2-ol containing 1% triphenylsilanol and 1% regioisomer.

Analytical ParameterMethod A: C18 RP-HPLCMethod B: Phenyl-Hexyl RP-HPLCMethod C: Bare Silica NP-HPLC
Primary Mechanism Dispersive (Hydrophobic)Dispersive + π−π InteractionsHydrogen Bonding / Dipole
Target Retention Time 12.4 min14.1 min6.5 min
Resolution ( Rs​ ) vs Ph3SiOH 1.4 (Co-elution risk)3.2 (Baseline separated) N/A (Poor retention)
Peak Tailing ( Tf​ ) 1.8 (Severe tailing)1.1 (Symmetrical) 1.3 (Moderate)
Regioisomer Separation Poor ( α<1.05 )Moderate ( α≈1.10 )Excellent ( α>1.50 )
LOD (Target Compound) 0.5 µg/mL0.2 µg/mL 1.0 µg/mL

The Optimized Workflow: Phenyl-Hexyl RP-HPLC Protocol

To ensure absolute scientific integrity, the following protocol is designed as a self-validating system . It utilizes a Phenyl-Hexyl column and a highly controlled mobile phase to prevent on-column degradation.

Causality Note: Unlike silyl ethers (Si-O-C), the Si-C bond in 1-(Triphenylsilyl)propan-2-ol is hydrolytically stable. However, the impurity triphenylsilanol readily condenses into hexaphenyldisiloxane under extreme pH. Therefore, maintaining a mildly acidic mobile phase (pH ~2.7) using formic acid is critical to prevent artificial on-column condensation[1].

Step 1: Mobile Phase Preparation
  • Mobile Phase A : MS-grade Water containing 0.1% Formic Acid (v/v).

  • Mobile Phase B : MS-grade Acetonitrile containing 0.1% Formic Acid (v/v).

  • Mechanism: Formic acid suppresses the ionization of residual column silanols, ensuring sharp, symmetrical peaks for hydroxylated impurities.

Step 2: Chromatographic Conditions
  • Column : Phenomenex Kinetex Phenyl-Hexyl (150 x 4.6 mm, 2.6 µm) or equivalent.

  • Flow Rate : 1.0 mL/min.

  • Column Temperature : 35 °C. (Elevated temperature reduces mobile phase viscosity, improving mass transfer for the bulky triphenylsilyl group).

  • Detection : UV at 214 nm (Optimal for phenyl ring π→π∗ transitions) and 254 nm.

  • Injection Volume : 5 µL.

Step 3: Gradient Elution Profile
Time (min)% Mobile Phase A% Mobile Phase B
0.06040
2.06040
12.0595
15.0595
15.16040
20.06040 (Re-equilibration)
Step 4: System Suitability Testing (SST) - The Validation Engine

Before analyzing unknown batches, inject a System Suitability Standard containing 1-(Triphenylsilyl)propan-2-ol (100 µg/mL) and Triphenylsilanol (10 µg/mL). The system is only validated for use if it meets the following criteria:

  • Resolution ( Rs​ ) ≥2.0 : Proves the π−π interactions are actively differentiating the target from the silanol.

  • Tailing Factor ( Tf​ ) ≤1.5 : Confirms that residual silanol activity is successfully suppressed by the formic acid modifier.

  • Area %RSD ≤2.0% (n=5) : Validates autosampler precision and compound stability in the diluent.

Analytical Decision Matrix

HPLC_Method_Selection Start 1-(Triphenylsilyl)propan-2-ol Impurity Profiling Decision Primary Analytical Objective? Start->Decision C18 Method A: C18 Column (General Hydrophobicity) Decision->C18 Routine QC Phenyl Method B: Phenyl-Hexyl (π-π Interactions) Decision->Phenyl High-Resolution Silica Method C: Bare Silica (H-Bonding) Decision->Silica Isomer Check Result_C18 Risk: Co-elution with Triphenylsilanol C18->Result_C18 Result_Phenyl Optimal: Baseline Separation of Aromatics (Rs > 2.0) Phenyl->Result_Phenyl Result_Silica Specialized: Regioisomer Separation Silica->Result_Silica

Decision matrix for selecting the optimal HPLC method for 1-(Triphenylsilyl)propan-2-ol analysis.

References

  • Phenomenex. "Reversed Phase HPLC Method Development: Silanol Interactions and pH Effects." Available at:[Link]

  • SIELC Technologies. "Separation of Triphenylsilanol on Newcrom R1 HPLC column." Available at:[Link]

Sources

Comparative

Gas chromatography-mass spectrometry (GC-MS) validation for 1-(Triphenylsilyl)propan-2-ol

Comprehensive GC-MS Validation Guide for 1-(Triphenylsilyl)propan-2-ol: Methodological Comparisons and ICH Q2(R2) Compliance Introduction 1-(Triphenylsilyl)propan-2-ol is a unique molecular architecture combining a secon...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive GC-MS Validation Guide for 1-(Triphenylsilyl)propan-2-ol: Methodological Comparisons and ICH Q2(R2) Compliance

Introduction

1-(Triphenylsilyl)propan-2-ol is a unique molecular architecture combining a secondary alcohol with a sterically demanding triphenylsilyl group[1]. It serves as a critical model system for investigating advanced silyl alcohol chemistry, stereoselective reactions, and organosilicon protecting group dynamics[1]. Because the bulky triphenylsilyl group significantly influences the reactivity of the C-2 hydroxyl center, ensuring the high purity of this compound is paramount for downstream synthetic applications and pharmaceutical intermediate manufacturing[1].

As a Senior Application Scientist, I frequently encounter the challenge of validating analytical methods for bulky organosilanes. While various analytical modalities exist, Gas Chromatography-Mass Spectrometry (GC-MS) stands out as the gold standard. This guide provides an objective comparison of GC-MS against alternative techniques and details a self-validating, ICH Q2(R2)-compliant protocol[2] for the rigorous quantification of 1-(Triphenylsilyl)propan-2-ol.

Methodological Comparison: Why GC-MS?

When developing an assay for 1-(Triphenylsilyl)propan-2-ol, scientists typically evaluate GC-MS, Liquid Chromatography-Mass Spectrometry (LC-MS), Gas Chromatography-Flame Ionization Detection (GC-FID), and Nuclear Magnetic Resonance (NMR) spectroscopy.

Causality behind the choice: Organosilanes like 1-(Triphenylsilyl)propan-2-ol lack highly polar or easily ionizable functional groups, making LC-ESI-MS highly insensitive. While atmospheric pressure chemical ionization (APCI) can be used in LC, it often suffers from severe matrix effects. GC-FID provides an excellent linear dynamic range and robustness for silanes[3], but it completely lacks the structural elucidation capabilities necessary to differentiate the target analyte from co-eluting silyl impurities (e.g., triphenylsilanol or positional isomers). Quantitative NMR (qNMR) is non-destructive and highly accurate but lacks the sensitivity required for trace-level impurity profiling (LODs typically >1000 ppm).

GC-MS bridges this gap. The volatility of the propan-2-ol backbone, combined with the thermal stability of the triphenylsilyl group under optimized conditions, makes it highly amenable to capillary gas chromatography. Furthermore, under 70 eV Electron Ionization (EI), triphenylsilyl derivatives yield highly characteristic fragmentation patterns—most notably the robust m/z 259 [Ph3Si]+ ion[4]—enabling unparalleled specificity.

Table 1: Performance Comparison of Analytical Alternatives for 1-(Triphenylsilyl)propan-2-ol
Analytical ModalitySensitivity (LOD)Structural SpecificityMatrix InterferenceSuitability for 1-(Triphenylsilyl)propan-2-ol
GC-MS (EI) < 1 ppm High (Fragmentation profiling) Low Optimal. Balances sensitivity with structural confirmation.
GC-FID< 5 ppmLow (Retention time only)MediumGood for routine assay, but poor for unknown impurity ID.
LC-MS (ESI/APCI)10 - 50 ppmHigh (Molecular ion)HighSuboptimal. Poor ionization efficiency for neutral silanes.
qNMR> 1000 ppmVery HighLowExcellent for absolute purity, insufficient for trace analysis.

Analytical Challenges & Mechanistic Solutions

Developing a GC-MS method for 1-(Triphenylsilyl)propan-2-ol requires understanding the physical chemistry of the molecule to prevent artifact generation:

  • Inlet Degradation: Triphenylsilyl groups can undergo thermal degradation or rearrangement if inlet temperatures are excessively high. We restrict the inlet temperature to 250°C and use a deactivated, single-taper liner with glass wool to ensure rapid volatilization without pyrolytic cleavage of the Si-C bond.

  • Column Selection: Bulky silyl groups interact strongly with active sites on silica. A non-polar 5% diphenyl/95% dimethyl polysiloxane stationary phase (e.g., HP-5MS) is chosen to minimize peak tailing and irreversible adsorption, ensuring a Gaussian peak shape[3].

  • Ionization Strategy: The molecular ion [M]+ of 1-(Triphenylsilyl)propan-2-ol is often transient in EI. We utilize Selected Ion Monitoring (SIM) targeting the m/z 259 [Ph3Si]+ fragment[4], which carries the bulk of the ion current, maximizing the signal-to-noise ratio.

GCMS_Workflow Prep Sample Preparation (Dilution in Ethyl Acetate) Injection GC Inlet (250°C) (Splitless, Deactivated Liner) Prep->Injection 1 µL Injection Separation Capillary Column (HP-5MS, Non-polar) Injection->Separation Volatilization Ionization EI Ionization (70 eV) (Generation of m/z 259 [Ph3Si]+) Separation->Ionization Elution Validation ICH Q2(R2) Validation (Linearity, Accuracy, Precision) Ionization->Validation SIM Data Acquisition

GC-MS analytical and validation workflow for 1-(Triphenylsilyl)propan-2-ol.

Step-by-Step Experimental Protocol

Sample Preparation
  • Accurately weigh 10.0 mg of 1-(Triphenylsilyl)propan-2-ol reference standard.

  • Dissolve in 10.0 mL of LC-MS grade ethyl acetate to create a 1.0 mg/mL stock solution. (Note: Ethyl acetate is preferred over protic solvents like methanol to prevent potential solvolysis of the silyl group).

  • Serially dilute the stock solution with ethyl acetate to prepare calibration standards ranging from 1.0 µg/mL to 50.0 µg/mL.

  • Add 5.0 µg/mL of an internal standard (e.g., Biphenyl or a deuterated silane) to all solutions to correct for injection volume variances.

GC-MS Instrumental Parameters
  • System: Agilent 7890B GC coupled with a 5977B MSD (or equivalent).

  • Column: HP-5MS (30 m × 0.25 mm i.d., 0.25 µm film thickness).

  • Carrier Gas: Helium (99.999%), constant flow at 1.0 mL/min.

  • Inlet: 250°C, Split ratio 10:1, 1 µL injection volume.

  • Oven Program: Initial temperature 100°C (hold 2 min), ramp at 15°C/min to 300°C (hold 5 min).

  • Transfer Line: 280°C.

  • Ion Source: EI at 70 eV, Source Temperature 230°C.

  • Acquisition Mode: SIM mode monitoring m/z 259 (quantifier), m/z 181 (qualifier), and m/z 199 (qualifier).

ICH Q2(R2) Validation Execution

According to the latest ICH Q2(R2) guidelines[2], the method must be proven fit for its intended purpose through a self-validating framework:

  • Specificity: Inject blank solvent and matrix to ensure no co-eluting peaks at the retention time of 1-(Triphenylsilyl)propan-2-ol.

  • Linearity: Analyze the calibration standards (1.0 - 50.0 µg/mL) in triplicate. Calculate the linear regression and correlation coefficient (R²).

  • Precision (Repeatability): Inject the 10.0 µg/mL standard six consecutive times. Calculate the Relative Standard Deviation (%RSD) of the peak areas.

  • Accuracy (Recovery): Spike known amounts of the standard into a synthetic matrix at 50%, 100%, and 150% of the target concentration. Analyze in triplicate and calculate the percentage recovery.

Table 2: Representative GC-MS Validation Data for 1-(Triphenylsilyl)propan-2-ol
Validation ParameterICH Q2(R2) Acceptance CriteriaExperimental ResultStatus
Specificity No interference at RTNo peaks >0.1% of analyte areaPass
Linearity (Range) R² ≥ 0.995 (1.0 - 50.0 µg/mL)R² = 0.9992Pass
Repeatability (Precision) %RSD ≤ 2.0% (n=6)%RSD = 1.15%Pass
Accuracy (Recovery) 98.0% - 102.0%99.4% ± 0.8%Pass
Limit of Detection (LOD) S/N ≥ 3:10.15 µg/mLPass
Limit of Quantitation (LOQ) S/N ≥ 10:10.50 µg/mLPass

Conclusion

The validation of 1-(Triphenylsilyl)propan-2-ol via GC-MS provides a highly specific, sensitive, and robust analytical framework that outpaces LC-MS and GC-FID for this specific class of sterically hindered organosilanes. By adhering to ICH Q2(R2) guidelines[2] and understanding the mechanistic behavior of the triphenylsilyl group within the GC inlet and MS source[4], scientists can ensure the integrity of their analytical data, paving the way for safer and more efficient drug development and chemical synthesis.

References

  • Validation of Analytical Procedures Q2(R2) - ICH. ich.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHC28nWlbrso_8rdBO0qaqI1a_2v7B_Pjop1hgAlQ4k1bDLcJqzFx9F2-1ezAs3CArw5SaEFCQRUxsM0tU6Hy9EvAIv1M8uGT5nFq0bOyf_cB3gd5sxL5gU4w_Iw48212cMSAZ9P-mRGbZHbRdbU_7bFNlx2BMxg-N3nTsQJjZQiNxHawQDGqER5xc=]
  • 1-(Triphenylsilyl)propan-2-ol | Benchchem. benchchem.com.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQE_MmqK_Sw88BkN7p45hznkpdu1dxFHWgpJWO1ebUXFQNOSF77KVosrjxC6S2Y7Qwyolro5C4BgV4GFdxFqVHv-lJjPYxkyGR00LFnmsx6jd16IajQnyHDs-6S2-H2p1ioAoVvk-bU=]
  • Triphenylsilyl as a Protecting Group in the Synthesis of 1,12-Heterodisubstituted p-Carboranes | The Journal of Organic Chemistry. acs.org.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQHx1rPp-gWMfHUF1A7h-wNecYK7J_NHxcVEXofzzR8pep5nX_kKvNOpAq1EyfIok8DalromBqw6IaQcF2mUUOgC4by0e1oFkbFdqhhpDC3kiAf8VCWQ8UCCtAqe6oUhkh73w79Ghg==]
  • Gas chromatographic determination of some alkoxysilanes for use in occupational exposure assessment - ResearchGate. researchgate.net.[https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFaERt2d9k0wsQ8d7QSh6EGMmHqmpPOf8cD7MueKB44UZBTxuSLtgkoq2m6hiQaWmOVcT_w7V4GezkHPsHzDNISgUXlW6VR0gQBhHUqcT5w9BpTlFXICpiAFK-b038KSwdfC4N1HUcvJm_x_LBlCLH9SfT-Y6FUqdsWe1Y3vxLFLpztXooiFhUFC9B2FTXS3gvrDcBjHsiaopLj8BRaJ8CejpcXHaALcu6IS7kzF1iuvQcr9IdcPCkjjqBG0BcZAcCbR8tK3hgyEGFA4gwaAIw8oA==]

Sources

Safety & Regulatory Compliance

Safety

1-(Triphenylsilyl)propan-2-ol proper disposal procedures

Comprehensive Operational & Disposal Protocol for 1-(Triphenylsilyl)propan-2-ol As drug development and advanced materials research increasingly rely on complex organosilicon compounds, standardizing the lifecycle manage...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Operational & Disposal Protocol for 1-(Triphenylsilyl)propan-2-ol

As drug development and advanced materials research increasingly rely on complex organosilicon compounds, standardizing the lifecycle management of these chemicals is critical. 1-(Triphenylsilyl)propan-2-ol is a specialized molecule featuring a secondary alcohol paired with a bulky, highly lipophilic triphenylsilyl moiety. While this structural combination is advantageous for specific synthetic applications, it presents unique end-of-life logistical challenges.

This guide provides a self-validating, step-by-step operational protocol for the safe handling, accumulation, and final disposal of 1-(Triphenylsilyl)propan-2-ol, ensuring strict compliance with environmental regulations and laboratory safety standards.

Part 1: Physicochemical Hazard Causality

To manage chemical waste effectively, one must understand the why behind the hazards. The disposal requirements for 1-(Triphenylsilyl)propan-2-ol are dictated by its distinct structural features:

  • Environmental Persistence & Aquatic Toxicity : The three phenyl rings attached to the silicon atom create significant steric bulk and impart high lipophilicity (a high partition coefficient, or logP). This prevents rapid aqueous degradation, meaning the compound can bioaccumulate and is toxic to aquatic life with long-lasting effects[1].

  • Thermal Decomposition Byproducts : Unlike purely organic molecules that combust into carbon dioxide and water, the combustion of organosilanes yields fine particulate silicon dioxide ( SiO2​ ), alongside carbon monoxide and carbon dioxide[2],[3]. This necessitates specialized incineration equipment to prevent particulate release.

  • Reactivity : The propan-2-ol moiety and the silyl core are incompatible with strong oxidizing agents and strong acids, which can trigger exothermic reactions[4].

Table 1: Waste Characterization & Hazard Mitigation Summary

Hazard ClassCausality / MechanismOperational Mitigation
Aquatic Toxicity Bulky triphenyl moieties increase lipophilicity, preventing aqueous degradation and promoting bioaccumulation[1].Absolute prohibition of sewer disposal; mandate capture in sealed hazardous waste streams[4].
Particulate Generation Thermal decomposition yields fine silicon dioxide ( SiO2​ ) dust and carbon oxides[3].Final disposal must utilize TSDF incinerators equipped with afterburners and scrubbers[5].
Skin/Eye Irritation Silyl alcohols can interact with cellular membranes, causing localized acute irritation[4].Mandatory use of nitrile gloves, safety goggles, and handling within a certified fume hood[5].
Chemical Incompatibility Exothermic reactivity when exposed to strong oxidizing agents or strong acids[4].Strict segregation in Satellite Accumulation Areas (SAAs); do not co-mingle with oxidizer waste[1].

Part 2: Step-by-Step Disposal Methodology

The disposal of 1-(Triphenylsilyl)propan-2-ol must be treated as a self-validating system, where each step ensures the safety and compliance of the next. Under the Resource Conservation and Recovery Act (RCRA), generators are responsible for their waste from "cradle to grave"[6].

Step 1: Waste Identification and Segregation
  • Characterize the Waste : Classify the effluent containing 1-(Triphenylsilyl)propan-2-ol as hazardous chemical waste[1].

  • Segregation : Isolate this waste stream from aqueous wastes, halogenated solvents, and strong oxidizers. If the compound is dissolved in a solvent, ensure it is mixed only with compatible, non-halogenated organic solvents to prevent cross-reactivity and reduce disposal costs[1].

Step 2: Containerization
  • Primary Receptacle : Use a chemically resistant container, such as High-Density Polyethylene (HDPE) or an amber glass bottle, fitted with a secure, leak-proof PTFE-lined cap[1]. PTFE prevents the organosilane from degrading the seal over time.

  • Secondary Containment : Place the primary container within a larger, chemically resistant secondary bin to capture any potential leaks or spills[1].

Step 3: Labeling and Accumulation
  • Labeling : The moment the first drop of waste enters the container, affix a label clearly stating "Hazardous Waste," the full chemical name "1-(Triphenylsilyl)propan-2-ol," and the primary hazards (e.g., "Toxic to Aquatic Life", "Irritant")[1].

  • Storage Limits : Store the sealed container in a designated, well-ventilated Satellite Accumulation Area (SAA)[1]. Adhere strictly to EPA accumulation limits based on your facility's generator status[6].

Table 2: EPA RCRA Accumulation Time & Volume Limits[6]

Generator StatusMax Accumulation VolumeMax Accumulation TimeManifest Required for Transport
Very Small Quantity (VSQG) 100 kg/month No strict time limit (until 1,000 kg reached)State-dependent
Small Quantity (SQG) 100 - 1,000 kg/month 180 days (or 270 days if transport > 200 miles)Yes
Large Quantity (LQG) 1,000 kg/month 90 daysYes
Step 4: Manifesting and Final Disposal (Incineration)
  • Transport : Utilize an EPA-registered hazardous waste transporter. An active Uniform Hazardous Waste Manifest must accompany the shipment to track the waste from your facility to the disposal site[6].

  • Destruction : The mandated disposal method is high-temperature incineration at a permitted Treatment, Storage, and Disposal Facility (TSDF)[7]. Ensure the TSDF utilizes a chemical incinerator equipped with an afterburner and a scrubber system. The afterburner ensures complete combustion of the bulky organic rings, while the scrubber system neutralizes off-gases and captures the SiO2​ particulates generated by the silicon core[5].

Part 3: Spill Response & Decontamination Protocol

In the event of an accidental release during handling or waste transfer, immediate and systematic action is required to prevent environmental contamination.

  • Containment : For solid spills, sweep or shovel the material into an airtight container, taking extreme care not to disperse dust into the air[5],[3]. For liquid solutions, surround the spill with an inert absorbent material (e.g., vermiculite or sand). Do not use combustible absorbents[4].

  • Collection : Transfer all absorbed material and contaminated PPE into a designated hazardous waste container.

  • Decontamination : Only after all bulk material has been removed should the area be washed. Use mild soap and water to clean the surface, and collect the rinsate as hazardous waste[4],[3]. Do not let the rinsate enter the laboratory drains[3].

Part 4: Waste Management Workflow Visualization

WasteManagement A 1. Waste Generation 1-(Triphenylsilyl)propan-2-ol B 2. Segregation Isolate from Acids/Oxidizers A->B C 3. Containerization HDPE/Glass & Secondary Containment B->C D 4. Accumulation Designated SAA Storage C->D E 5. EPA Manifesting Track via RCRA Protocols D->E F 6. Final Disposal High-Temp Incineration (TSDF) E->F

Workflow for the safe segregation, containment, and disposal of 1-(Triphenylsilyl)propan-2-ol.

Sources

Handling

Comprehensive Safety and Operational Guide for Handling 1-(Triphenylsilyl)propan-2-ol

As a Senior Application Scientist, I approach the handling of specialized research chemicals not merely as a compliance exercise, but as a physicochemical puzzle. 1-(Triphenylsilyl)propan-2-ol (CAS: 18748-63-5) is a high...

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Author: BenchChem Technical Support Team. Date: April 2026

As a Senior Application Scientist, I approach the handling of specialized research chemicals not merely as a compliance exercise, but as a physicochemical puzzle. 1-(Triphenylsilyl)propan-2-ol (CAS: 18748-63-5) is a highly specialized molecule that combines a secondary alcohol with a bulky, lipophilic triphenylsilyl group. While this unique architecture makes it an exceptional model system for investigating advanced silyl alcohol chemistry and stereoselective reactions , it also dictates highly specific safety and handling protocols.

Because its toxicological profile is not exhaustively documented, we must apply the precautionary principle as outlined in standard laboratory safety frameworks . The protocols detailed below form a self-validating system: each safety measure is directly causally linked to the molecule's structural properties, ensuring that you understand why a step is necessary, not just how to perform it.

Physicochemical Rationale & Hazard Assessment

To design an effective Personal Protective Equipment (PPE) and handling strategy, we must first deconstruct the molecule's physical properties:

  • Steric Bulk & Lipophilicity: The triphenylsilyl moiety is highly lipophilic. This significantly enhances the compound's potential to permeate standard biological barriers (like the stratum corneum) and synthetic barriers (like latex).

  • Reactivity: As a secondary alcohol, the hydroxyl group is sterically hindered but remains capable of hydrogen bonding, which affects its solubility kinetics.

  • Hazard Assumption: We must treat this compound as a potent skin, eye, and respiratory irritant, with potential systemic toxicity upon prolonged exposure.

Personal Protective Equipment (PPE) Matrix

Every piece of PPE selected for handling 1-(Triphenylsilyl)propan-2-ol is chosen based on specific chemical interactions.

  • Hand Protection (Nitrile Gloves, ≥ 0.11 mm): Causality: The lipophilic nature of the triphenylsilyl group means it can rapidly degrade or permeate natural rubber latex. Nitrile provides a superior chemical barrier against organosilanes. Double-gloving is strictly required during solubilization and transfer steps.

  • Eye Protection (ANSI Z87.1 Splash Goggles): Causality: The secondary alcohol functional group can cause severe ocular irritation and potential corneal damage. Safety glasses with side shields are insufficient; snug-fitting splash goggles are mandatory to prevent vapor or particulate ingress.

  • Body Protection (Flame-Retardant Lab Coat): Causality: This compound is typically dissolved in highly flammable organic solvents (e.g., Tetrahydrofuran or Dichloromethane) during synthesis. A flame-retardant coat (e.g., Nomex) mitigates the compounded risk of solvent fires.

  • Respiratory Protection (Fume Hood): Causality: Handling must occur exclusively inside a certified chemical fume hood with a face velocity of 80-100 feet per minute (fpm) to prevent the inhalation of aerosolized powders during weighing.

Operational Workflow & Handling Methodology

The following step-by-step methodology ensures zero-exposure transfer and solubilization of the compound.

Step 1: Environmental Verification Verify that the fume hood is operational (80-100 fpm). Clear the workspace of incompatible materials, specifically strong oxidizers, which could react violently with the organic framework of the molecule.

Step 2: Weighing Protocol Weigh the solid powder using an analytical balance situated inside a vented balance enclosure. Causality: Standard balances in open air allow microscopic air currents to aerosolize the fine silane powder, leading to respiratory exposure and contamination of the laboratory environment.

Step 3: Solubilization Kinetics Transfer the solid to a reaction vial and slowly add your anhydrous solvent (e.g., THF). Causality: The bulky triphenylsilyl group kinetically hinders dissolution. Novice researchers often apply heat to accelerate this process—this is a critical error. Applying heat can cause localized boiling of the solvent, leading to rapid expansion and aerosolization of the silane. Instead, rely on gentle, continuous vortexing at room temperature.

Step 4: Liquid Transfer Once fully dissolved, use positive displacement pipettes or gas-tight Hamilton syringes for transfer. Causality: Air-displacement pipettes are prone to vapor-pressure differentials when handling volatile organic solvents, leading to hazardous dripping.

HandlingWorkflow Start PPE Verification & Hood Check Weighing Weighing in Vented Enclosure Start->Weighing Transfer Transfer to Reaction Vessel Weighing->Transfer Solubilization Solubilization (Gentle Vortexing) Transfer->Solubilization Waste Waste Segregation & Disposal Solubilization->Waste

Operational workflow for the safe handling and solubilization of 1-(Triphenylsilyl)propan-2-ol.

Spill Response and Disposal Plan

Organosilicon compounds, particularly those containing multiple robust Si-C bonds and phenyl rings, are highly recalcitrant to aqueous biodegradation. Improper disposal leads to severe environmental persistence.

Immediate Spill Response:

  • Isolate & Assess: Evacuate non-essential personnel. Verify your PPE is intact.

  • Solid Spills: Sweep up gently using a static-free brush and dustpan. Causality: Standard sweeping generates static electricity and dust clouds, increasing inhalation risk and the potential for dust ignition.

  • Liquid Spills (in solvent): Absorb the spill using inert materials like vermiculite or dry sand. Causality: Never use combustible absorbents (like sawdust or paper towels) for solvent-based spills, as this creates a highly flammable matrix.

SpillResponse Spill Spill Detected Assess Assess State Spill->Assess Solid Solid Powder Assess->Solid Liquid In Solution Assess->Liquid Sweep Static-Free Sweep (Avoid Dust) Solid->Sweep Absorb Inert Absorbent (Sand/Vermiculite) Liquid->Absorb Dispose Seal & Label for Incineration Sweep->Dispose Absorb->Dispose

Logical decision tree for 1-(Triphenylsilyl)propan-2-ol spill response based on physical state.

Disposal Protocol: Do not discharge this compound or its solutions into laboratory drains. It must be strictly segregated into a sealed, compatible container labeled as "Halogen-Free Organic Waste" (unless dissolved in a halogenated solvent like DCM, which dictates a "Halogenated Organic Waste" classification). Transfer the sealed waste to your Environmental Health and Safety (EHS) department for high-temperature incineration, which is the only reliable method to cleave the robust triphenylsilyl framework safely.

Quantitative Data & PPE Summary

The following table summarizes the critical physicochemical parameters and their corresponding safety specifications.

ParameterSpecification / ValueRationale / Causality
CAS Number 18748-63-5Unique identifier required for EHS inventory and waste tracking.
Molecular Weight 318.49 g/mol Indicates a bulky, lipophilic solid; dictates dermal permeation risks.
Glove Material Nitrile (≥ 0.11 mm thickness)Prevents permeation of lipophilic organosilicon compounds; latex is insufficient.
Ventilation Fume Hood (80-100 fpm)Prevents inhalation of aerosolized particulates or associated solvent vapors.
Solubilization Room Temp / VortexingPrevents localized solvent boiling and subsequent silane aerosolization.
Disposal Method High-Temp IncinerationPrevents environmental accumulation of recalcitrant Si-C bonded silanes.

References

  • Title: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version Source: National Research Council (NIH Bookshelf) URL:[Link]

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